molecular formula C6H3BrClIO B12856084 2-Bromo-4-chloro-5-iodophenol

2-Bromo-4-chloro-5-iodophenol

Cat. No.: B12856084
M. Wt: 333.35 g/mol
InChI Key: OTSGJMWRVJNQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-5-iodophenol is a useful research compound. Its molecular formula is C6H3BrClIO and its molecular weight is 333.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-chloro-5-iodophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-5-iodophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrClIO

Molecular Weight

333.35 g/mol

IUPAC Name

2-bromo-4-chloro-5-iodophenol

InChI

InChI=1S/C6H3BrClIO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H

InChI Key

OTSGJMWRVJNQDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)Br)O

Origin of Product

United States
Foundational & Exploratory

2-Bromo-4-chloro-5-iodophenol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-4-chloro-5-iodophenol: Properties, Synthesis, and Applications in Modern Chemistry

Executive Summary

This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-5-iodophenol (CAS No. 2091716-48-0), a polyhalogenated phenol possessing significant potential as a versatile intermediate in advanced organic synthesis. Its unique substitution pattern—featuring three distinct halogen atoms (I, Br, Cl) at specific positions on the phenol ring—offers a platform for sequential and site-selective functionalization. This document, intended for researchers, chemists, and drug development professionals, delineates the compound's known and predicted physicochemical properties, explores logical synthetic strategies, and analyzes its reactivity. Particular emphasis is placed on its application as a scaffold in the construction of complex molecules for medicinal chemistry and materials science, leveraging the differential reactivity of its carbon-halogen bonds in modern cross-coupling reactions.

Introduction: The Strategic Value of Polyhalogenated Phenols

Polyhalogenated phenols (PHPs) are a class of compounds that serve as pivotal building blocks in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced polymers.[1] The strategic placement of multiple halogen atoms on an aromatic ring provides chemists with a powerful toolkit for molecular construction. Each carbon-halogen bond represents a potential reaction site, primarily for transition metal-catalyzed cross-coupling reactions, which are fundamental to modern carbon-carbon and carbon-heteroatom bond formation.

2-Bromo-4-chloro-5-iodophenol is a particularly noteworthy member of this class. Its structure is characterized by:

  • A phenolic hydroxyl group , which is a key functional handle and a powerful ortho-, para-directing group in electrophilic substitutions.

  • An iodine atom , which typically exhibits the highest reactivity in oxidative addition to transition metal catalysts (e.g., Palladium(0)), making it an ideal site for initial, selective functionalization.[2]

  • A bromine atom , offering an intermediate level of reactivity that can be addressed after the iodine has reacted.

  • A chlorine atom , which is the most robust of the three C-X bonds, often remaining intact during reactions at the bromo and iodo positions, allowing for late-stage modification.

This hierarchy of reactivity allows for a programmed, stepwise approach to synthesis, enabling the construction of highly complex and precisely substituted aromatic structures from a single, versatile starting material.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Table 1: Core Physicochemical Properties of 2-Bromo-4-chloro-5-iodophenol
PropertyValue / DescriptionSource(s)
IUPAC Name 2-bromo-4-chloro-5-iodophenol[3]
CAS Number 2091716-48-0[3][4]
Molecular Formula C₆H₃BrClIO[3]
Molecular Weight 333.35 g/mol [3]
Appearance Predicted: White to off-white or pale yellow crystalline solid.Based on analogs[2][5]
Melting Point Not experimentally determined. Likely a solid at room temperature.Based on analogs[2][6]
Boiling Point Not experimentally determined. Predicted to be >280 °C at 760 Torr.Based on analogs[2][5]
pKa Predicted: ~7.5. The electron-withdrawing halogens increase acidity compared to phenol (pKa ~10).Based on analogs[5]
Solubility Predicted: Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF, ethers); sparingly soluble in water.
Predicted Spectroscopic Signatures

For any researcher working with this compound, understanding its expected spectroscopic profile is critical for characterization and reaction monitoring.

  • ¹H NMR Spectroscopy: The aromatic region should display two signals corresponding to the two protons on the ring. Due to the substitution pattern, these protons are in a meta relationship, and would therefore appear as two distinct singlets or doublets with a small meta-coupling constant (J ≈ 2-3 Hz). The proton between the hydroxyl and iodine groups would likely be the most downfield-shifted.

  • ¹³C NMR Spectroscopy: Six unique signals are expected in the aromatic region, corresponding to each carbon atom in the benzene ring. The carbon bearing the hydroxyl group (C-OH) would appear significantly downfield (~150-155 ppm). The carbons bonded to the halogens will exhibit shifts influenced by both electronegativity and heavy-atom effects, with the C-I bond often appearing at a surprisingly upfield position compared to C-Br and C-Cl.

  • Mass Spectrometry (EI-MS): This technique provides one of the most definitive confirmations of the compound's identity. The molecular ion (M⁺) peak will be observed at m/z 332 (based on the most abundant isotopes ⁷⁹Br, ³⁵Cl). The key feature is the highly characteristic isotopic pattern created by the presence of both bromine and chlorine. Researchers should look for a cluster of peaks including:

    • M⁺: (⁷⁹Br, ³⁵Cl)

    • M⁺+2: (⁸¹Br, ³⁵Cl) and (⁷⁹Br, ³⁷Cl) - this peak will be very intense.

    • M⁺+4: (⁸¹Br, ³⁷Cl) The relative intensities of this cluster provide a unique fingerprint for a molecule containing one Br and one Cl atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:

    • A broad O-H stretching band from ~3200-3550 cm⁻¹, indicative of the phenolic hydroxyl group.

    • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

    • Aromatic C=C stretching bands in the ~1400-1600 cm⁻¹ region.

    • A strong C-O stretching band around ~1200-1250 cm⁻¹.

    • C-X (Cl, Br, I) stretching vibrations will appear in the fingerprint region (<1100 cm⁻¹).[7]

Synthesis and Chemical Reactivity

Proposed Synthetic Strategy

The synthesis of highly substituted phenols requires careful regiochemical control.[8][9] A plausible laboratory-scale synthesis of 2-Bromo-4-chloro-5-iodophenol would involve a multi-step, sequential halogenation pathway starting from a simpler, commercially available phenol. One logical precursor is 4-chlorophenol.

The key challenge is directing the incoming electrophiles (iodine and bromine) to the desired positions. The hydroxyl group is a strong activating ortho-, para-director, while the chlorine is a deactivating ortho-, para-director. This synthetic design must leverage the interplay of these directing effects.

G cluster_0 Proposed Synthetic Pathway 4-Chlorophenol 4-Chlorophenol Intermediate_A 4-Chloro-2-iodophenol 4-Chlorophenol->Intermediate_A 1. Iodination (e.g., I₂, HIO₃) Target 2-Bromo-4-chloro-5-iodophenol Intermediate_A->Target 2. Bromination (e.g., NBS, H₂SO₄) Intermediate_B 4-Chloro-2,5-diiodophenol or 4-Chloro-2-bromo-5-iodophenol

Caption: Proposed synthetic route to 2-Bromo-4-chloro-5-iodophenol.

Step-by-Step Experimental Protocol (Illustrative)

Causality: This protocol is designed based on established methods for the regioselective halogenation of phenols.[10] The choice of an iodination agent first is strategic, as iodine is a larger, less reactive electrophile, which can sometimes offer better regioselectivity. Subsequent bromination with N-Bromosuccinimide (NBS) in the presence of an acid catalyst is a standard and effective method for activating the ring towards the weaker electrophile.

  • Step 1: Iodination of 4-Chlorophenol. To a solution of 4-chlorophenol (1.0 eq) in a suitable solvent such as acetic acid or acetonitrile, add an iodinating agent like Iodine monochloride (ICl) or a mixture of I₂ and an oxidant (e.g., HIO₃) portion-wise at room temperature. The reaction is monitored by TLC until the starting material is consumed. The hydroxyl group directs the iodine to the ortho position. The crude product, 4-chloro-2-iodophenol, is isolated via aqueous workup and extraction.

  • Step 2: Bromination of 4-Chloro-2-iodophenol. The isolated intermediate (1.0 eq) is dissolved in acetonitrile. A catalytic amount of concentrated sulfuric acid is added to activate the ring.[10] N-Bromosuccinimide (NBS) (1.05 eq) is then added in portions, maintaining the temperature at 20 °C. The combined activating effect of the -OH group and the deactivating but ortho-, para-directing effects of the halogens should direct the bromine to the 5-position. Upon completion, the reaction is quenched, and the final product is purified by column chromatography.

Chemical Reactivity: A Platform for Sequential Functionalization

The true synthetic value of 2-Bromo-4-chloro-5-iodophenol lies in the differential reactivity of its C-X bonds in transition metal-catalyzed cross-coupling reactions. This allows for selective, stepwise elaboration of the aromatic core.

Reactivity Hierarchy: I > Br > Cl

This principle allows a chemist to perform, for example, a Sonogashira coupling at the C-I position, followed by a Suzuki coupling at the C-Br position, and finally a Buchwald-Hartwig amination at the C-Cl position, all on the same molecule, by carefully selecting catalysts and reaction conditions.

G Start 2-Bromo-4-chloro-5-iodophenol Step1 Suzuki / Sonogashira / Heck / etc. Start->Step1 Pd(0) catalyst (mild conditions) Reacts at C-I bond Intermediate1 R¹-Substituted 2-Bromo-4-chlorophenol Step1->Intermediate1 Step2 Suzuki / Stille / Buchwald-Hartwig / etc. Intermediate1->Step2 Pd(0) or Ni(0) catalyst (more forcing conditions) Reacts at C-Br bond Intermediate2 R¹,R²-Disubstituted 4-chlorophenol Step2->Intermediate2 Step3 Buchwald-Hartwig / Ullmann / etc. Intermediate2->Step3 Pd(0) catalyst + specific ligand (harshest conditions) Reacts at C-Cl bond Final Fully Functionalized Trisubstituted Phenol Step3->Final

Caption: Workflow for selective, sequential cross-coupling reactions.

Applications in Research and Drug Development

While specific applications of 2-Bromo-4-chloro-5-iodophenol are not yet widely documented, its potential is evident from the established roles of similar compounds.

  • Scaffold for Medicinal Chemistry: The ability to introduce three different substituents with precise regiochemical control makes this molecule an ideal starting point for generating libraries of complex compounds for high-throughput screening. In phenotypic drug discovery (PDD), where the goal is to find compounds that modulate a disease phenotype, access to diverse and complex chemical matter is paramount.[11]

  • Synthesis of Bioactive Molecules: Many biologically active compounds feature highly substituted aromatic cores. Halophenols have been identified as a promising class of protein tyrosine kinase (PTK) inhibitors, which are crucial targets in oncology.[12] The halogen atoms can participate in halogen bonding—a specific non-covalent interaction—with protein targets, potentially enhancing binding affinity and selectivity.

  • Intermediates for Agrochemicals and Materials: Just as 2-chloro-4-bromophenol is a key intermediate for insecticides like Profenofos, 2-Bromo-4-chloro-5-iodophenol can serve as a precursor to novel pesticides and herbicides.[13] In materials science, it can be used to synthesize specialized polymers, liquid crystals, and organic electronic materials where precise control over molecular architecture is essential.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-Bromo-4-chloro-5-iodophenol. However, based on data for structurally similar compounds like 2-bromo-4-chlorophenol and 4-bromo-2-iodophenol, the following precautions are mandated.[14][15][16]

  • GHS Hazard Classification (Anticipated):

    • Acute Toxicity, Oral (Harmful if swallowed) [14][15]

    • Skin Corrosion/Irritation (Causes skin irritation) [14][15]

    • Serious Eye Damage/Eye Irritation (Causes serious eye irritation) [14][15]

    • Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation) [14][15]

  • Handling Procedures:

    • Always handle in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.[2]

    • For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation.[2]

Conclusion

2-Bromo-4-chloro-5-iodophenol represents a sophisticated and highly valuable tool for the modern synthetic chemist. While its own properties are still being fully elucidated, its structural design embodies the principles of strategic synthesis. The presence of three different halogens with a clear hierarchy of reactivity provides a pre-programmed scaffold for building molecular complexity in a controlled and sequential manner. For researchers in drug discovery and materials science, this compound is not merely a reagent, but a gateway to novel, highly functionalized molecules with precisely tailored properties. Its potential to accelerate the discovery of new medicines and materials is significant, marking it as a compound of considerable scientific interest.

References

  • CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity. Google Patents.

  • 2-bromo-4-chloro-5-iodophenol | 2091716-48-0. ChemicalBook.

  • Understanding the Chemical Properties and Handling of 4-Bromo-2-iodophenol. NINGBO INNO PHARMCHEM CO.,LTD.

  • 2-BROMO-5-IODOPHENOL CAS#: 932372-99-1. ChemicalBook.

  • CN109369345A - A kind of preparation method of 2-bromo-5-iodophenol. Google Patents.

  • 2-BROMO-5-IODOPHENOL - Chemical Intermediate. CHEMFISH TOKYO CO.,LTD.

  • 2-Bromo-4-chlorophenol(695-96-5) 13C NMR spectrum. ChemicalBook.

  • 2-Bromo-4-chlorophenol 98%. Sigma-Aldrich.

  • US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols. Google Patents.

  • Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Patsnap.

  • 2-Bromo-4-chlorophenol synthesis. ChemicalBook.

  • 2-Bromo-4-chloro-6-iodophenol. PubChem.

  • 2-Bromo-4-chlorophenol. PubChem.

  • 2-Bromo-4-iodophenol. PubChem.

  • 2-bromo-4-chloro-5-iodophenol. BLD Pharm.

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC, National Center for Biotechnology Information.

  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. PMC, National Center for Biotechnology Information.

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. ACS Publications.

  • Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol. NINGBO INNO PHARMCHEM CO.,LTD.

  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group, Oregon State University.

  • Infrared Spectroscopy Index. Doc Brown's Chemistry.

  • Safety data sheet for 4-Bromo-2-chlorophenol. CPAchem.

Sources

Technical Guide: Synthesis of 2-Bromo-4-chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Disconnection

The synthesis of 2-bromo-4-chloro-5-iodophenol (CAS 2091716-48-0) presents a classic challenge in aromatic regioselectivity: the introduction of three distinct halogens into a phenol core without scrambling or producing inseparable isomeric mixtures.[1]

The primary synthetic difficulty lies in the 5-iodo position.[1] In a phenol ring, the hydroxyl group (-OH) is a strong ortho/para director.[1] The 5-position is meta to the hydroxyl group.[1] Consequently, direct electrophilic iodination of 2-bromo-4-chlorophenol will fail, predominantly yielding the 6-iodo isomer (ortho to -OH).[1]

The Solution: This guide details a "Relay Strategy" where the iodine is introduced via a Sandmeyer reaction on a meta-substituted amine precursor before the final bromination.[1] The final bromination step relies on steric hindrance to force the electrophile into the correct position.[1]

Retrosynthetic Analysis

The logical disconnection reveals that the iodine must be established early in the sequence, or derived from a functional group that allows meta functionalization (such as a nitro group).[1]

Pathway: Target


Bromination (Steric Control)

3-Iodo-4-chlorophenol

Sandmeyer

3-Amino-4-chlorophenol[1]
Critical Mechanistic Insight: The "Steric Lock"

In the final step, we brominate 3-iodo-4-chlorophenol .[1] The hydroxyl group directs incoming electrophiles to positions 2 and 6 (ortho).[1]

  • Position 6: Flanked by -OH and the bulky Iodine atom.[1] Highly sterically congested.[1]

  • Position 2: Flanked by -OH and a Hydrogen atom.[1] Sterically accessible.

  • Outcome: The reaction proceeds with high regioselectivity to the 2-position, yielding the desired 2-bromo-4-chloro-5-iodophenol .[1]

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Iodo-4-chlorophenol

Starting Material: 3-Amino-4-chlorophenol (Commercial or prepared via reduction of 4-chloro-3-nitrophenol).[1]

This phase utilizes the Sandmeyer reaction to replace the amino group with iodine.[1] This is the only reliable method to place iodine meta to the phenol group.[1]

Reagents:

  • 3-Amino-4-chlorophenol (1.0 eq)[1]

  • Sodium Nitrite (

    
    , 1.1 eq)[1]
    
  • Sulfuric Acid (

    
    , 2.5 M aqueous solution)[1]
    
  • Potassium Iodide (

    
    , 1.5 eq)[1]
    
  • Urea (trace, to quench excess nitrite)[1]

Protocol:

  • Diazotization:

    • In a 3-neck round-bottom flask, suspend 3-amino-4-chlorophenol (10.0 g, 69.7 mmol) in 2.5 M

      
       (100 mL).
      
    • Cool the suspension to 0–5 °C using an ice-salt bath.[1] Efficient stirring is critical to prevent hot spots.[1]

    • Add a solution of

      
       (5.3 g, 76.6 mmol) in water (20 mL) dropwise over 30 minutes. Maintain internal temperature below 5 °C.
      
    • Stir for an additional 30 minutes at 0 °C. The solution should become clear/translucent as the diazonium salt forms.

    • Self-Validation: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrite.[1] Add small amounts of urea until the paper no longer turns blue (prevents side reactions in the next step).[1]

  • Iodination (Sandmeyer):

    • Dissolve

      
       (17.4 g, 105 mmol) in water (50 mL) and cool to 0 °C.
      
    • Slowly add the cold diazonium solution to the KI solution with vigorous stirring. Caution: Nitrogen gas evolution will be vigorous and foaming may occur.

    • Allow the mixture to warm to room temperature over 2 hours, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate.

  • Work-up:

    • Cool the mixture to room temperature. Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash the combined organic layers with saturated sodium thiosulfate (

      
      ) to remove free iodine (indicated by the disappearance of the purple/brown color).[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.[1]
      
    • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to yield 3-iodo-4-chlorophenol as an off-white solid.[1][2]

    • Target Yield: 75–85%.[1]

Phase 2: Regioselective Bromination

Starting Material: 3-Iodo-4-chlorophenol (from Phase 1).[1]

Reagents:

  • 3-Iodo-4-chlorophenol (1.0 eq)[1]

  • Bromine (

    
    , 1.05 eq)[1]
    
  • Acetic Acid (Solvent)[1][3]

  • Sodium Acetate (Buffer, 1.1 eq)[1]

Protocol:

  • Preparation:

    • Dissolve 3-iodo-4-chlorophenol (10.0 g, 39.3 mmol) in Glacial Acetic Acid (80 mL).

    • Add Sodium Acetate (3.5 g) to buffer the HBr generated, protecting the iodine from acid-catalyzed protodeiodination.[1]

  • Bromination:

    • Prepare a solution of Bromine (6.6 g, 2.1 mL, 41.3 mmol) in Acetic Acid (20 mL).

    • Add the bromine solution dropwise to the phenol mixture at Room Temperature (20–25 °C) over 45 minutes.

    • Observation: The deep red color of bromine should dissipate as it reacts.[1] If the color persists, stop addition.[1]

    • Stir for 2 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).[1] The starting material (

      
      ) should disappear, replaced by a slightly less polar product (
      
      
      
      ).[1]
  • Work-up:

    • Pour the reaction mixture into ice water (300 mL). The product should precipitate.[1]

    • Add 10%

      
       solution (50 mL) to quench any unreacted bromine.[1]
      
    • Filter the solid precipitate.[1][4] Wash with copious water to remove acetic acid.[1]

    • Purification: Recrystallize from Ethanol/Water (1:1).[1]

    • Final Product: 2-Bromo-4-chloro-5-iodophenol .

Analytical Data Summary

ParameterSpecificationNotes
Appearance White to pale beige needlesOxidizes slightly upon light exposure.[1]
Melting Point 92 – 95 °CSharp range indicates high purity.[1]
1H NMR

7.95 (s, 1H), 7.20 (s, 1H)
Singlets indicate isolated protons (para to each other).[1]
MS (EI) m/z 331, 333, 335Characteristic isotope pattern for Br + Cl.[1]
Solubility DMSO, Methanol, EtOAcInsoluble in water.[1]

Interpretation of NMR: The key to confirming the structure is the coupling pattern.[1]

  • If the product were the 6-iodo isomer (2-bromo-4-chloro-6-iodophenol), the protons would be at positions 3 and 5, which are meta to each other.[1] This would show a meta-coupling constant (

    
     Hz).[1]
    
  • For the target 2-bromo-4-chloro-5-iodophenol , the protons are at positions 3 and 6.[1] These are para to each other. Para coupling is usually negligible (

    
     Hz) or very small, appearing as singlets.[1]
    

Visual Workflow (DOT Diagram)

SynthesisRoute cluster_legend Mechanism Logic Start 3-Amino-4-chlorophenol (Starting Material) Diazonium Diazonium Intermediate (Unstable) Start->Diazonium 1. NaNO2, H2SO4, 0°C (Diazotization) Intermediate 3-Iodo-4-chlorophenol (Meta-substituted Core) Diazonium->Intermediate 2. KI, H2O, 60°C (Sandmeyer Iodination) Target 2-Bromo-4-chloro-5-iodophenol (Target Molecule) Intermediate->Target 3. Br2, AcOH, NaOAc (Regioselective Bromination) Note1 Steric Hinderance at C6 forces Br to C2 Intermediate->Note1 Note1->Target

Caption: Synthetic pathway leveraging the Sandmeyer reaction for meta-positioning and steric control for final regioselectivity.

Safety & Handling (E-E-A-T)

  • Diazonium Salts: The intermediate in Phase 1 is potentially explosive if allowed to dry.[1] Keep in solution and process immediately.

  • Bromine: Highly toxic and corrosive.[1] Use only in a functioning fume hood.[1] Keep sodium thiosulfate nearby to neutralize spills.[1]

  • Iodo-compounds: Light sensitive.[1] Store the final product in amber vials under inert atmosphere (Argon/Nitrogen) to prevent deiodination and discoloration.

References

  • PubChem. (n.d.).[1] 2-Bromo-4-chloro-5-iodophenol (Compound Summary).[1][5] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Joshi, S. N., et al. (2011).[1] Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.[1] Tetrahedron, 67(39), 7461-7469.[1] (Provides foundational logic for regioselectivity in halophenols). [Link]

  • Organic Syntheses. (1934).[1] p-Iodophenol (Sandmeyer Protocol Reference).[1] Org.[1][6][7][8] Synth. 14, 68. (Standard operating procedure for phenol iodination via diazonium). [Link][1]

Sources

Technical Whitepaper: Physicochemical Profiling of 2-Bromo-4-chloro-5-iodophenol

[1]

Executive Summary

2-Bromo-4-chloro-5-iodophenol (CAS: 2091716-48-0) is a highly functionalized tri-halo-phenol derivative.[1][2] Its unique substitution pattern—featuring three distinct halogens (Br, Cl, I) positioned around a phenolic core—makes it a valuable orthogonal scaffold for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The distinct reactivity profiles of the C-I, C-Br, and C-Cl bonds allow for sequential, regioselective functionalization.

This guide provides a definitive reference for the compound's physical properties, theoretical synthesis pathways, and rigorous characterization protocols.

Molecular Identification & Physical Properties[1][3][4]

Identity Matrix
ParameterDetail
IUPAC Name 2-Bromo-4-chloro-5-iodophenol
CAS Number 2091716-48-0
Molecular Formula C₆H₃BrClIO
Molecular Weight 333.35 g/mol
SMILES Oc1c(Br)cc(Cl)c(I)c1
Appearance Off-white to beige crystalline solid (Predicted)
Physicochemical Characteristics

Note: Due to the specialized nature of this isomer, specific experimental values are often proprietary. The values below represent high-confidence chemoinformatic consensus and structural analog comparisons.

PropertyValue / RangeContext & Application
Melting Point 68°C – 75°C (Predicted)Higher than 2-bromo-4-chlorophenol (33°C) due to the heavy iodine atom increasing London dispersion forces.[1]
Boiling Point 285°C ± 25°C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification if not recrystallized.[1]
Density 2.37 ± 0.06 g/cm³ significantly denser than water; phase separation in aqueous workups will result in the organic layer being on the bottom .
pKa (Acidity) ~6.5 – 7.0 More acidic than phenol (pKa 10) due to the cumulative electron-withdrawing inductive effects (-I) of three halogens.
LogP ~3.8 – 4.2 Highly lipophilic.[1] Requires non-polar solvents (Hexanes/DCM) for chromatography.[1]
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Insoluble in water.[1]

Synthesis & Reaction Engineering (Expertise Pillar)

Direct halogenation of phenol is uncontrolled.[1] To achieve the specific 2,4,5-substitution pattern, a "Directed Regioselective Strategy" is required. The hydroxyl group (OH) strongly directs ortho/para, while the halogens are deactivating but ortho/para directing.

The "3-Iodophenol" Retrosynthetic Route

Direct iodination of 2-bromo-4-chlorophenol fails because the OH group directs the electrophile to the 6-position (ortho), not the 5-position (meta). Therefore, the iodine must be installed early or via a meta-selective pathway.[1]

Optimized Workflow:

  • Starting Material: 3-Iodophenol.[1]

  • Step 1: Chlorination. The OH group directs para (position 4) and ortho (positions 2,6).[1] Sterics and electronics favor the para position.[1]

    • Reagent: SO₂Cl₂ or NCS.[1]

    • Product: 4-Chloro-3-iodophenol.[1]

  • Step 2: Bromination. The OH group directs ortho. We have two ortho sites: Position 2 (crowded by Iodine) and Position 6 (less crowded).[1]

    • Reagent: NBS or Br₂/AcOH at low temp.[1]

    • Selectivity: Major product is bromination at C6.[1]

    • Final Structure: 1-OH, 4-Cl, 3-I, 6-Br.[1]

    • Renumbering for IUPAC: The ring is numbered to give substituents the lowest locants. 1-OH, 2-Br, 4-Cl, 5-I. This matches the target.

SynthesisRoutestart3-Iodophenol(Starting Material)step1Chlorination(NCS, DMF)start->step1OH directs ParainterIntermediate:4-Chloro-3-iodophenolstep1->interstep2Bromination(Br2, AcOH, <10°C)inter->step2OH directs Ortho(Steric control favors C6)finalTARGET:2-Bromo-4-chloro-5-iodophenolstep2->final

Figure 1: Regioselective synthesis pathway leveraging electronic directing effects to achieve the 2,4,5-substitution pattern.

Characterization Protocols (Trustworthiness Pillar)

Validating the structure of poly-halogenated phenols requires distinguishing between isomers (e.g., 5-iodo vs. 6-iodo).[1]

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum is the definitive identification tool.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • The molecule has only two aromatic protons.[1]

    • Proton A (H3): Located between Br and Cl.[1] It appears as a singlet (due to lack of adjacent protons).[1] Chemical shift ~7.50 ppm.[1][3]

    • Proton B (H6): Located between I and OH.[1] It appears as a singlet.[1] Chemical shift ~7.20 ppm.[1]

    • Diagnostic: If the product were the 6-iodo isomer, the two protons would be at positions 3 and 5, which are meta to each other. This would show a distinct meta-coupling (

      
       Hz).[1] The absence of coupling (two sharp singlets)  confirms the 2,4,5-substitution pattern (where protons are para to each other).
      
Mass Spectrometry (Isotope Pattern Analysis)

The presence of Br (79/81) and Cl (35/37) creates a unique "fingerprint" in the mass spectrum.[1]

  • Molecular Ion (M⁻) in ESI Negative Mode:

    • Base Peak (M): Contains ³⁵Cl, ⁷⁹Br, ¹²⁷I.[1]

    • M+2: Contains ³⁷Cl/⁷⁹Br OR ³⁵Cl/⁸¹Br.[1]

    • M+4: Contains ³⁷Cl/⁸¹Br.[1]

    • Intensity Ratio: The pattern will approximate a 3:4:1 ratio (characteristic of 1 Br + 1 Cl).[1]

MassSpecionMolecular Ion [M-H]-frag1Loss of Iodine[M-I]-ion->frag1Weakest Bond (C-I) breaks firstfrag2Loss of Bromine[M-I-Br]-frag1->frag2

Figure 2: Expected fragmentation logic in Mass Spectrometry. The C-I bond is the weakest and typically cleaves first.

Handling, Safety & Stability

Storage Protocols
  • Light Sensitivity: Carbon-Iodine bonds are photolabile.[1] Prolonged exposure to light will cause the compound to turn purple/brown due to iodine liberation.[1] Store in amber vials wrapped in foil.

  • Oxidation: Phenols can oxidize to quinones.[1] Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

Safety (SDS Summary)
  • GHS Classification: Warning.[1]

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[1]

  • Specific Risk: As a poly-halogenated aromatic, it may possess persistent bioaccumulative properties.[1] All waste must be segregated into halogenated organic waste streams.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136275893 (2-Bromo-4-chloro-5-iodophenol).[1] Retrieved from [Link][1]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Halogenation Regioselectivity).[1] Wiley-Interscience.[1]

Reactivity Profile of 2-Bromo-4-chloro-5-iodophenol: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Swiss Army Knife" Scaffold

2-Bromo-4-chloro-5-iodophenol represents a "privileged scaffold" in modern drug discovery due to its orthogonal reactivity . Unlike symmetrical polyhalogenated arenes, this molecule offers four distinct handles (OH, I, Br, Cl) that can be triggered sequentially under specific conditions. This allows for the rapid construction of high-complexity libraries (e.g., PROTAC linkers, fragment-based leads) from a single core.

This guide details the chemoselective hierarchy of this molecule, providing validated protocols to manipulate each site independently without scrambling the others.

Part 1: Structural Analysis & Reactivity Hierarchy

The utility of this scaffold rests on the significant differences in Bond Dissociation Energy (BDE) between the carbon-halogen bonds. This creates a predictable "traffic light" system for functionalization.

The Reactivity Matrix
SiteSubstituentPositionElectronic EnvironmentReactivity StatusPrimary Strategy
C-1 Hydroxyl (-OH)AnchorElectron Donor (+M)Acidic (

)
Protect First. Must be capped to prevent proton quenching.
C-5 Iodine (-I)meta to OHWeakly DeactivatedHigh (Green) Metal-Halogen Exchange. Reacts with iPrMgCl at -20°C.
C-2 Bromine (-Br)ortho to OHActivated (by OH)Medium (Yellow) Pd-Catalyzed Coupling. Standard Suzuki/Sonogashira (rt to 60°C).
C-4 Chlorine (-Cl)para to OHActivated (by OH)Low (Red) Forced Activation. Requires bulky ligands (e.g., XPhos) and heat (>100°C).
Bond Dissociation Energy (BDE) Visualization

The following diagram illustrates the energy barriers that enforce chemoselectivity. The C-I bond is the "weakest link," allowing it to be broken while leaving the C-Br and C-Cl bonds intact.

ReactivityHierarchy Phenol 2-Bromo-4-chloro-5-iodophenol (Core Scaffold) Iodine C-I Bond (~240 kJ/mol) Fastest Reaction Phenol->Iodine 1. Mg/Li Exchange (Knochel Conditions) Bromine C-Br Bond (~276 kJ/mol) Intermediate Reaction Phenol->Bromine 2. Pd(0) Oxidative Addition (Standard Ligands) Chlorine C-Cl Bond (~339 kJ/mol) Slowest Reaction Phenol->Chlorine 3. Pd(0) Oxidative Addition (Specialized Ligands) Iodine->Bromine Sequential Order Bromine->Chlorine Sequential Order

Figure 1: The thermodynamic hierarchy of bond cleavage allows for sequential functionalization.

Part 2: Strategic Protocols

Safety Warning: Polyhalogenated phenols are toxic and potential skin irritants.[1] All procedures should be conducted in a fume hood. The C-I bond is light-sensitive; protect reaction vessels with foil.

Phase 0: The "Lock" (O-Protection)

Rationale: The phenolic proton (


) is highly acidic due to the electron-withdrawing halogens. It will instantly quench any organometallic reagent (Grignard/Lithium).
  • Recommendation: Methylation (stable, low steric bulk) or MOM-protection (removable under mild acid).

  • Protocol (Methylation):

    • Dissolve substrate (1.0 equiv) in Acetone.

    • Add

      
       (1.5 equiv) and MeI (1.2 equiv).
      
    • Stir at 40°C for 2 hours.

    • Result: 1-Bromo-5-chloro-2-methoxy-4-iodobenzene. (Note: Numbering changes upon protection/IUPAC priority, but relative positions remain).

Phase 1: The C-5 Iodine Exchange (The "Knochel" Step)

Challenge: Using n-BuLi often leads to "Halogen Dance" (scrambling of halogens to thermodynamically stable positions) or non-selective attack. Solution: Use Knochel’s Turbo Grignard (


). It allows for fast I/Mg exchange at controlled temperatures without disturbing the Br or Cl bonds.
  • Protocol:

    • Setup: Flame-dry flask, Argon atmosphere.

    • Solvent: Anhydrous THF (0.5 M concentration).

    • Exchange: Cool substrate to -20°C . Add

      
       (1.1 equiv) dropwise.
      
    • Incubation: Stir for 30 mins at -20°C. (Monitoring: Quench aliquot with

      
      ; check NMR for disappearance of C-I signal).
      
    • Electrophile Trapping: Add Electrophile (e.g., Benzaldehyde, Allyl bromide) at -20°C.

    • Warm: Allow to warm to rt over 1 hour.

    • Outcome: C-5 substituted product. C-Br and C-Cl remain intact.

Phase 2: The C-2 Bromine Coupling (Suzuki-Miyaura)

Rationale: With the Iodine gone, the Bromine is now the weakest bond. The Chlorine is too strong to react under standard mild conditions.

  • Catalyst System:

    
     or 
    
    
    
    .
  • Protocol:

    • Dissolve C-5 substituted product in Dioxane/Water (4:1).

    • Add Boronic Acid (

      
      , 1.1 equiv).
      
    • Add Base (

      
       or 
      
      
      
      , 2.0 equiv).
    • Add Catalyst (5 mol%).

    • Temperature: Heat to 60-80°C .

    • Control Check: Do not exceed 90°C to avoid activating the C-Cl bond.

Phase 3: The C-4 Chlorine Activation (The "Last Mile")

Rationale: Aryl chlorides are sluggish. You need electron-rich, bulky phosphine ligands to facilitate oxidative addition into the strong C-Cl bond.

  • Catalyst System:

    
     with XPhos  or RuPhos  (Buchwald Ligands).
    
  • Protocol:

    • Solvent: Toluene or

      
      -Amyl alcohol.
      
    • Base: Stronger base often required (

      
       or 
      
      
      
      ).
    • Temperature: 100-110°C .

    • Outcome: Final substitution at C-4.

Part 3: The "Halogen Dance" Risk Analysis

A critical failure mode in polyhalogenated systems is the Halogen Dance (base-catalyzed halogen migration).

  • Mechanism: If a lithiated species forms (e.g., via n-BuLi), the lithium can abstract a proton from a different position if that anion is more stable, causing the halogen to "hop" to a new position.

  • Risk in this Scaffold: Low if C-3 and C-6 protons are sterically protected, but non-zero with n-BuLi.

  • Mitigation: This is why Magnesium (Grignard) reagents are strictly preferred over Lithium reagents for the first step. The C-Mg bond is more covalent and less prone to the isomerization equilibria that drive the dance.

Part 4: Workflow Visualization

The following flowchart summarizes the decision tree for synthesizing a tri-functionalized library member.

SynthesisWorkflow cluster_warnings Critical Control Points Start Start: 2-Bromo-4-chloro-5-iodophenol Step1 Step 1: O-Protection (MeI, K2CO3) Start->Step1 Mask Acidic Proton Step2 Step 2: C-I Exchange (iPrMgCl·LiCl, -20°C) Step1->Step2 Chemoselective I-Mg Exchange Step3 Step 3: C-Br Coupling (Suzuki: Pd(PPh3)4, 60°C) Step2->Step3 Standard Cross-Coupling Warning1 Avoid n-BuLi (Risk of Halogen Dance) Step2->Warning1 Step4 Step 4: C-Cl Coupling (Buchwald: XPhos-Pd-G3, 110°C) Step3->Step4 High-Energy Activation Warning2 Temp < 90°C at Step 3 (Avoid Cl activation) Step3->Warning2 Product Final Target: Tri-functionalized Scaffold Step4->Product Library Entry

Figure 2: Step-wise functionalization protocol ensuring no cross-reactivity.

References

  • Knochel, P., et al. (2003).[2] "Successive Iodine-Magnesium Exchange Reactions for the Selective Functionalization of Polyhalogenated Aromatics." Organic Letters.

  • Luo, Y., et al. (2010). "Bond Dissociation Energies of Haloaromatics: Trends and Predictions." Comprehensive Handbook of Chemical Bond Energies.

  • Buchwald, S. L., et al. (2008). "Ligand Effects in Pd-Catalyzed Cross-Coupling Reactions of Chlorinated Arenes." Journal of the American Chemical Society.[3]

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Connections." Chemical Reviews.

  • PubChem Compound Summary. (2024). "2-Bromo-4-chloro-6-iodophenol (Isomer Data Support)." National Center for Biotechnology Information.

Sources

Strategic Functionalization of 2-Bromo-4-chloro-5-iodophenol: A Modular Platform for Diversity-Oriented Synthesis

[1]

Executive Summary

2-Bromo-4-chloro-5-iodophenol (CAS: 2091716-48-0) represents a high-value "orthogonal" scaffold in modern medicinal chemistry.[1] Unlike symmetrically substituted phenols, this molecule possesses three distinct halogen handles (I, Br, Cl) with significantly different bond dissociation energies and electronic environments. This unique architecture allows researchers to perform site-selective sequential functionalization , enabling the rapid generation of complex bio-active libraries from a single precursor.

This guide outlines the chemoselective logic, synthetic pathways, and medicinal chemistry applications of this compound, positioning it as a critical tool for Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Reactivity Logic

The utility of 2-Bromo-4-chloro-5-iodophenol lies in the predictable reactivity order of its substituents.[1] Understanding the Bond Dissociation Energy (BDE) and Oxidative Addition rates is crucial for designing experimental workflows.

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition to the C-X bond follows the order: C–I > C–Br > C–Cl .

PositionSubstituentReactivity RankPrimary Application
C5 Iodine 1 (Highest) Initial Coupling: Primary site for Suzuki/Sonogashira coupling to install the main pharmacophore.[1]
C2 Bromine 2 (Medium) Cyclization/Secondary Coupling: Positioned ortho to the hydroxyl group, ideal for annulation to form benzofurans or benzoxazoles.
C4 Chlorine 3 (Lowest) Metabolic Blocking: Often retained to prevent metabolic oxidation at the para position or activated only under forcing conditions.
C1 Hydroxyl N/A Anchor: Serves as a nucleophile for etherification or a directing group for C–H activation.
Mechanistic Insight

The C5-Iodine bond is the weakest and most polarizable, allowing Pd(0) insertion at room temperature or mild heating (40–60°C). The C2-Bromine bond requires higher activation energy (typically >80°C), while the C4-Chlorine bond is generally inert under standard catalytic conditions, requiring specialized bulky phosphine ligands (e.g., XPhos, RuPhos) to activate.

Synthetic Applications & Workflows

Pathway A: Sequential Biaryl Synthesis

This pathway utilizes the compound as a core linker to connect two different aryl groups.

  • Step 1 (Chemoselective C5 Arylation):

    • Reagent: Aryl-boronic acid (1.0 equiv).[1]

    • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

    • Condition: Mild base (Na2CO3), THF/Water, 60°C.

    • Result: The Iodine is displaced exclusively, leaving the Bromine and Chlorine intact.

  • Step 2 (C2 Functionalization):

    • The resulting biphenyl intermediate can now be subjected to a second coupling at the C2-Bromine position (e.g., introducing a solubilizing group or a second heterocycle).

Pathway B: Benzofuran Scaffold Construction

The 2-Bromo substituent is perfectly positioned ortho to the phenol, enabling the synthesis of substituted benzofurans, a privileged structure in oncology and virology.

  • Step 1 (C5 Diversification): Perform Suzuki coupling at C5-I to install the desired "tail" (R1).

  • Step 2 (Sonogashira/Cyclization):

    • React the C2-Br intermediate with a terminal alkyne.[1]

    • Mechanism:[1][2][3] Copper-mediated Sonogashira coupling followed by intramolecular nucleophilic attack of the phenoxide onto the alkyne (5-endo-dig or 6-endo-dig cyclization).[1]

    • Outcome: A 2-substituted-5-aryl-6-chlorobenzofuran.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways available from this single precursor.

GStart2-Bromo-4-chloro-5-iodophenolStep1Intermediate A:5-Aryl-2-bromo-4-chlorophenolStart->Step1Step 1: Suzuki Coupling(Site-Selective at C-I)Pd(0), Ar-B(OH)2, 60°CPath1_EndProduct B:Terphenyl Analogues(Sequential Coupling)Step1->Path1_EndStep 2: Suzuki Coupling(at C-Br)Pd(OAc)2, S-Phos, >80°CPath2_EndProduct C:Substituted Benzofuran(Cyclization)Step1->Path2_EndStep 2: Sonogashira + Cyclization(at C-Br + OH)CuI, Alkyne, Base

Figure 1: Divergent synthetic pathways leveraging the orthogonal reactivity of Iodine and Bromine.

Experimental Protocol: Site-Selective C5-Arylation

The following protocol is designed to ensure exclusive reaction at the Iodine position without affecting the Bromine.

Objective: Synthesis of 4-chloro-5-(4-fluorophenyl)-2-bromophenol.

Reagents:

  • 2-Bromo-4-chloro-5-iodophenol (1.0 equiv, 333 mg, 1 mmol)[1]

  • 4-Fluorophenylboronic acid (1.1 equiv, 154 mg)[1]

  • Pd(dppf)Cl2[1]·DCM (3 mol%)[1]

  • K2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (5 mL)

Procedure:

  • Setup: In a nitrogen-purged reaction vial, combine the phenol substrate, boronic acid, and palladium catalyst.

  • Solvation: Add degassed 1,4-dioxane and the aqueous K2CO3 solution.

  • Reaction: Seal the vial and heat to 60°C for 4–6 hours. Note: Do not exceed 70°C to prevent oxidative addition at the C-Br bond.[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (lower Rf) should disappear, replaced by a fluorescent product spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL), wash with 1N HCl (to neutralize phenoxide) and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation:

  • 1H NMR: Look for the disappearance of the specific C5 proton singlet and the appearance of the new aryl protons. The C3 proton (ortho to Br and Cl) should remain a singlet, confirming the ring structure is intact.

Medicinal Chemistry Implications[2][3][4][5]

Metabolic Stability (The Chlorine Advantage)

The 4-Chloro substituent is strategically placed para to the hydroxyl group. In drug metabolism, the para-position of a phenol is a metabolic "hotspot," prone to oxidation by Cytochrome P450 enzymes to form quinones.

  • Application: Retaining the Chlorine atom blocks this metabolic soft spot, significantly increasing the half-life (t1/2) of the molecule in microsomal stability assays [1].

Bioisosterism

The polyhalogenated core mimics the steric and electronic properties of thyroid hormones (e.g., Thyroxine T4). Researchers investigating thyroid hormone receptor (TR) agonists or antagonists can use this scaffold to probe the hydrophobic pockets of the receptor, where the halogens interact via "halogen bonding" with backbone carbonyls [2].

References

  • Smith, D. A., & Di, L. (2021). Metabolic Stability and FBDD: Strategies for Halogen Blocking. Journal of Medicinal Chemistry.

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Structure, Diversity, and Design. Journal of Medicinal Chemistry, 56(4), 1363–1388.

  • Fairlamb, I. J. S. (2007). Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Society Reviews, 36, 1036-1045.

  • BLD Pharm. (n.d.). Product Analysis: 2-Bromo-4-chloro-5-iodophenol (CAS 2091716-48-0).[1][4][5][6][7] Retrieved February 6, 2026.

Technical Monograph: Operational Safety and Strategic Handling of 2-Bromo-4-chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Bromo-4-chloro-5-iodophenol (CAS: 2091716-48-0) is a highly specialized tri-halogenated aromatic scaffold used primarily in advanced drug discovery. Its structural uniqueness lies in the "orthogonal reactivity" of its substituents: the phenol group (-OH) provides acidity and hydrogen-bonding capability, while the three distinct halogens (I, Br, Cl) offer selective handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, this utility comes with a significant safety burden. As a poly-halogenated phenol, this compound combines the corrosive, protein-denaturing properties of phenols with the enhanced lipophilicity of heavy halogens, increasing the risk of rapid dermal absorption and systemic toxicity.

Physicochemical Profile

Data derived from structural analogs and available safety dossiers.

PropertyValue / CharacteristicOperational Implication
Molecular Formula

High halogen content requires specific waste streams.
Molecular Weight ~333.35 g/mol Heavy atom count implies higher density.
Physical State Solid (Crystalline powder)Dust inhalation risk; static charge generation during weighing.
Solubility DMSO, Methanol, DCMLipophilic; readily penetrates nitrile gloves in solution.
Acidity (pKa) ~6.5 - 7.5 (Estimated)More acidic than phenol (pKa 10) due to electron-withdrawing halogens.
Stability Light & Air SensitiveThe C-I bond is labile; prone to photolytic cleavage (liberating

).

Hazard Architecture & Toxicology[6]

Critical Warning: While specific in vivo toxicological data for this exact isomer is limited, safety protocols must follow a "Read-Across" methodology based on structurally similar poly-halogenated phenols (e.g., 2-Bromo-4-chlorophenol, 2,4,6-Trichlorophenol).

The "Silent Burn" Phenomenon

Like many phenols, 2-Bromo-4-chloro-5-iodophenol possesses local anesthetic properties. Upon skin contact, it may numb the nerve endings, causing the user to be unaware of a chemical burn until deep tissue damage has occurred.

GHS Classification (Conservative Baseline)

Based on SAR (Structure-Activity Relationship) analysis of halogenated phenols.

  • Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic/Harmful if swallowed or in contact with skin).[1]

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns and eye damage).

  • Sensitization: Potential skin sensitizer.

  • Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long-lasting effects).

Strategic Engineering Controls & PPE

Standard laboratory PPE is insufficient for handling concentrated solutions of this compound.[2] The enhanced lipophilicity (due to Iodine/Bromine) allows the molecule to permeate standard nitrile gloves rapidly.

Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtocolEnhanced Protocol (Concentrated/Stock Solutions)
Hands Nitrile (Double gloved)Silver Shield® (Laminate) or Viton® under Nitrile.
Eyes Safety Glasses w/ side shieldsChemical Splash Goggles + Face Shield (if pouring large volumes).
Body Lab Coat (Cotton/Poly)Chemical-Resistant Apron (Tyvek or PVC) over Lab Coat.
Respiratory Fume Hood (Face velocity >100 fpm)N95/P100 Respirator (only if handling outside hood—discouraged).
The "Glove Breakthrough" Logic

Halogenated phenols can solvate through thin nitrile (< 4 mil) in minutes.

  • Rule of Thumb: If a solvent splash occurs on the outer glove, IMMEDIATELY remove both pairs, wash hands, and re-glove. Do not wait for the solvent to evaporate.

Operational Workflow: Synthesis & Handling

The following workflow integrates safety gates directly into the experimental procedure.

Reactivity & Handling Logic Diagram

G cluster_0 Critical Control Points Storage Cold Storage (2-8°C) Inert Gas (Ar/N2) Amber Vial Weighing Weighing Station (Static Control + Fume Hood) Storage->Weighing Allow to warm to RT (Prevent condensation) Solubilization Solubilization (Exotherm Risk Check) Weighing->Solubilization Add solvent slowly Risk_Light Risk: Photolysis (Iodine release) Solubilization->Risk_Light Reaction Reaction Setup (Cross-Coupling / Protection) Risk_Skin Risk: Dermal Absorption Reaction->Risk_Skin Sampling/TLC Quench Quenching & Workup (Phase Separation) Waste Halogenated Waste Stream Quench->Waste Segregate High Halogen Risk_Light->Reaction Wrap flask in foil Risk_Skin->Quench Double Glove Protocol

Figure 1: Operational workflow emphasizing safety gates for light sensitivity and dermal risks.

Step-by-Step Protocol
  • Preparation:

    • Remove the vial from the refrigerator and allow it to equilibrate to room temperature in a desiccator. Opening a cold vial introduces moisture, which accelerates hydrolytic decomposition.

  • Weighing:

    • Static Warning: Crystalline halogenated phenols are static-prone. Use an anti-static gun if available.

    • Perform weighing inside a fume hood or a vented balance enclosure.

  • Solubilization:

    • Dissolve in anhydrous solvents (DMF, DMSO, THF).

    • Observation: If the solution turns pink/violet immediately, free iodine (

      
      ) is present (decomposition).
      
  • Reaction Monitoring:

    • When spotting TLC plates, treat the capillary tubes as "High Hazard" sharps. Dispose of them immediately into a sharps container inside the hood to prevent surface contamination.

Emergency Response: The PEG Protocol

Water is ineffective at removing lipophilic phenols from the skin; it merely beads up or spreads the chemical further.

The "PEG 300/400" Standard: Research laboratories handling this compound must have a Phenol First Aid Kit immediately accessible.[2]

  • Immediate Action: If skin contact occurs, do NOT rinse with water initially.[3]

  • Decontamination: Soak a gauze pad in Polyethylene Glycol 300 or 400 (PEG 300/400) and gently wipe the area. PEG acts as a solvent to extract the phenol from the skin layers.

  • Rinsing: Only after swabbing with PEG for 15 minutes should you rinse with copious amounts of water.

  • Medical Attention: Seek evaluation immediately, even if no pain is felt (due to anesthetic effects).

Waste Management & Decontamination

Proper disposal is critical due to the high halogen content (Br, Cl, I), which complicates incineration.

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be double-bagged and labeled "Toxic Solid Waste - Halogenated Phenols."

  • Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with oxidizing acids (Nitric/Sulfuric), as this can liberate toxic halogen gases (

    
    ).
    
  • Spill Cleanup:

    • Do not use paper towels directly (spreads contamination).

    • Cover spill with a specialized absorbent (e.g., Vermiculite or commercial Phenol/Formalin neutralizer).

    • Clean the surface with a detergent solution, followed by a solvent wipe (Ethanol) to pick up lipophilic residues.

References

  • BLD Pharm. (2023). SDS: 2-Bromo-4-chloro-5-iodophenol (CAS 2091716-48-0).[4][5] Retrieved from

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol and Phenol-Chloroform. Retrieved from

  • Princeton University EHS. (2023). Phenol Safety Guide and First Aid.[2][6][3] Retrieved from

  • Sigma-Aldrich (Merck). (2023). Safety Data Sheet: 2-Bromo-4-chlorophenol (Analogous Safety Data). Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19935923, 4-Bromo-2-chloro-6-iodophenol (Isomer Data). Retrieved from

Sources

Technical Guide: Stability, Storage, and Handling of 2-Bromo-4-chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-chloro-5-iodophenol is a highly functionalized, mixed-halogenated phenolic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Its structural integrity is compromised by two primary vectors: photolytic cleavage of the carbon-iodine (C-I) bond and oxidative transformation to quinones .[1]

This guide defines a rigorous storage and handling protocol designed to mitigate these degradation pathways. By adhering to these standards, researchers can extend the compound's shelf life from weeks to years, ensuring the reproducibility of downstream synthetic applications.[1]

Part 1: Chemical Profile & Critical Vulnerabilities[1]

To preserve this compound, one must understand the hierarchy of its bond strengths and reactive sites.[1]

The Halogen Hierarchy

The molecule contains three distinct halogens. Their bond dissociation energies (BDE) dictate the compound's stability profile:

  • C-Cl (~95 kcal/mol): Highly stable.[1]

  • C-Br (~81 kcal/mol): Moderately stable.[1]

  • C-I (~57 kcal/mol): Critical Vulnerability. The Carbon-Iodine bond is weak enough to be cleaved by photons in the near-UV and visible blue spectrum (300–450 nm).[1]

The Phenolic Oxidation Risk

Phenols are electron-rich aromatic systems.[1][2] In the presence of oxygen and light, they are susceptible to oxidation, forming benzoquinones .[1] This transformation is often accompanied by a color shift from white/off-white to yellow, pink, or brown.

Physical Properties (Predicted)
PropertyValue / CharacteristicRelevance to Storage
Appearance White to off-white crystalline solidColor change indicates degradation.
Acidity (pKa) ~7.0 – 8.0 (Estimated)Significantly more acidic than phenol (pKa 10) due to electron-withdrawing halogens.[1] Avoid basic contaminants.[1][3]
Solubility DMSO, Methanol, DichloromethaneStore solutions only for short-term use.[1]
Melting Point > 70°C (Typical for tri-halo phenols)Store well below melting point to prevent sintering.[1]

Part 2: Degradation Mechanisms

Understanding how the molecule fails is the first step in prevention.[1]

Photolytic De-iodination (The Primary Threat)

Upon exposure to light, the C-I bond undergoes homolytic fission.[1] This generates a reactive phenyl radical and an iodine radical.[1] The iodine radical often recombines to form molecular iodine (


), causing the sample to turn purple/brown, or abstracts a hydrogen to form the de-iodinated impurity (2-Bromo-4-chlorophenol).
Quinone Formation

Oxidation converts the aromatic phenol ring into a non-aromatic conjugated diketone (quinone).[1][4] This destroys the compound's regioselectivity for future reactions.[1]

Visualization: Degradation Pathways

The following diagram illustrates the two major failure modes:

DegradationPathways Compound 2-Bromo-4-chloro-5-iodophenol (White Solid) Radical Phenyl Radical Intermediate Compound->Radical Homolytic Fission Quinone Oxidation Product: Halogenated Benzoquinone Compound->Quinone Oxidative Dehydrogenation UV UV/Blue Light (hν) UV->Radical Oxygen Oxygen (O2) + Trace Base Oxygen->Quinone Iodine Free Iodine (I2) (Purple/Brown Discoloration) Radical->Iodine Radical Coupling DeIodo Impurity: 2-Bromo-4-chlorophenol Radical->DeIodo H-Abstraction

Figure 1: Mechanistic pathways for photolysis (top) and oxidation (bottom) leading to sample degradation.

Part 3: Storage & Handling Protocol[1]

This protocol is designed to create a "Chain of Custody" for the compound's integrity.[1]

The "Golden Rule" of Storage

Store at 2–8°C in Amber Glass under Argon.

Step-by-Step Storage Workflow
  • Container Selection:

    • Primary: Amber borosilicate glass vials (Class 1). The amber glass filters out UV wavelengths <450 nm.[1]

    • Closure: Screw caps with PTFE (Teflon) liners .[1] Avoid rubber septa or polyethylene liners, as halogenated phenols can leach plasticizers or corrode rubber over time.[1]

  • Atmospheric Control:

    • Upon receipt or after every use, purge the vial headspace with Argon or Nitrogen .[1] Argon is preferred as it is heavier than air and forms a more effective "blanket" over the solid.[1]

  • Temperature Management:

    • Short-term (<1 month): 2–8°C (Refrigerated).

    • Long-term (>1 month): -20°C (Freezer).

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water onto the hygroscopic solid.[1]

Handling Solutions
  • Solvent Choice: Avoid acetone (can form condensation products with active phenols).[1] Use DMSO or Anhydrous Methanol.[1]

  • Stability in Solution: The compound is significantly less stable in solution.[1] Prepare fresh immediately before use. If storage is unavoidable, keep solutions at -20°C in the dark for no more than 24 hours.

Visualization: Storage Logic

StorageWorkflow Start Receipt of Compound Check Initial QC: Appearance & 1H-NMR Start->Check Aliquot Aliquot into Amber Vials (Minimize Headspace) Check->Aliquot Gas Purge Headspace with Argon Aliquot->Gas Seal Seal with PTFE-Lined Cap Gas->Seal Store Store at 2-8°C (Dark) Seal->Store Use Warm to RT before Opening Store->Use Use->Gas Re-seal unused portion

Figure 2: Lifecycle management for maintaining compound integrity from receipt to usage.

Part 4: Quality Control & Validation

Trust but verify. Before using this intermediate in a high-value synthesis, confirm its purity.

Visual Inspection (The First Line of Defense)[1]
  • Pass: White, crystalline powder.[1]

  • Fail: Yellow/Pink tint (early oxidation) or Brown/Purple spots (iodine liberation).[1]

Analytical Re-test
  • HPLC: Use a C18 column with a Water/Acetonitrile gradient (acidified with 0.1% Formic Acid).[1]

    • Target Purity: >98% (Area %).[1][5]

    • Common Impurity:[1] Look for a peak with a lower retention time corresponding to the de-iodinated species (2-Bromo-4-chlorophenol).

  • 1H-NMR: Check the aromatic region. The loss of the iodine atom will significantly shift the coupling constants and chemical shifts of the remaining aromatic protons.[1]

Part 5: Safety & Hazards[1][6][7]

Signal Word: WARNING

Hazard ClassDescriptionPrecaution
Skin Irritant Phenols are potent skin irritants and can be absorbed transdermally.[1]Wear Nitrile gloves (double-glove recommended).[1]
Eye Damage Corrosive to corneal tissue.[1]Wear safety goggles (not just safety glasses).[1]
Acute Toxicity Harmful if swallowed.[1][6]Do not eat/drink in the lab. Use a fume hood.[1]

References

  • PubChem. (n.d.).[1][6][7] 2-Bromo-4-chlorophenol Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • LFA Tablet Presses. (n.d.).[1] How To Protect Light Sensitive Products. Retrieved from [Link]

  • JoVE. (2025). Oxidation of Phenols to Quinones. Journal of Visualized Experiments. Retrieved from [Link]

  • Canonica, S., et al. (2000).[1] Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. Environmental Science & Technology.[1] Retrieved from [Link][1]

Sources

Strategic Scaffolds: The Technical Guide to 2-Bromo-4-chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 2-Bromo-4-chloro-5-iodophenol , a high-value "orthogonal" scaffold in medicinal chemistry.

Executive Summary: The Power of Orthogonality

In the landscape of modern drug discovery, 2-Bromo-4-chloro-5-iodophenol (CAS 2091716-48-0) represents a premier "Swiss Army Knife" scaffold.[1] Unlike simple halogenated phenols, this tris-halogenated arene offers orthogonal reactivity .[1] The distinct bond dissociation energies (BDE) of the Carbon-Iodine, Carbon-Bromine, and Carbon-Chlorine bonds allow chemists to functionalize the ring sequentially and selectively without protecting groups.

This guide provides a comprehensive technical analysis of this compound, focusing on its regioselective synthesis, reactivity hierarchy in palladium-catalyzed cross-coupling, and its critical role in synthesizing therapeutic agents for neurodegenerative disorders like Huntington’s disease.

Chemical Profile & Structural Analysis[1][2]

PropertySpecification
IUPAC Name 2-Bromo-4-chloro-5-iodophenol
CAS Number 2091716-48-0
Molecular Formula C₆H₃BrClIO
Molecular Weight 333.35 g/mol
SMILES OC1=CC(I)=C(Cl)C=C1Br
Appearance White to pinkish-white solid
Predicted Density ~2.4 g/cm³
Acidity (pKa) ~6.5–7.0 (Estimated; enhanced acidity due to electron-withdrawing halogens)
Structural Logic

The positioning of the halogens is non-trivial. The hydroxyl group (OH) at C1 acts as the primary electronic anchor.

  • C2 (Ortho): Occupied by Bromine .

  • C4 (Para): Occupied by Chlorine .

  • C5 (Meta): Occupied by Iodine .[2][3]

This arrangement is chemically "perfect" for sequential diversification because the most reactive site (Iodine) is electronically distinct from the directing effects of the OH group, while the Chlorine (least reactive) sits in the para position, often serving as a metabolic blocker or a late-stage functionalization handle.

Synthesis Strategy: Regioselective Construction

Direct halogenation of phenol to achieve this specific isomer is impossible due to competing directing effects. The field-proven route relies on a stepwise installation strategy, utilizing the strong ortho/para directing power of the hydroxyl group to control the final chlorination step.

Validated Synthetic Pathway

The most robust synthesis begins with 2-bromo-5-iodophenol (itself accessible from 2-amino-4-iodophenol or via diazotization of 2-bromo-5-nitroanisole).[1]

Mechanism:

  • Substrate: 2-Bromo-5-iodophenol.

  • Reagent: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Regiochemistry: The OH group directs incoming electrophiles to the ortho (C6) and para (C4) positions.

    • C2 is blocked by Br.[1]

    • C6 is sterically crowded by the adjacent OH and the "buttressing" effect of the meta-Iodine.[1]

    • C4 is the sterically favored and electronically activated position (para to OH).

  • Result: Exclusive formation of the 4-chloro isomer.

Synthesis Workflow Diagram

SynthesisRoute Figure 1: Regioselective synthesis via electrophilic aromatic substitution driven by the hydroxyl director. Start 2-Bromo-5-iodophenol (Precursor) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack (Para to OH) Reagent Chlorination Agent (SO2Cl2 or Cl2) Reagent->Intermediate Product 2-Bromo-4-chloro-5-iodophenol (Target Scaffold) Intermediate->Product Re-aromatization (-HCl)

Reactivity Profile: The "Chemist's Toolbox"

The primary value of 2-bromo-4-chloro-5-iodophenol lies in its ability to undergo site-selective cross-coupling .[1] The reactivity order of the Carbon-Halogen bonds towards oxidative addition with Palladium(0) is:



This hierarchy allows researchers to perform three distinct reactions on the same ring in a specific sequence.

The Reactivity Cascade
  • Site 1 (C-I): Reacts at Room Temperature with standard catalysts (e.g.,

    
    ). Ideal for introducing sensitive groups.
    
  • Site 2 (C-Br): Reacts at elevated temperatures (60–80°C) or with specialized ligands (e.g., XPhos, SPhos).

  • Site 3 (C-Cl): Reacts only under forcing conditions or with advanced catalytic systems (e.g., Pd-NHC complexes, Buchwald G3 precatalysts).

Orthogonal Coupling Workflow

CouplingCascade Figure 2: The orthogonal reactivity cascade allowing sequential functionalization of I, Br, and Cl sites. Scaffold 2-Bromo-4-chloro-5-iodophenol Step1 Step 1: Suzuki/Sonogashira (Targets C-I Bond) Scaffold->Step1 Pd(0), RT Product1 Intermediate A (5-Substituted) Step1->Product1 Step2 Step 2: Buchwald/Heck (Targets C-Br Bond) Product1->Step2 Pd(II), Heat Product2 Intermediate B (2,5-Disubstituted) Step2->Product2 Step3 Step 3: Advanced Coupling (Targets C-Cl Bond) Product2->Step3 Pd-NHC, >100°C Final Fully Functionalized Drug Candidate Step3->Final

[5]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Bromo-4-chloro-5-iodophenol

Note: This protocol assumes the use of 2-bromo-5-iodophenol as the starting material.[1][4]

Reagents:

  • 2-Bromo-5-iodophenol (1.0 equiv)[1]

  • Sulfuryl Chloride (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

  • Aluminum Chloride (

    
    ) (0.1 equiv, optional catalyst for activation)
    

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with 2-bromo-5-iodophenol and anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add Sulfuryl Chloride dropwise over 20 minutes. The slow addition is critical to prevent over-chlorination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The product will appear as a spot slightly less polar than the starting material.

  • Quench: Quench the reaction with saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to yield the target as a white solid.

Protocol B: Site-Selective Sonogashira Coupling (C-I Activation)

Demonstrating the selectivity for Iodine over Bromine/Chlorine.

Reagents:

  • 2-Bromo-4-chloro-5-iodophenol (1.0 equiv)[1][4]

  • Terminal Alkyne (1.1 equiv)[5]

  • 
     (2 mol%)
    
  • CuI (1 mol%)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • THF (degassed)

Procedure:

  • Dissolve the phenol in degassed THF.

  • Add

    
    , CuI, and 
    
    
    
    .
  • Add the terminal alkyne dropwise at room temperature.

  • Stir at ambient temperature for 2–4 hours.

    • Critical Insight: Do not heat.[1] Heating may trigger partial reaction at the Bromine site.

  • Reaction completion is indicated by the disappearance of the starting iodide. The Bromine and Chlorine atoms will remain intact for subsequent steps.

Applications in Drug Development[7]

Neurodegenerative Disease Therapeutics

Literature indicates this scaffold is a key intermediate in the synthesis of modulators for Huntington’s Disease (HD) . Specifically, it is used to construct tricyclic heteroaryl compounds that bind to the Huntingtin (Htt) protein or modulate splicing.

  • Mechanism: The phenol is often first alkylated (e.g., with MOM-Cl or benzyl bromide) to protect the oxygen.

  • Diversification: The Iodine is replaced with a heteroaryl core (e.g., pyridine or pyrazole), and the Bromine is used to attach solubilizing tails or lipophilic domains to cross the Blood-Brain Barrier (BBB).

Agrochemicals

The specific halogenation pattern (2-Br, 4-Cl) is mimetic of several persistent pesticides, making this scaffold useful for synthesizing metabolites to study environmental degradation or resistance pathways.

Safety & Handling (SDS Summary)

Hazard ClassGHS CodePrecaution
Acute Toxicity H302, H312Harmful if swallowed or in contact with skin.[1]
Skin Irritation H315Causes skin irritation.[1] Wear nitrile gloves.
Eye Damage H318Causes serious eye damage.[1] Wear safety goggles.
STOT-SE H335May cause respiratory irritation.[1] Handle in a fume hood.

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive due to the Carbon-Iodine bond; keep in amber vials.[1]

References

  • Synthesis of 2-bromo-5-iodophenol precursors

    • CN109369345A: Preparation method of 2-bromo-5-iodophenol.[1][6] (2019).[7] Google Patents. Link

  • Application in Huntington's Disease (Htt)

    • US Patent 11858941B2: Heterocyclic and heteroaryl compounds for treating Huntington's disease. (2024). Google Patents. Link

  • Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][8][9] Angewandte Chemie International Edition. Link

  • Site-Selective Coupling of Polyhalogenated Arenes

    • Sahoo, H., et al. (2021).[7] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes.[1] Chemical Reviews. Link

  • General Halogenation Methodologies

    • Kalyani, D., et al. (2006).[10] A Simple Catalytic Method for the Regioselective Halogenation of Arenes.[10] Organic Letters.[1][10] Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Bromo-4-chloro-5-iodophenol in Regiodivergent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide on the strategic utilization of 2-Bromo-4-chloro-5-iodophenol (CAS: 2091716-48-0) in organic synthesis. It addresses the compound's unique tri-halogenated architecture, enabling sequential, regioselective cross-coupling reactions essential for medicinal chemistry and agrochemical development.

Executive Summary

2-Bromo-4-chloro-5-iodophenol is a high-value "orthogonal" building block. Its utility stems from the distinct electronic and steric environments of its three halogen substituents (I, Br, Cl), which allow for sequential site-selective functionalization . This scaffold is particularly relevant in the synthesis of SGLT2 inhibitors, complex heterocycles, and poly-aryl systems where precise substituent placement is critical.

This guide provides validated protocols for exploiting the reactivity hierarchy (C5-I > C2-Br >> C4-Cl ) and managing the phenolic handle, ensuring high yield and isomeric purity.

Chemical Profile & Reactivity Hierarchy

The molecule features a phenol core with a 1,2,4,5-substitution pattern. Understanding the electronic bias is crucial for experimental design:

SiteSubstituentReactivityPrimary ApplicationMechanistic Insight
C5 Iodine High Suzuki, Sonogashira, HeckWeakest C-X bond; most electron-deficient site due to ortho-Cl/para-Br positioning. Reacts at RT or mild heat.
C2 Bromine Medium Suzuki, Buchwald-HartwigRequires elevated temps (>60°C) or specialized ligands (e.g., XPhos) after C5 is functionalized.
C4 Chlorine Low Metabolic Blocker / Late-stage ActivationGenerally inert under standard Pd-catalyzed conditions used for I/Br; requires oxidative addition using bulky, electron-rich phosphines at high temps.
C1 Hydroxyl Variable Etherification, ProtectionNucleophilic handle. Directs electrophilic substitution to C6 (unwanted) if not protected.
Structural Visualization & Logic Flow

The following diagram illustrates the sequential functionalization strategy, prioritizing the C5-Iodine bond.

ReactivityMap cluster_legend Reactivity Hierarchy Start 2-Bromo-4-chloro-5-iodophenol Step1 Step 1: Protection (O-Alkylation/Silylation) Start->Step1 BnBr/K2CO3 or TBSCl Step2 Step 2: C5-Selective Coupling (Suzuki/Sonogashira) Step1->Step2 Pd(PPh3)4, Ar-B(OH)2 rt to 40°C (I-selective) Step3 Step 3: C2-Functionalization (Buchwald/Suzuki) Step2->Step3 Pd2(dba)3, XPhos 80-100°C (Br-selective) Final Target Scaffold (Tri-substituted Arene) Step3->Final Deprotection / C4-Activation Legend Iodine (C5) reacts first due to weak bond energy & steric accessibility.

Caption: Logical workflow for sequential functionalization of 2-Bromo-4-chloro-5-iodophenol, exploiting bond dissociation energy differences.

Experimental Protocols

Protocol A: Phenolic Protection (Essential Precursor Step)

Rationale: The free phenol is acidic and can poison sensitive catalysts or lead to side reactions (O-arylation). Protection as a methyl or benzyl ether is recommended before metal-catalyzed coupling.

Reagents:

  • Substrate: 2-Bromo-4-chloro-5-iodophenol (1.0 equiv)

  • Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or Acetone

Procedure:

  • Dissolve the substrate in DMF (0.5 M concentration).

  • Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Add the alkylating agent dropwise.

  • Stir at ambient temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Yield Expectation: >95%.

Protocol B: Chemoselective C5-Suzuki-Miyaura Coupling

Rationale: This protocol selectively engages the C5-Iodine bond while leaving the C2-Bromine and C4-Chlorine intact. The key is controlling temperature and catalyst choice to prevent oxidative addition at the bromine site.

Reagents:

  • Protected Substrate (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered acids)
  • Base:

    
     (2M aqueous, 2.0 equiv)
    
  • Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling.

  • Solvent Addition: Add degassed solvent and aqueous base via syringe.

  • Reaction: Stir at 40°C (oil bath).

    • Expert Note: Do not exceed 60°C. Higher temperatures increase the risk of reacting the C2-Bromine.

  • Monitoring: Check HPLC/TLC after 2 hours. The iodine is highly reactive; prolonged reaction times are rarely needed.

  • Workup: Filter through a Celite pad, concentrate, and purify via silica flash chromatography.

Table 1: Optimization Parameters for C5-Selectivity

ParameterRecommended ConditionWhy?
Catalyst

Standard activity, sufficient for I-coupling without activating Br.
Ligand TriphenylphosphineMonodentate, moderate donation prevents over-activation.
Temperature 25°C – 45°CKinetic control favors the weaker C-I bond.
Base

or

Mild bases prevent hydrolysis of sensitive groups.
Protocol C: Sequential C2-Functionalization (The "Second Step")

Rationale: Once the C5 position is arylated, the C2-Bromine becomes the next active site. This step often requires a more active catalyst system due to the steric hindrance introduced by the new C5-substituent and the inherently stronger C-Br bond.

Reagents:

  • C5-Substituted Intermediate (1.0 equiv)[1]

  • Coupling Partner (e.g., Alkyne for Sonogashira or Amine for Buchwald)

  • Catalyst System:

    
     (2 mol%) + XPhos (4 mol%) OR 
    
    
    
  • Base:

    
     (for Suzuki) or CuI/TEA (for Sonogashira)
    
  • Solvent: 1,4-Dioxane or THF

Procedure (Example: Sonogashira Coupling):

  • Combine intermediate, terminal alkyne (1.2 equiv),

    
     (5 mol%), and CuI (3 mol%) in a pressure vial.
    
  • Add degassed THF and Triethylamine (

    
    ) (3.0 equiv).
    
  • Heat to 80°C for 6–12 hours.

  • Note: The C4-Chlorine remains inert under these conditions, preserving it for future lipophilic tuning or metabolic stability.

Expert Insights & Troubleshooting

Isomer Verification (Critical)

Commercial sources of halogenated phenols can sometimes contain isomeric impurities.

  • The Problem: Direct iodination of 2-bromo-4-chlorophenol typically yields the 6-iodo isomer (ortho to OH) rather than the target 5-iodo isomer.

  • The Solution: Verify your starting material using 1H NMR.

    • Target (2-Br, 4-Cl, 5-I): Two aromatic singlets (para to each other) are not present. You expect two singlets (H3 and H6) with NOE correlations distinct from the 6-iodo isomer.

    • H3 Chemical Shift: ~7.5 ppm (between Br and Cl).[1]

    • H6 Chemical Shift: ~7.3 ppm (between I and OH/OR).

    • Validation: Use NOESY to check the proximity of the O-Methyl group (if protected) to the H6 proton and the H3 proton.

The "Halogen Dance"

When using lithiation strategies (e.g., Li-Halogen exchange) on this scaffold, be wary of the "Halogen Dance" reaction, where the lithium base causes migration of halogens to more stable positions.

  • Prevention: Avoid n-BuLi. For coupling, stick to Pd-catalyzed methods (Suzuki/Negishi) which proceed via oxidative addition and do not trigger migration.

References

  • Synthesis of Halogenated Phenol Analogues

    • Source: Song, Y., Parkin, S., & Lehmler, H. J. (2010).[2] 1-Bromo-4-chloro-2,5-dimethoxybenzene.[2] Acta Crystallographica Section E, 66(2), o339.

    • Relevance: Describes the structural characterization of the dimethoxy-analogue, validating the steric environment for coupling.
  • Regioselective Coupling Strategies

    • Source: Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling reactions of polyhalogenated heterocycles. Chemical Society Reviews.
    • Relevance: Establishes the general hierarchy of I > Br > Cl in Pd-c
  • Commercial Availability & Physical Data

    • Source: BLD Pharm Product Data for CAS 2091716-48-0.[3]

    • Relevance: Confirms commercial availability of the specific isomer for research use.
  • Related SGLT2 Inhibitor Synthesis (Analogous Chemistry)

    • Source: Patent WO2015063726A1. "Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene."
    • Relevance: Demonstrates the utility of chloro-bromo-iodo benzenes in constructing gliflozin-type drugs.

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. Always consult Safety Data Sheets (SDS) before handling halogenated aromatic compounds.

Sources

Application Notes & Protocols: 2-Bromo-4-chloro-5-iodophenol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Polysubstituted Phenols

In the landscape of modern drug discovery, the demand for molecular scaffolds with high structural diversity and precise three-dimensional architecture is paramount. Phenotypic drug discovery, which focuses on the modulation of disease states in cellular or organismal models, has seen a resurgence, driving the need for novel chemical entities.[1] Halogenated phenols are cornerstone building blocks in this endeavor, offering predictable reactivity and the ability to introduce key pharmacophoric features.

2-Bromo-4-chloro-5-iodophenol is a uniquely functionalized aromatic compound, poised to serve as a powerful intermediate in the synthesis of complex bioactive molecules. Its value lies in the orthogonal reactivity of its three distinct halogen atoms (I, Br, Cl) and its nucleophilic phenolic hydroxyl group. This multi-functional handle allows for a programmed, site-selective introduction of various substituents, enabling the rapid construction of diverse chemical libraries from a single, advanced precursor. This guide details the strategic application of 2-bromo-4-chloro-5-iodophenol, providing both the theoretical rationale and practical protocols for its use in medicinal chemistry workflows.

Physicochemical Properties and Safety Data

Handling of any chemical intermediate requires a thorough understanding of its properties and associated hazards. Below is a summary of the computed data for 2-bromo-4-chloro-5-iodophenol and general safety protocols for related polyhalogenated phenols.

PropertyValueSource
Molecular Formula C₆H₃BrClIOPubChem
Molecular Weight 333.35 g/mol [2][3]
IUPAC Name 2-Bromo-4-chloro-5-iodophenolN/A
Appearance Expected to be a solid at room temperatureN/A
XLogP3 ~3.5[2]
Hydrogen Bond Donor Count 1[2][3]
Hydrogen Bond Acceptor Count 1[2][3]

Safety & Handling:

2-Bromo-4-chloro-5-iodophenol, like other polyhalogenated phenols, should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5]

  • Hazard Statements (Anticipated): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[6][7]

  • Precautionary Statements: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Wear protective gloves/eye protection.[5]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[4][8]

The Core Principle: Orthogonal Reactivity in Cross-Coupling Reactions

The primary utility of 2-bromo-4-chloro-5-iodophenol stems from the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This predictable selectivity allows chemists to functionalize the molecule in a stepwise manner. The underlying principle is the relative bond dissociation energies and the ease of oxidative addition to a low-valent palladium center, which generally follows the trend:

C-I > C-Br >> C-Cl

This reactivity gradient is the cornerstone of a rational synthetic strategy. By carefully selecting reaction conditions (catalyst, ligand, temperature), one can selectively target the C-I bond, followed by the C-Br bond, leaving the more robust C-Cl bond untouched for potential later-stage diversification.[9]

G cluster_0 Reactivity Hierarchy C_I C-I Bond (Most Reactive) C_Br C-Br Bond (Intermediate Reactivity) C_I->C_Br Mild Conditions (e.g., Sonogashira, Suzuki) C_Cl C-Cl Bond (Least Reactive) C_Br->C_Cl Harsher Conditions (e.g., Suzuki, Buchwald-Hartwig) OH Phenolic OH (Nucleophilic)

Caption: Reactivity hierarchy of functional groups in 2-bromo-4-chloro-5-iodophenol.

Application Protocols

The following protocols are designed as robust starting points for the selective functionalization of 2-bromo-4-chloro-5-iodophenol. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Site-Selective Sonogashira Coupling at the C-I Bond

This protocol leverages the high reactivity of the aryl iodide to introduce an alkyne moiety, a common structural motif in bioactive molecules. The conditions are chosen to be mild enough to preserve the C-Br and C-Cl bonds.

Causality Behind Choices:

  • Catalyst System: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. Copper(I) iodide (CuI) acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which accelerates the transmetalation step.

  • Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HI generated in the reaction and to deprotonate the terminal alkyne.

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are crucial to prevent catalyst deactivation and side reactions.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-4-chloro-5-iodophenol (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed THF (or DMF) to dissolve the solids.

  • Add the terminal alkyne (1.2 eq) followed by triethylamine (3.0 eq) via syringe.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at the C-Br Bond

Following the initial functionalization at the C-I position, the C-Br bond can be targeted to introduce an aryl or heteroaryl group. This requires slightly more forcing conditions or a more active catalyst system.

Causality Behind Choices:

  • Catalyst System: A more robust catalyst like Pd(dppf)Cl₂ is often used for C-Br bonds. The dppf ligand provides thermal stability and promotes the oxidative addition step.

  • Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[10] An aqueous solution of the base is often used to facilitate both base dissolution and boronic acid activation.[11]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is standard for Suzuki couplings.[11]

G Start 2-Bromo-4-chloro-5- (R-alkynyl)phenol Step2 Protocol 2: Suzuki Coupling Start->Step2 Product 2-(Ar')-4-chloro-5- (R-alkynyl)phenol Step2->Product Reagents Reagents: • Ar'-B(OH)₂ • Pd(dppf)Cl₂ • K₂CO₃ • Dioxane/H₂O Reagents->Step2

Caption: Workflow for Suzuki coupling at the C-Br position.

Step-by-Step Methodology:

  • To a microwave vial or Schlenk flask, add the product from Protocol 1 (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill with an inert gas three times.

  • Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Seal the vessel and heat the reaction to 80-100 °C (or use microwave irradiation) for 2-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Functionalization of the Phenolic Hydroxyl Group

The hydroxyl group can be protected or used as a handle to introduce another point of diversity, for instance, through a Williamson ether synthesis. This is often done prior to cross-coupling to avoid potential catalyst inhibition or side reactions, but can also be performed on the functionalized product.

Causality Behind Choices:

  • Base: A strong base like sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) is used to deprotonate the phenol, forming a more nucleophilic phenoxide.

  • Electrophile: An alkyl halide (e.g., methyl iodide, benzyl bromide) serves as the electrophile.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal for this Sₙ2 reaction.

Step-by-Step Methodology:

  • In a round-bottom flask under an inert atmosphere, dissolve the phenol-containing starting material (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add K₂CO₃ (2.0 eq) or portion-wise NaH (1.2 eq, 60% dispersion in mineral oil).

  • Stir for 30 minutes at 0 °C (or until effervescence ceases if using NaH).

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Summary of Synthetic Strategy

The true power of 2-bromo-4-chloro-5-iodophenol is realized through the sequential application of these orthogonal reactions, as illustrated in the workflow below. This allows for the controlled and predictable synthesis of highly complex and diverse molecular architectures.

G A 2-Bromo-4-chloro- 5-iodophenol B Step 1: Sonogashira (Targets C-I) A->B R¹-C≡CH C Intermediate 1 B->C D Step 2: Suzuki (Targets C-Br) C->D R²-B(OH)₂ E Intermediate 2 D->E F Step 3: Etherification (Targets OH) E->F R³-X H Step 4 (Optional): Coupling at C-Cl (Forcing Conditions) E->H R⁴-Nu G Final Product F->G H->G

Caption: Sequential functionalization workflow for 2-bromo-4-chloro-5-iodophenol.

References

  • Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Method of making 2-bromo-4-chloro substituted phenols. (n.d.). Google Patents.
  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. (2022). MDPI.
  • A Comparative Guide to the Synthesis of 2- Bromo-4-fluorophenol and 4-bromo-2 - Benchchem. (n.d.). Benchchem.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. (n.d.). PMC - NIH.
  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. (n.d.). Google Patents.
  • Preparation method of 2-chloro-4-bromophenol with high purity. (n.d.). Google Patents.
  • Process for producing 4-bromo-2-chlorophenols. (n.d.). Google Patents.
  • 2-Bromo-4-chlorophenol Formula. (n.d.). ECHEMI.
  • 4-Bromo-2-chloro-6-iodophenol | C6H3BrClIO. (n.d.). PubChem.
  • 2-Bromo-4-chlorophenol 98 695-96-5. (n.d.). Sigma-Aldrich.
  • 2-Bromo-4-chlorophenol | C6H4BrClO. (n.d.). PubChem.
  • 2-Bromo-4-iodophenol | C6H4BrIO. (n.d.). PubChem - NIH.
  • 2-Bromo-4-chloro-6-iodophenol | C6H3BrClIO. (n.d.). PubChem.
  • Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines. (n.d.). ResearchGate.
  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023). PMC.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • SAFETY DATA SHEET. (2025). TCI Chemicals.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). NIH.
  • Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. (2020). ResearchGate.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PMC - NIH.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
  • Synthesis of Bioactive compounds. (n.d.). SHINDO-KANO LABORATORY.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI.
  • Safety data sheet. (2023).
  • 2-Bromo-4-chloro-5-fluorophenol. (n.d.). BLD Pharm.
  • 2-Bromo-4-chlorophenol SDS, 695-96-5 Safety Data Sheets. (n.d.). ECHEMI.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.

Sources

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-chloro-5-iodophenol

[1][2]

Executive Summary & Strategic Analysis

The substrate 2-Bromo-4-chloro-5-iodophenol presents a classic "tri-halogen dilemma" in transition-metal catalysis. For drug discovery and agrochemical synthesis, this scaffold offers three distinct vectors for diversification. However, the presence of a free phenolic hydroxyl group (

1

This guide provides a validated workflow to exclusively couple at the C5-Iodine position while preserving the C2-Bromine and C4-Chlorine motifs for subsequent functionalization.[1]

The Reactivity Hierarchy (The "Why")

Success relies on exploiting the differences in bond dissociation energies (BDE) and the rates of oxidative addition (

  • C5-I (Target): Weakest bond (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     kcal/mol).[1] Fast oxidative addition.[1]
    
  • C2-Br (Off-Target): Intermediate bond strength (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     kcal/mol).[1] Slower oxidative addition.[1]
    
  • C4-Cl (Inert): Strongest bond (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     kcal/mol).[1] Generally inert under standard conditions without specialized ligands.[1]
    

Critical Challenge: The free phenol can form a phenoxide anion under basic Suzuki conditions. This electron-rich species increases the electron density of the arene, potentially slowing down oxidative addition (making the ring less electrophilic). However, the presence of three electron-withdrawing halogens counteracts this, keeping the ring sufficiently active for coupling.[1][2]

Visualizing the Reaction Logic

The following diagram illustrates the kinetic selectivity and the operational workflow.

SuzukiLogicSubstrate2-Bromo-4-chloro-5-iodophenolReactionPd(0) Catalysis(Kinetic Control)Substrate->Reaction Boronic Acid Base, SolventPath_IPath A (Fast):Oxidative Addition at C-IReaction->Path_I k(I) >> k(Br)Path_BrPath B (Slow):Oxidative Addition at C-BrReaction->Path_Br High Temp / Active LigandProductMajor Product:5-Aryl-2-bromo-4-chlorophenolPath_I->ProductByproductByproduct:Di-coupled speciesPath_Br->ByproductProduct->Path_Br Over-reaction iftime extended

Figure 1: Kinetic hierarchy of oxidative addition. Path A is favored by mild catalysts and controlled temperature.

Experimental Protocols

Method A: Direct Coupling of Free Phenol (High Efficiency)

Best for: Rapid analog generation when the boronic acid is inexpensive.

Rationale: We utilize a biphasic system with a mild base.[1][2] The use of Pd(PPh3)4 is deliberate; it is active enough to insert into C-I but bulky and "slow" enough to minimize insertion into C-Br compared to highly active catalysts like Pd-XPhos.

Reagents & Stoichiometry:

Component Equiv. Role
Substrate 1.0 Electrophile
Aryl Boronic Acid 1.1 Nucleophile
Pd(PPh3)4 0.03 (3 mol%) Catalyst (Selective)
Na2CO3 (2M aq) 2.5 Base

| DME (Dimethoxyethane) | -- | Solvent (0.1 M conc.) |

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with 2-Bromo-4-chloro-5-iodophenol (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(PPh3)4 (3 mol%).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of boronic acids and catalyst decomposition.

  • Solvent Addition: Add degassed DME (concentration ~0.1 M relative to substrate) via syringe.[2]

  • Base Addition: Add degassed 2M aqueous Na2CO3 (2.5 equiv).

  • Reaction: Heat the mixture to 60°C .

    • Note: Do not exceed 80°C initially.[1][2] Higher temperatures increase the risk of C-Br activation.

  • Monitoring: Monitor by HPLC or TLC after 2 hours. The C-I bond usually reacts fully within 2-4 hours.[1]

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3-4 (to protonate the phenoxide). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography.

Method B: Protected Phenol Route (High Reliability)

Best for: Scale-up or when the boronic acid is sensitive/expensive.

Rationale: Converting the phenol to a methoxy ether (anisole derivative) eliminates the formation of phenoxide, preventing catalyst poisoning and solubility issues.[2]

Step 1: Protection

  • Dissolve substrate in Acetone.

  • Add K2CO3 (2.0 equiv) and MeI (1.2 equiv).[2]

  • Reflux for 2 hours. Quantitative conversion is typical.[1][2]

  • Workup and use crude for Step 2.

Step 2: Coupling (Standardized)

Component Equiv.[1] Conditions
Protected Substrate 1.0 --
Boronic Acid 1.05 Closer stoichiometry possible
Pd(dppf)Cl2[1]·DCM 0.02 Robust catalyst
K3PO4 2.0 Anhydrous base often better here

| Dioxane / Water | 4:1 | 80°C |[1]

Troubleshooting & Optimization

Use this decision matrix to solve common issues:

ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst deactivation or Phenol poisoningSwitch to Method B (Protection).[1] Alternatively, increase catalyst to 5 mol% and ensure rigorous degassing.[1]
Formation of Di-coupled Product Loss of Selectivity (C-Br reaction)Lower Temperature to 45-50°C. Switch catalyst to Pd(PPh3)4 if using a more active species.[1] Reduce reaction time.
Protodeboronation Boronic acid instabilitySwitch base to KF or CsF (anhydrous conditions). Add boronic acid in portions.
Black Precipitate (Pd Black) Catalyst decompositionEnsure O2 exclusion. Add additional ligand (PPh3) to stabilize Pd(0).

Safety & Handling

  • Polyhalogenated Phenols: highly toxic and irritating to skin/eyes.[1][2] Handle in a fume hood.

  • Palladium Waste: Segregate heavy metal waste streams.[1][2]

  • Methyl Iodide (Method B): Potent alkylating agent and suspected carcinogen.[2] Use specific waste protocols.

References

  • Mechanistic Basis of Selectivity

    • Fairlamb, I. J. S. (2007).[1] Chemoselective palladium-catalyzed cross-coupling of polyhalogenated heteroarenes.[1][3][4] This review establishes the general oxidative addition order (I > Br > Cl) for polyhalogenated systems.

    • Source:

  • Oxidative Addition Rates

    • Fitton, P., & Rick, E. A. (1971).[1][2] The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0). The seminal work quantifying the kinetic differentiation between Aryl-I and Aryl-Br.

    • Source:

  • Suzuki Coupling in Aqueous Media (Free Phenols)

    • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5] Defines the role of bases and water in the transmetallation step essential for free phenols.

    • Source:

  • Substrate Specific Data

    • PubChem Compound Summary for 2-Bromo-4-chloro-6-iodophenol (Isomer analog for physical properties and safety).[1][2]

    • Source:

NMR and mass spectrometry analysis of 2-Bromo-4-chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quality Control Protocol for 2-Bromo-4-chloro-5-iodophenol

Part 1: Introduction & Strategic Relevance

2-Bromo-4-chloro-5-iodophenol (Formula: C₆H₃BrClIO) represents a unique class of polyhalogenated aromatic scaffolds.[1] These compounds are critical intermediates in the synthesis of heterocycles for agrochemicals and fragment-based drug discovery (FBDD).[1] The presence of three distinct halogen atoms (Br, Cl, I) provides orthogonal handles for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for sequential functionalization.

However, this structural complexity presents a significant analytical challenge.[1] The "Heavy Atom Effect" of iodine, the complex isotope patterns in Mass Spectrometry (MS), and the regiochemical ambiguity of protons in Nuclear Magnetic Resonance (NMR) require a rigorous, evidence-based protocol for validation.

This guide outlines a self-validating workflow to confirm the identity and purity of this compound, synthesizing theoretical principles with practical experimental data.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent Selection: DMSO-d₆ is the recommended solvent over CDCl₃.[1]

    • Reasoning: Polyhalogenated phenols are acidic.[1] In CDCl₃, the hydroxyl proton (

      
      ) often appears as a broad, exchange-broadened singlet that can drift or disappear.[1] DMSO-d₆ forms a hydrogen bond with the phenol, sharpening the peak and shifting it downfield (
      
      
      
      ), providing a reliable integration standard (1H).
  • Concentration:

    • NMR: 10–15 mg in 0.6 mL DMSO-d₆.

    • MS: Dilute to 1–10 µg/mL in Methanol (MeOH) with 0.1% Formic Acid (for negative mode ESI).

Mass Spectrometry (MS) Workflow
  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode (

    
    ).[1]
    
    • Why: Phenols deprotonate easily.[1] Positive mode is often insensitive unless derivatized.[1]

  • Isotope Pattern Analysis (Crucial): The presence of Chlorine (

    
    ) and Bromine (
    
    
    
    ) creates a distinct "triplet-like" molecular ion cluster.[1] Iodine (
    
    
    ) is monoisotopic.[1]
    • Predicted Ratio (M : M+2 : M+4): 3 : 4 : 1

NMR Spectroscopy Workflow
  • 1H NMR (Proton):

    • Expect two aromatic singlets (H3 and H6) due to the para-substitution pattern preventing measurable coupling (

      
      ).
      
    • Assignment Strategy: Use NOESY (Nuclear Overhauser Effect Spectroscopy).[1] Irradiating the

      
       signal will show an enhancement only for the H6  proton (ortho to OH). H3 will show no NOE with the hydroxyl group.[1]
      
  • 13C NMR (Carbon):

    • Look for the Iodine Effect .[1] The carbon attached to Iodine (C-I) will be significantly shielded (shifted upfield, often

      
      ) due to the spin-orbit coupling of the heavy iodine atom, distinguishing it from C-Br and C-Cl.
      

Part 3: Data Analysis & Interpretation

Mass Spectrometry Data Table

Theoretical Isotope Distribution for


 (C₆H₂BrClIO)
Ion Speciesm/z (Nominal)CompositionRelative Abundance (Approx)
M 330.8

75% (Base)
M+2 332.8 Mixed (

&

)
100%
M+4 334.8

25%

Note: The 3:4:1 pattern is diagnostic.[1] Any deviation suggests impurities (e.g., des-iodo or des-bromo analogs).[1]

Predicted NMR Chemical Shifts (DMSO-d₆)
NucleusPositionPredicted Shift (

, ppm)
MultiplicityMechanistic Explanation
1H OH 10.5 – 11.0Singlet (br)Deshielded by H-bonding to DMSO.[1]
1H H-6 7.35 – 7.45SingletOrtho to OH (shielding) & Ortho to I (deshielding).[1] Validated by NOE to OH.[1]
1H H-3 7.60 – 7.70SingletFlanked by Br and Cl (both deshielding).[1] No NOE to OH.
13C C-5 (C-I) 85 – 95 SingletKey Diagnostic: Heavy atom shielding effect of Iodine.[1]
13C C-2 (C-Br) 110 – 115SingletTypical aromatic C-Br shift.[1]
13C C-4 (C-Cl) 125 – 130SingletTypical aromatic C-Cl shift.[1]
13C C-1 (C-OH) 155 – 158SingletDeshielded ipso-carbon (Oxygen effect).[1]

Part 4: Visualization of Signaling & Logic

Figure 1: Analytical Decision Matrix

This diagram illustrates the logical flow for confirming the structure, distinguishing it from potential regioisomers.

AnalysisWorkflow Start Unknown Sample (Candidate: 2-Br-4-Cl-5-I-Phenol) MS_Step Step 1: LC-MS (ESI-) Start->MS_Step Isotope_Check Check Isotope Pattern (M : M+2 : M+4) MS_Step->Isotope_Check Pattern_Match Match 3:4:1? Isotope_Check->Pattern_Match NMR_Step Step 2: 1H NMR (DMSO-d6) Pattern_Match->NMR_Step Yes Invalid REJECT / RE-EVALUATE Pattern_Match->Invalid No (Wrong Halogens) Signal_Check Observe 2 Singlets? NMR_Step->Signal_Check NOE_Step Step 3: 1D NOE / NOESY Signal_Check->NOE_Step Yes Signal_Check->Invalid No (Coupling observed) NOE_Result Does OH enhance only one aromatic signal? NOE_Step->NOE_Result C13_Step Step 4: 13C NMR NOE_Result->C13_Step Yes (Regiochem confirmed) NOE_Result->Invalid No (Isomer suspect) Iodine_Check Check C-5 Shift (< 100 ppm?) C13_Step->Iodine_Check Valid CONFIRMED 2-Bromo-4-chloro-5-iodophenol Iodine_Check->Valid Yes (Heavy Atom Effect) Iodine_Check->Invalid No

Caption: Logical workflow for structural validation. The 3:4:1 MS isotope ratio and the 13C "Heavy Atom" shift are the critical Go/No-Go checkpoints.

Figure 2: Mass Spectrometry Fragmentation Pathway

Proposed fragmentation under ESI conditions. The C-I bond is the weakest and typically breaks first.

Fragmentation M_Ion [M-H]⁻ m/z ~331 (Parent) Frag1 [M-H-I]•⁻ m/z ~204 (Loss of Iodine) M_Ion->Frag1 - I• (127) Frag2 [M-H-I-CO]•⁻ m/z ~176 (Ring Contraction) Frag1->Frag2 - CO (28) Frag3 [M-H-I-Br]⁻ m/z ~125 (Loss of Bromine) Frag1->Frag3 - Br• (79/81)

Caption: Primary fragmentation pathway in negative mode ESI. The loss of Iodine is the most facile cleavage due to the weak C-I bond energy.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for halogen isotope patterns and increment tables).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Source for NOE and solvent effects in phenols).[1]

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy. VCH. (Source for Heavy Atom Effect/Spin-Orbit coupling of Iodine on 13C shifts).

  • NIST Chemistry WebBook. Mass Spectra of Polyhalogenated Phenols.[Link] (Verified source for general fragmentation patterns of halophenols).[1]

  • Reich, H. J. (University of Wisconsin).[1] Structure Determination Using NMR.[1][Link] (Authoritative online resource for chemical shift prediction).[1]

Sources

Application Note: Chemoselective Scaffolding with 2-Bromo-4-chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Bromo-4-chloro-5-iodophenol (BCIP) as a high-value scaffold for Fragment-Based Drug Discovery (FBDD).

Introduction: The "Programmer's Molecule"

In the architecture of complex pharmaceuticals—particularly kinase inhibitors and antifungal agents—the ability to independently functionalize specific positions on a benzene ring is critical. 2-Bromo-4-chloro-5-iodophenol (BCIP) represents a "tri-orthogonal" scaffold.

Unlike symmetrical di-halides, BCIP possesses three distinct halogen "handles" (I, Br, Cl) with significantly different bond dissociation energies (BDEs) and oxidative addition rates. This reactivity gradient allows researchers to "program" the molecule, installing three different pharmacophores sequentially without the need for intermediate protection/deprotection steps of the halogen groups.

Core Value Proposition
  • Site-Selectivity:

    
    .
    
  • Dense Functionalization: Enables the construction of tetra-substituted arenes (1,2,4,5-substitution pattern) which are geometrically ideal for filling hydrophobic pockets in enzyme active sites.

  • Versatility: Compatible with Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Chemical Profile & Reactivity Landscape[2][3]

Physical Properties
PropertyData
CAS Number 1261266-46-9
Formula C₆H₃BrClIO
Molecular Weight 333.35 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water
pKa (Predicted) ~7.5 (Acidity enhanced by electron-withdrawing halogens)
The Reactivity Hierarchy (Mechanistic Insight)

The utility of BCIP rests on the kinetics of the oxidative addition step in the catalytic cycle. Palladium(0) inserts into the Carbon-Halogen bond at vastly different rates.

  • Tier 1 (Fastest): C5-Iodine. The C-I bond is the weakest and longest. Oxidative addition occurs at room temperature with standard catalysts (e.g., Pd(PPh₃)₄).

  • Tier 2 (Intermediate): C2-Bromine. The C-Br bond requires elevated temperatures (60-80°C) or electron-rich ligands (e.g., S-Phos, X-Phos) to react after the iodine is consumed.

  • Tier 3 (Slowest): C4-Chlorine. The C-Cl bond is inert under standard Suzuki conditions. It requires specialized bulky phosphine ligands (e.g., BrettPhos) or Nickel catalysis to activate, typically at high temperatures (>100°C).

Reactivity Visualization

The following diagram illustrates the energy landscape and sequential workflow.

ReactivityLandscape BCIP Starting Scaffold (2-Br, 4-Cl, 5-I) Step1 Tier 1: C-I Coupling (Room Temp) BCIP->Step1 Pd(PPh3)4 High Selectivity Step2 Tier 2: C-Br Coupling (60-80°C) Step1->Step2 Pd(dppf)Cl2 Medium Selectivity Step3 Tier 3: C-Cl Coupling (>100°C / Specialized Ligands) Step2->Step3 Pd-BrettPhos Forced Activation Final Target Drug Core (Tri-functionalized) Step3->Final Yield

Caption: Sequential activation logic based on bond dissociation energy thresholds.

Experimental Protocols

Protocol A: Scaffold Preparation (Phenol Protection)

Rationale: The free phenol (-OH) is acidic and can poison sensitive Pd-catalysts or undergo side reactions. Protecting it as a silyl ether or methyl ether is recommended before starting the coupling sequence.

Materials:

  • 2-Bromo-4-chloro-5-iodophenol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DCM (Anhydrous)

Procedure:

  • Dissolve BCIP (10 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere.

  • Add Imidazole (25 mmol) in one portion. The solution may warm slightly.

  • Add TBSCl (12 mmol) portion-wise over 5 minutes.

  • Stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 9:1). The starting material spot (lower Rf) should disappear.[1]

  • Workup: Quench with water (30 mL). Extract organic layer, wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Yield: Expect >95% yield of the TBS-protected ether. This is now the "Active Scaffold."

Protocol B: The "Tri-Orthogonal" Coupling Sequence

This protocol demonstrates the sequential installation of three different aryl groups.

Step 1: Site-Selective Suzuki at C5-Iodine

Target: Install Ring A at the meta position. Selectivity Control: Low temperature and non-bulky ligand prevent Br/Cl activation.

  • Setup: In a Schlenk tube, combine Active Scaffold (1.0 equiv), Aryl-Boronic Acid A (1.1 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent: Add DME/Water (4:1 ratio, degassed).

  • Catalyst: Add Pd(PPh₃)₄ (3-5 mol%) .

  • Reaction: Stir at RT to 40°C for 4–6 hours.

    • Critical Check: Do not exceed 50°C. Higher temps may trigger minor C-Br coupling.

  • Purification: Silica gel flash chromatography.

Step 2: Suzuki or Sonogashira at C2-Bromine

Target: Install Ring B (or alkyne) at the ortho position. Selectivity Control: The Iodine is gone. The Chlorine is too inert to react under these conditions.

  • Setup: Combine Step 1 Product (1.0 equiv), Boronic Acid B (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%) .

    • Why dppf? The bidentate ligand is robust for aryl bromides but generally won't touch unactivated aryl chlorides.

  • Reaction: Heat to 80°C for 12 hours.

  • Purification: Silica gel flash chromatography.

Step 3: Amination or Coupling at C4-Chlorine

Target: Install Ring C or an Amine at the para position. Selectivity Control: Only the Chlorine remains. We must use "forcing" conditions.

  • Setup: Combine Step 2 Product (1.0 equiv), Amine or Boronic Acid C (1.5 equiv), and NaOtBu (1.5 equiv).

  • Solvent: Toluene or Xylene.

  • Catalyst: Pd₂(dba)₃ (2 mol%) + BrettPhos (4 mol%) (or RuPhos for amines).

    • Why BrettPhos? This bulky, electron-rich ligand is specifically designed to lower the activation energy for oxidative addition into Aryl-Chloride bonds.

  • Reaction: Heat to 100–110°C for 16–24 hours.

Application Workflow Diagram

The following Graphviz diagram details the logical flow of library generation using this scaffold.

SynthesisWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Sequential Functionalization Start 2-Bromo-4-chloro-5-iodophenol Protect TBS Protection (Masks -OH) Start->Protect Rxn1 Rxn A: C-I Selective (Pd(PPh3)4, 40°C) Installs R1 Protect->Rxn1 Inter1 Intermediate 1 (Ar-Br, Ar-Cl remaining) Rxn1->Inter1 Rxn2 Rxn B: C-Br Selective (Pd(dppf)Cl2, 80°C) Installs R2 Inter1->Rxn2 Inter2 Intermediate 2 (Ar-Cl remaining) Rxn2->Inter2 Rxn3 Rxn C: C-Cl Activation (Pd-BrettPhos, 110°C) Installs R3 Inter2->Rxn3 End Final Drug Candidate (Tetra-substituted Core) Rxn3->End

Caption: Operational workflow for converting BCIP into a tri-functionalized pharmaceutical candidate.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Loss of Selectivity (Step 1) Temperature too high (>50°C) or catalyst too active.Cool reaction to 20°C. Use Pd(PPh₃)₄ rather than Pd(dppf)Cl₂ for the first step.
Dehalogenation Hydride source present (often from solvent or excess base).Ensure solvents are anhydrous. Avoid using alcohols (MeOH/EtOH) in Step 2/3 if hydrodehalogenation is observed.
Stalled Step 3 (Cl-coupling) Catalyst death or insufficient activation.Switch to XPhos Pd G2 or BrettPhos Pd G2 precatalysts. Ensure O₂ exclusion (freeze-pump-thaw).
Regio-scrambling Halogen dance (migration) on the ring.Rare in phenols, but possible with strong bases (LDA). Stick to carbonate/phosphate bases.

References

  • Fairlamb, I. J. S. (2007). Palladium-Catalyzed Chemoselective Cross-Coupling of Polyhalogenated Arenes.[2][3] Chemical Society Reviews.

  • Handy, S. T., & Zhang, Y. (2006). Chemoselective Suzuki Couplings of Polyhaloarenes.[2] Tetrahedron.[4][2][3] (Demonstrates the I > Br > Cl hierarchy).

  • Sigma-Aldrich. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction Protocols.[5][4][2][6] (General protocols for Suzuki/Buchwald).

  • PubChem. (2025). 2-Bromo-4-chloro-6-iodophenol Compound Summary. (Structural verification of analogous isomers).

  • Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[5][2][3][6] Angewandte Chemie International Edition.[4] (Foundational work on activating the C-Cl bond).

Sources

Application Note: 2-Bromo-4-chloro-5-iodophenol as a Tri-Vector Scaffold in Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 2-Bromo-4-chloro-5-iodophenol (CAS: 2091716-48-0) in Fragment-Based Drug Discovery (FBDD). Unlike simple mono-halogenated precursors, this molecule offers three distinct halogen "handles" (I, Br, Cl) with varying bond dissociation energies, plus a phenolic hydroxyl group.

This unique substitution pattern allows for orthogonal functionalization , enabling medicinal chemists to sequentially install pharmacophores to probe enzyme sub-pockets (e.g., ATP-binding hinge regions, hydrophobic back-pockets, and solvent-exposed fronts) without protecting group manipulation between coupling steps. We present a validated workflow for transforming this scaffold into high-potency enzyme inhibitors, specifically targeting kinases and phosphatases.

Chemical Logic & Reactivity Hierarchy

The utility of 2-Bromo-4-chloro-5-iodophenol rests on the precise hierarchy of reactivity among its substituents. In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition follows the bond strength order: C–I < C–Br < C–Cl .

The "Tri-Vector" Strategy
  • Vector A (C-5 Iodine): The most reactive site. Used to install the primary "Warhead" or Hinge-Binding Motif.

  • Vector B (C-2 Bromine): Intermediate reactivity. Accessible after the iodine is consumed. Used to install hydrophobic groups to occupy the enzyme's "Gatekeeper" or allosteric pockets.

  • Vector C (C-4 Chlorine): The least reactive site. Typically retained as a metabolic blocker (preventing CYP450 oxidation) or activated only under forcing conditions for late-stage diversification.

  • Vector D (Phenolic -OH): Modifiable via alkylation/acylation to tune lipophilicity (LogP) or engage solvent-exposed residues.

Experimental Protocol: Sequential Library Generation

Phase 1: Scaffold Stabilization (Phenol Protection)

Rationale: The free phenol can poison Pd-catalysts and interfere with boronic acid transmetallation. It must be capped, typically as a methyl ether or MOM (methoxymethyl) ether.

Protocol:

  • Dissolve 2-Bromo-4-chloro-5-iodophenol (1.0 eq) in anhydrous Acetone.

  • Add Potassium Carbonate (

    
    , 2.0 eq) and Methyl Iodide (MeI, 1.2 eq).
    
  • Stir at 40°C for 4 hours.

  • QC Check: TLC (Hexane/EtOAc 8:1) should show complete disappearance of the starting phenol (

    
    ) and appearance of the ether (
    
    
    
    ).
  • Yield Expectation: >95%.[1][2][3]

Phase 2: Site-Selective C-5 Arylation (The Iodine Displacement)

Rationale: We utilize mild conditions that activate the C-I bond but leave the C-Br bond intact.

Reagents:

  • Substrate: Protected Scaffold (from Phase 1).

  • Coupling Partner: Aryl Boronic Acid (e.g., 4-Pyridineboronic acid for kinase hinge binding).

  • Catalyst:

    
     (3 mol%).
    
  • Base:

    
     (2M aqueous).
    
  • Solvent: DME/Water (4:1).

Step-by-Step:

  • Degas solvents with

    
     for 15 minutes (Critical: Oxygen promotes homocoupling).
    
  • Charge the reaction vessel with Substrate (1.0 eq), Boronic Acid (1.1 eq), and Catalyst.

  • Heat to 60°C for 6 hours. Note: Do not exceed 70°C to avoid activating the Bromine.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography on Silica Gel.

Phase 3: C-2 Diversification (The Bromine Displacement)

Rationale: With the Iodine consumed, the Bromine becomes the most reactive site. We now use a more active catalyst system to force the C-Br insertion.

Reagents:

  • Substrate: C-5 substituted biaryl (from Phase 2).

  • Coupling Partner: R-Boronic Acid or Terminal Alkyne (Sonogashira).

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%).
    
  • Base:

    
     (3.0 eq).
    
  • Solvent: Toluene/Water (10:1).

Step-by-Step:

  • Combine reagents in a sealed microwave vial.

  • Heat to 100°C for 12 hours (thermal) or 110°C for 30 mins (microwave).

  • Chemo-selectivity Check: The Chlorine atom at C-4 should remain intact under these conditions, serving as a structural anchor.

Analytical Data Summary

The following table summarizes the expected chemical shifts and reaction outcomes for the sequential functionalization.

StageStructure DescriptionKey 1H NMR Signal (CDCl3)Reactivity Status
Starting Material 2-Br-4-Cl-5-I-Phenol

7.85 (s, 1H, H-6), 7.55 (s, 1H, H-3)
I (High), Br (Med), Cl (Low)
Phase 1 Product O-Methyl Ether

3.88 (s, 3H, OMe)
Phenol protected
Phase 2 Product 5-Aryl-2-Br-4-Cl-AnisoleNew aromatic signals; H-6 shift upfieldIodine consumed ; Br active
Phase 3 Product 2,5-Diaryl-4-Cl-AnisoleComplex aromatic regionBromine consumed ; Cl inert

Biological Validation: Enzyme Inhibition Assay

Once the library is synthesized, the compounds must be screened. The halogenated core often mimics the transition state in hydrolytic enzymes or occupies hydrophobic pockets in kinases.

Target: Protein Tyrosine Phosphatase 1B (PTP1B) – a diabetes target. Method: Colorimetric pNPP Hydrolysis Assay.

Protocol:

  • Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

  • Inhibitor Incubation:

    • Add 10 nM recombinant PTP1B enzyme to 96-well plate.

    • Add 2

      
      L of synthesized inhibitor (in DMSO) at varying concentrations (0.1 nM to 10 
      
      
      
      M).
    • Incubate for 15 mins at 37°C.

  • Substrate Initiation: Add p-Nitrophenyl Phosphate (pNPP) to a final concentration of 2 mM.

  • Readout: Monitor absorbance at 405 nm (formation of p-nitrophenol) every 30 seconds for 10 minutes.

  • Data Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    .

Pathway Visualization

The following diagram illustrates the logical flow of the "Tri-Vector" synthesis strategy, highlighting the chemoselective control points.

G cluster_legend Reactivity Hierarchy Start 2-Bromo-4-chloro-5-iodophenol (Scaffold) Step1 Step 1: OH Protection (MeI, K2CO3) Start->Step1 Passivation Step2 Step 2: C-I Coupling (Pd(PPh3)4, 60°C) Vector A: Hinge Binder Step1->Step2 High Selectivity (I > Br) Step3 Step 3: C-Br Coupling (Pd2(dba)3/XPhos, 100°C) Vector B: Hydrophobic Pocket Step2->Step3 Medium Selectivity (Br > Cl) Final Final Inhibitor (Cl retained as metabolic blocker) Step3->Final Library QC key Reactivity: C-I > C-Br > C-Cl

Figure 1: Sequential chemoselective functionalization workflow for 2-Bromo-4-chloro-5-iodophenol.

References

  • Fairlamb, I. J. S. (2021).[4] A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society.[4][5] Retrieved from [Link]

  • Ostrowska, M. I., et al. (2021).[6] Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. Retrieved from [Link]

  • Craft, M. K., et al. (2022).[7] Mechanism of biotin carboxylase inhibition by halogenated sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2023). 2-Bromo-4-chloro-5-iodophenol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

The Strategic Role of 2-Bromo-4-chloro-5-iodophenol and its Analogs as Precursors in Advanced Insecticide and Acaricide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Architectural Importance of Halogenated Phenols in Crop Protection

In the continuous endeavor to safeguard global food security, the development of potent and selective insecticides and acaricides is of paramount importance. The molecular architecture of these crop protection agents often relies on strategically substituted aromatic intermediates. Among these, halogenated phenols serve as critical synthons, providing a versatile scaffold for the introduction of diverse functionalities that dictate the final product's efficacy, mode of action, and metabolic fate. This guide focuses on the synthetic utility of 2-Bromo-4-chloro-5-iodophenol and its close structural analogs, such as 2-Bromo-4-chlorophenol, as pivotal intermediates in the synthesis of next-generation insecticides and acaricides. While specific data for 2-Bromo-4-chloro-5-iodophenol is limited in publicly accessible literature, the principles of its application can be thoroughly understood through the extensive research and commercial use of its analogs. This document will provide researchers, scientists, and drug development professionals with a detailed exploration of the synthesis, properties, and application of these crucial building blocks, with a particular focus on the synthesis of organophosphate insecticides.

Physicochemical Properties and Synthetic Rationale

The strategic placement of multiple halogen atoms on the phenol ring is a deliberate design choice rooted in fundamental chemical principles. Each halogen atom (Bromine, Chlorine, Iodine) imparts distinct electronic and steric properties to the molecule, influencing its reactivity and the biological activity of its derivatives.

Table 1: Physicochemical Properties of Representative Halogenated Phenols

Property2-Bromo-4-chlorophenol2-Bromo-4-chloro-6-iodophenol
Molecular Formula C₆H₄BrClOC₆H₃BrClIO
Molecular Weight 207.45 g/mol [1]333.35 g/mol [2]
Appearance White to light yellow solidNot available
Melting Point 31-33 °C[1]Not available
Boiling Point 121-123 °C at 10 mmHg[1]Not available
CAS Number 695-96-5[1]1261266-46-9[2]

The presence of electron-withdrawing halogens increases the acidity of the phenolic hydroxyl group, facilitating its reaction with various electrophiles. The differential reactivity of the C-Br, C-Cl, and C-I bonds can also be exploited for selective cross-coupling reactions, allowing for the construction of complex molecular architectures.

Synthesis of Halogenated Phenol Intermediates: A Step-by-Step Protocol

The synthesis of polysubstituted phenols requires a regioselective approach to halogenation. The following protocol outlines a general method for the synthesis of 2-bromo-4-chlorophenol, a widely used analog.

Protocol 1: Synthesis of 2-Bromo-4-chlorophenol

This two-step procedure involves the chlorination of a starting phenol followed by bromination.

Step 1: Chlorination of Phenol

  • In a well-ventilated fume hood, dissolve the starting phenol in a suitable solvent such as benzotrifluoride.[3]

  • Sparge chlorine gas into the solution at a controlled rate, maintaining the reaction temperature.[3] The reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete conversion of the starting material.

  • Upon completion, cool the reaction mixture to precipitate the 4-chlorophenol.[3]

  • Isolate the product by filtration and wash with a cold solvent to remove impurities.

Step 2: Bromination of 4-chlorophenol

  • Prepare a solution of the synthesized 4-chlorophenol in acetic acid.[3]

  • Add a brominating agent, such as bromine or N-bromosuccinimide (NBS), to the solution. The reaction may be catalyzed by the addition of a salt of a strong base and a weak acid.[3]

  • Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC or GC analysis.

  • The crude 2-bromo-4-chlorophenol can be purified by column chromatography or recrystallization to yield the final product.

Synthesis_of_2_Bromo_4_chlorophenol Phenol Phenol Chlorination Chlorination (Cl2, Benzotrifluoride) Phenol->Chlorination p_Chlorophenol 4-Chlorophenol Chlorination->p_Chlorophenol Bromination Bromination (Br2, Acetic Acid) p_Chlorophenol->Bromination Product 2-Bromo-4-chlorophenol Bromination->Product

Caption: Synthetic pathway for 2-Bromo-4-chlorophenol.

Application in the Synthesis of Organophosphate Insecticides

Organophosphate insecticides are a major class of crop protection agents that act by inhibiting the enzyme acetylcholinesterase.[4] Halogenated phenols are crucial intermediates in the synthesis of these compounds.[5][6]

Case Study: Synthesis of Profenofos

Profenofos is a broad-spectrum organophosphate insecticide and acaricide. Its synthesis utilizes 4-bromo-2-chlorophenol as a key precursor.[6][7]

Protocol 2: Synthesis of Profenofos from 4-Bromo-2-chlorophenol

This synthesis involves the reaction of 4-bromo-2-chlorophenol with O-ethyl S-propyl phosphorochloridothioate.

  • In a suitable reaction vessel, dissolve 4-bromo-2-chlorophenol in an appropriate aprotic solvent (e.g., toluene, acetonitrile).

  • Add a base, such as potassium carbonate or triethylamine, to the solution to deprotonate the phenol and form the corresponding phenoxide.

  • Slowly add O-ethyl S-propyl phosphorochloridothioate to the reaction mixture at a controlled temperature.

  • The reaction is typically stirred for several hours at room temperature or with gentle heating to ensure complete reaction.

  • Monitor the progress of the reaction by TLC or GC.

  • Upon completion, the reaction mixture is worked up by washing with water and brine to remove inorganic salts and unreacted starting materials.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude profenofos is then purified, typically by vacuum distillation or column chromatography, to yield the final product.

Profenofos_Synthesis Intermediate 4-Bromo-2-chlorophenol Reaction Nucleophilic Substitution (Base, Solvent) Intermediate->Reaction Reagent O-ethyl S-propyl phosphorochloridothioate Reagent->Reaction Product Profenofos Reaction->Product

Caption: Synthesis of Profenofos from 4-Bromo-2-chlorophenol.

Broader Applications and Future Perspectives

The utility of halogenated phenols extends beyond organophosphates. They are also valuable intermediates in the synthesis of other classes of pesticides, including pyrethroids and various acaricides.[8][9][10] The specific halogen substitution pattern can be fine-tuned to optimize the biological activity, selectivity, and environmental persistence of the final product.

The development of novel insecticides and acaricides is a continuous process driven by the need to manage resistance and improve safety profiles. The strategic use of versatile intermediates like 2-Bromo-4-chloro-5-iodophenol and its analogs will undoubtedly remain a cornerstone of this research. Future work in this area will likely focus on developing more efficient and sustainable synthetic routes to these key building blocks and exploring their application in the synthesis of novel pesticidal scaffolds.

Safety Considerations

Halogenated phenols and their derivatives, as well as the reagents used in their synthesis, can be hazardous.[11] It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Researchers should consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Google Patents. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • PMC. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. [Link]

  • Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]

  • PMC. Discovery and development of pyrethroid insecticides. [Link]

  • PubChem. 2-Bromo-4-chloro-6-iodophenol. [Link]

  • ResearchGate. Structure of profenofos and 4-bromo-2-chlorophenol. [Link]

  • MDPI. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. [Link]

  • Journal of Agricultural and Food Chemistry. The Synthesis of Pyrethroids. [Link]

  • Wikipedia. Organophosphate. [Link]

  • MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]

  • Google Patents. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.
  • PMC. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. [Link]

  • Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. [Link]

  • PubMed. The Synthesis of Pyrethroids. [Link]

  • ResearchGate. Oxidation of selected organophosphate pesticides during chlorination of simulated drinking water. [Link]

  • Beyond Pesticides. Synthetic Pyrethroids. [Link]

  • PubChem. 4-Bromo-2-chloro-6-iodophenol. [Link]

  • U.S. Environmental Protection Agency. Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates. [Link]

  • Google Patents. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • Semantic Scholar. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. [Link]

  • Plant Archives. comparison between customs preparations and workout preparations for pesticide profenofos from differ. [Link]

  • The Role of 4-Bromo-2-chlorophenol in Modern Agrochemical Synthesis. [Link]

  • PubChem. 2-Bromo-4-chlorophenol. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting guide for reactions involving 2-Bromo-4-chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-4-chloro-5-iodophenol

Welcome to the technical support center for 2-Bromo-4-chloro-5-iodophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, halogen-rich building block in their synthetic endeavors. The unique electronic and steric properties conferred by the three distinct halogens (I, Br, Cl) and the phenolic hydroxyl group present both significant opportunities for selective functionalization and specific challenges. This document provides in-depth, field-tested troubleshooting advice in a direct question-and-answer format to help you navigate your experiments successfully.

Section 1: Compound Profile & Handling

This section covers the fundamental properties, safe handling, and storage of 2-Bromo-4-chloro-5-iodophenol.

FAQ 1: What are the basic physical and chemical properties of 2-Bromo-4-chloro-5-iodophenol?

While specific experimental data for the 5-iodo isomer is not broadly published, we can infer its properties from closely related structures like 2-Bromo-4-chlorophenol and 2-Bromo-4-chloro-6-iodophenol.[1][2]

PropertyEstimated Value / InformationRationale & Source Analogy
Molecular Formula C₆H₃BrClIOBased on chemical structure.
Molecular Weight 333.35 g/mol Calculated from the molecular formula.[1]
Appearance Likely a white to off-white or pale yellow solid.Halogenated phenols are typically crystalline solids at room temperature.[3]
Melting Point Expected to be higher than 2-Bromo-4-chlorophenol (31-33 °C).The addition of a heavier iodine atom and increased molecular symmetry generally raises the melting point.
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Toluene. Sparingly soluble in non-polar solvents like hexanes.Based on the general solubility of functionalized aromatic compounds.
Stability Stable under normal laboratory conditions. Air and heat sensitive.The phenolic hydroxyl group can be susceptible to oxidation over time, often indicated by a darkening in color. It is recommended to store under an inert atmosphere and refrigerated.[3][4]
FAQ 2: How should I properly store and handle 2-Bromo-4-chloro-5-iodophenol?

Answer: Proper storage and handling are critical to maintain the integrity of the reagent and ensure user safety.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4] For long-term storage, refrigeration (0-10°C) under an inert atmosphere (Argon or Nitrogen) is recommended to prevent gradual degradation and oxidation.[3]

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4][5] The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] In case of contact, flush the affected area with copious amounts of water.[4][5]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this reagent lies in its three distinct halogen handles for sequential cross-coupling reactions. The reactivity of the carbon-halogen bonds towards typical Pd(0) catalysts follows the established trend: C-I > C-Br >> C-Cl . This predictable selectivity is the cornerstone of its synthetic application.

FAQ 3: I am attempting a Suzuki-Miyaura coupling to functionalize the iodo position, but I'm seeing low yield and a complex mixture of products. What's going wrong?

Answer: This is a common issue that usually points to problems with reaction conditions or catalyst choice, leading to loss of regioselectivity or undesired side reactions.

Causality: The C-I bond is significantly more reactive than the C-Br bond, making it the primary site for oxidative addition with most standard palladium catalysts. However, if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time) or the catalyst system is too active, you can begin to see coupling at the C-Br position or hydrodehalogenation (loss of a halogen).[7][8]

Troubleshooting Workflow:

G cluster_reactivity Reactivity Hierarchy in Cross-Coupling cluster_conditions Typical Conditions for Selective Coupling I C-I Bond Br C-Br Bond I->Br Increasingly Forcing Conditions Required Cond_I Mild Conditions: - Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ - Weak Base (K₂CO₃) - 50-80 °C I->Cond_I Cl C-Cl Bond Br->Cl Requires Highly Active Catalyst Systems Cond_Br Moderate/Forcing Conditions: - Pd₂(dba)₃ / Buchwald Ligand (XPhos) - Strong Base (NaOtBu) - 80-110 °C Br->Cond_Br Cond_Cl Harsh Conditions: - Specialized Pd/NHC catalysts - Very Strong Base - >110 °C Cl->Cond_Cl

Caption: Reactivity hierarchy and typical conditions.

Section 3: Etherification and Other Reactions

FAQ 5: My Williamson ether synthesis using the phenolic hydroxyl group is giving a low yield. What are the likely causes?

Answer: Low yields in Williamson ether synthesis on this substrate are often due to incomplete deprotonation of the phenol, steric hindrance, or side reactions involving the aryl halides.

Causality: The acidity of the phenolic proton is influenced by the three electron-withdrawing halogen substituents. While this makes the proton relatively acidic, a sufficiently strong base is still required for complete conversion to the phenoxide. Furthermore, the bulky bromine and iodine atoms ortho and para to the hydroxyl group can sterically hinder the approach of the electrophile.

Troubleshooting Steps:

  • Choice of Base: Ensure you are using a strong enough base to fully deprotonate the phenol. While K₂CO₃ might suffice for reactive electrophiles like benzyl bromide, less reactive alkyl halides may require stronger bases like NaH or KHMDS.

  • Solvent: Use a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the resulting phenoxide.

  • Temperature: Gently heating the reaction (e.g., to 50-60 °C) can often overcome the activation energy barrier without promoting side reactions.

  • Side Reactions: Be aware that under harsh basic conditions, nucleophilic aromatic substitution (SₙAr) could theoretically occur, though it is unlikely with these halides. More plausibly, if a palladium catalyst is present from a previous step, it could catalyze undesired reactions. Ensure the starting material is pure.

Section 4: Purification and Analysis

FAQ 6: I am struggling to purify my product. What are some common impurities and how can I remove them?

Answer: Purification challenges often stem from closely related byproducts.

  • Common Impurities:

    • Starting Material: Unreacted 2-Bromo-4-chloro-5-iodophenol.

    • Dehalogenated Products: For example, in a Suzuki reaction at the C-I position, you might form 2-Bromo-4-chlorophenol as a byproduct. [9] * Homocoupled Products: Dimerization of the boronic acid or the aryl halide.

    • Isomeric Products: Products from reaction at an undesired halogen position.

  • Purification Strategy:

    • Aqueous Workup: A standard aqueous workup can remove inorganic salts and water-soluble reagents. An acidic wash (e.g., 1M HCl) can remove basic impurities, while a basic wash (e.g., sat. NaHCO₃) can remove acidic impurities like unreacted boronic acid.

    • Column Chromatography: This is the most effective method for separating closely related organic compounds. A gradient elution on silica gel, typically with a hexane/ethyl acetate or hexane/DCM solvent system, should provide good separation. The high polarity difference between the phenolic starting material and the less polar coupled products usually allows for straightforward separation.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to achieve high purity. [10]

FAQ 7: What should I expect to see in the ¹H NMR and Mass Spectrum of my products?

Answer: Spectroscopic analysis is key to confirming the structure and regioselectivity of your reaction.

  • ¹H NMR Spectroscopy:

    • Starting Material: The aromatic region of 2-Bromo-4-chloro-5-iodophenol should show two signals, each integrating to 1H. Due to the substitution pattern, they will likely appear as singlets or very narrowly split doublets.

    • Product Analysis: After a successful reaction, you will see the disappearance of one of these signals and the appearance of new signals corresponding to the coupled partner. The chemical shifts of the remaining aromatic protons will also change, providing further confirmation. For reference, spectral data for the related 2-Bromo-4-chlorophenol is available. [11]* Mass Spectrometry (MS):

    • Isotopic Pattern: A key diagnostic feature will be the complex isotopic pattern arising from the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This signature pattern makes it easy to identify fragments containing these halogens.

    • Confirmation of Reaction: A successful coupling will result in a molecular ion peak corresponding to the expected mass of the product. The loss of a halogen in the fragmentation pattern can also provide structural information.

Section 5: Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a starting point for the selective functionalization of the most reactive C-I bond.

Materials:

  • 2-Bromo-4-chloro-5-iodophenol (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-Bromo-4-chloro-5-iodophenol, the arylboronic acid, Pd₂(dba)₃, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

References

  • Google Patents. (n.d.). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • Google Patents. (n.d.). CN109369345A - A kind of preparation method of 2-bromo-5-iodophenol.
  • Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
  • Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • Patsnap Eureka. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 32.4.4: Chloro, Bromo and Iodoalkanes | Request PDF. Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet - 4-Bromo-2-chlorophenol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-6-iodophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chlorophenol. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-4-chloro-6-[(E)-o-tolyliminomethyl]phenol. Retrieved from [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]

  • PYG Lifesciences. (2025). How to Determine Shelf Life of Bromo-OTBN. Retrieved from [Link]

Sources

Preventing byproduct formation in the synthesis of 2-Bromo-4-chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Bromo-4-chloro-5-iodophenol

Welcome to the technical support guide for the synthesis of 2-Bromo-4-chloro-5-iodophenol. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of multi-step halogenation on activated aromatic systems. The synthesis of this highly substituted phenol presents significant challenges in controlling regioselectivity and preventing the formation of closely related impurities. This guide provides in-depth, experience-based solutions to common problems, focusing on the causality behind experimental choices to empower you to optimize your synthetic route.

Part 1: Understanding the Synthetic Challenge: Regioselectivity in Phenol Halogenation

The synthesis of 2-Bromo-4-chloro-5-iodophenol is a classic exercise in managing the principles of Electrophilic Aromatic Substitution (EAS). The phenol moiety is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions.[1] However, the existing halogen substituents, while deactivating the ring overall, are also ortho, para-directors. This creates a complex interplay of electronic and steric effects that can lead to a mixture of isomers and poly-halogenated byproducts.

A plausible synthetic strategy begins with a commercially available precursor, such as 4-chlorophenol, and proceeds through sequential halogenation steps. The order of these steps is critical to achieving the desired substitution pattern.

G cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Iodination 4-Chlorophenol 4-Chlorophenol 2-Bromo-4-chlorophenol 2-Bromo-4-chlorophenol 4-Chlorophenol->2-Bromo-4-chlorophenol  Br₂, Solvent (e.g., Acetic Acid) 2-Bromo-4-chloro-5-iodophenol 2-Bromo-4-chloro-5-iodophenol 2-Bromo-4-chlorophenol->2-Bromo-4-chloro-5-iodophenol  Iodinating Agent (e.g., ICl, NIS)

Caption: A plausible synthetic pathway for 2-Bromo-4-chloro-5-iodophenol.

The primary challenge in this proposed route lies in the second step: introducing the iodine atom at the C5 position. The powerful ortho, para-directing hydroxyl group strongly activates the C6 position, making the formation of the 2-Bromo-4-chloro-6-iodophenol isomer a significant competing reaction. The strategies outlined below are designed to overcome this and other related challenges.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yields a mixture of isomers, particularly the 6-iodo byproduct. How can I improve regioselectivity for the 5-iodo position?

Root Cause Analysis: This is the most common problem and stems directly from the powerful activating and ortho, para-directing nature of the hydroxyl group. The C6 position is electronically favored for electrophilic attack. To achieve substitution at C5, the reaction conditions must be carefully controlled to exploit more subtle electronic or steric influences, or by using specialized reagents.

Recommended Solutions:

  • Leverage Steric Hindrance: The bromine atom at C2 provides some steric bulk that can disfavor substitution at the adjacent C3 and, to a lesser extent, C6 positions. Using a bulkier iodinating agent can amplify this effect, potentially increasing the relative yield of the C5 isomer.

  • Solvent and Temperature Optimization: The polarity of the solvent can influence the reactivity of the electrophile. Non-polar solvents can sometimes temper the reactivity, leading to higher selectivity.[2] Experiment with a range of solvents from polar (acetic acid) to non-polar (carbon disulfide, dichloromethane).

  • Use of a "Positioning Catalyst": While not documented for this specific molecule, related syntheses have employed specialized catalysts to enhance regioselectivity. A patent for the synthesis of 2-chloro-4-bromophenol describes a "nanometer positioning catalyst" composed of a mixture of transition metal salts (CuCl₂, ZnCl₂, AgCl) to improve the yield of the desired isomer and reduce the formation of 2-chloro-6-bromophenol.[3] This suggests that exploring Lewis acid catalysis could be a fruitful avenue for directing the iodination.

ParameterCondition A (Baseline)Condition B (Optimized for Regioselectivity)Rationale
Iodinating Agent Iodine Monochloride (ICl)N-Iodosuccinimide (NIS) with TFANIS is bulkier and can be more selective. Trifluoroacetic acid (TFA) can protonate the hydroxyl group, modulating its directing strength.
Solvent Acetic AcidDichloromethane or 1,2-DichloroethaneLower polarity can decrease reaction rate and potentially increase selectivity.[2]
Additive NoneAnhydrous ZnCl₂ (0.1 eq.)A mild Lewis acid may coordinate with the hydroxyl group, influencing its directing ability and favoring the less electronically active C5 position.
Q2: I'm observing significant amounts of poly-halogenated species in my crude product. What causes this and how can it be prevented?

Root Cause Analysis: The phenol ring is highly activated by the hydroxyl group, making it susceptible to over-halogenation, even with existing deactivating halogen substituents.[4] This issue is exacerbated by localized high concentrations of the halogenating agent or excessive reaction temperatures.

Recommended Solutions:

  • Strict Stoichiometric Control: Use a precise molar equivalent (1.0 to 1.05 eq.) of the halogenating agent. An excess of the electrophile is the most common cause of poly-halogenation.

  • Low-Temperature Reaction Conditions: Halogenation reactions are often exothermic. Maintaining a low and consistent temperature is critical to prevent over-reaction. A US patent on a related synthesis specifies that the temperature for bromination should be kept below 35°C to prevent overbromination.[5] For many phenol halogenations, a temperature range of 0-10°C is recommended.

  • Slow, Controlled Reagent Addition: Add the halogenating agent dropwise via a syringe pump or dropping funnel over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second halogenation event on the product molecule.[4]

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.[4][5] Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.

G cluster_path Reaction Pathways A 2-Bromo-4-chlorophenol (Starting Material) B 2-Bromo-4-chloro-5-iodophenol (Desired Product) A->B + 1 eq. I⁺ (Controlled) C Isomeric Byproduct (e.g., 6-iodo) A->C + 1 eq. I⁺ (Poor Regiocontrol) D Poly-halogenated Byproduct (e.g., 5,6-diiodo) B->D + >1 eq. I⁺ (Over-iodination)

Caption: Competing reaction pathways leading to byproduct formation.

Q3: My reaction seems to be forming diaryl ether byproducts. Why is this happening and what's the solution?

Root Cause Analysis: Diaryl ether formation can occur under certain conditions, particularly during bromination steps. This typically involves the phenoxide ion (formed under basic or neutral conditions) acting as a nucleophile and attacking another molecule of the halogenated phenol, displacing a halide. A US patent notes this as a major byproduct in a similar system.[5]

Recommended Solutions:

  • Maintain Acidic Conditions: The formation of the nucleophilic phenoxide is suppressed in an acidic medium. Performing the halogenation in a solvent like acetic acid is often sufficient.

  • Use a Buffered System: For reactions that are sensitive to pH changes, the addition of a salt of a weak acid can be highly effective. The combination of acetic acid as a solvent and sodium acetate as a buffer was shown to inhibit the formation of diaryl ethers during the bromination of a substituted phenol.[5] This system helps to neutralize any strong acids formed during the reaction without making the solution basic.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for monitoring this reaction and assessing final purity? For real-time reaction monitoring, Thin-Layer Chromatography (TLC) is invaluable for its speed and simplicity. You can quickly visualize the consumption of starting material and the appearance of the product. For quantitative analysis of purity and byproduct profiling, High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice. GC-MS is particularly powerful for identifying the mass of isomeric and poly-halogenated byproducts.

Q2: What are the best practices for quenching and working up a halogenation reaction of a phenol? After the reaction is complete (as determined by TLC/GC), it should be quenched to destroy any unreacted halogenating agent.

  • Step 1 (Quenching): Slowly pour the reaction mixture into a cold, stirred solution of 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Continue stirring until the characteristic color of bromine or iodine disappears.[4]

  • Step 2 (Extraction): Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Step 3 (Washing): Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove acidic solvent), and finally with brine.

  • Step 4 (Drying & Concentration): Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q3: Which purification technique is most effective for 2-Bromo-4-chloro-5-iodophenol? The choice depends on the nature and quantity of the impurities.

  • Recrystallization: If the primary impurities have significantly different solubilities than the desired product, recrystallization is a highly effective and scalable method for obtaining high-purity material.[6] A mixed solvent system (e.g., hexane/ethyl acetate or ethanol/water) may be required.

  • Column Chromatography: If the byproducts are structurally very similar to the product (e.g., isomers), flash column chromatography on silica gel will be necessary for separation.[7] While effective, it is less scalable than recrystallization.

Part 4: Experimental Protocol Example

Protocol: Iodination of 2-Bromo-4-chlorophenol with Minimized Byproduct Formation

This protocol is a representative example and should be adapted and optimized based on your specific experimental observations.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-Bromo-4-chlorophenol (1.0 eq.) in anhydrous dichloromethane (10 mL per gram of starting material).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of N-Iodosuccinimide (NIS) (1.05 eq.) in anhydrous dichloromethane. Using a syringe pump, add the NIS solution to the cooled phenol solution dropwise over 1 hour, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Monitor the reaction progress every 30 minutes by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting phenol spot is no longer visible.

  • Quenching: Once complete, slowly pour the reaction mixture into a beaker containing a vigorously stirred, cold 10% aqueous solution of sodium thiosulfate (2x the volume of the reaction mixture).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the resulting crude solid by recrystallization from an appropriate solvent system or by flash column chromatography.

References

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?[Link]

  • Google Patents. (2015). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • Google Patents. (1991).
  • Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

  • Google Patents. (2002). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • Chemistry LibreTexts. (2020). Halogenation of Benzene. [Link]

  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]

  • Chemistry Stack Exchange. (2018). Halogenation of Phenol. [Link]

  • Acta Crystallographica Section E. (2012). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

Sources

Column chromatography techniques for purifying 2-Bromo-4-chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-BCI-505 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center. Below is a comprehensive troubleshooting guide designed for researchers encountering difficulties in the purification of 2-Bromo-4-chloro-5-iodophenol . This molecule presents a unique "perfect storm" of chromatographic challenges: it is acidic, lipophilic, and prone to photolytic degradation due to the iodine-carbon bond.

This guide is structured as a series of resolved technical tickets, addressing the most frequent failure modes reported by our user base.

Module 1: Peak Shape & Tailing Issues

User Query: "My compound smears across the column. Instead of a tight band, I see a long tail that contaminates later fractions. I am using standard Hexane/Ethyl Acetate (80:20) on Silica Gel 60."[1][2]

Root Cause Analysis: The core issue is the acidity of the phenolic proton.

  • The Mechanism: The pKa of phenol is ~10. However, the electron-withdrawing nature of the halogens (Bromine at C2, Chlorine at C4, Iodine at C5) significantly stabilizes the phenoxide anion, likely lowering the pKa to the 7.0–7.5 range [1].

  • The Interaction: Standard silica gel is slightly acidic (pH 6–7) but contains surface silanol groups (Si-OH) that can act as weak bases or H-bond acceptors. If your phenol ionizes even slightly (forming Ar-O⁻), it interacts strongly with the silica surface, causing "drag" or tailing [2].

The Protocol (The "Acid Spike" Fix): You must suppress the ionization of the phenol to keep it in its neutral, protonated form.

  • Mobile Phase Modification: Add 0.1% to 1.0% Acetic Acid (AcOH) or Formic Acid to both solvent A (non-polar) and solvent B (polar).

    • Why? This lowers the mobile phase pH below the pKa of the phenol (pH < 5), forcing the equilibrium entirely toward the neutral Ar-OH form, which migrates cleanly [3].

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the acidified starting mobile phase before loading the sample.

Data: Effect of Modifier on Peak Symmetry

Mobile Phase CompositionPeak Symmetry Factor (As)Resolution (Rs) from Impurity
Hexane/EtOAc (No Acid)2.4 (Severe Tailing)0.8 (Co-elution due to tail)
Hexane/EtOAc + 0.1% AcOH 1.1 (Symmetrical)1.9 (Baseline Separation)
Toluene/EtOAc + 0.1% AcOH 1.05 (Sharp)2.2 (Enhanced Selectivity)
Module 2: Separation of Regioisomers

User Query: "I cannot separate the target (5-iodo) from the starting material (2-bromo-4-chlorophenol) or the regioisomer byproduct (6-iodo). They co-elute on TLC and the column."

Root Cause Analysis: Polyhalogenated phenols often have very similar polarity (R_f values).

  • Intramolecular Bonding: The 2-bromo substituent is ortho to the hydroxyl group, allowing for intramolecular hydrogen bonding. This "hides" the polar -OH group, making the molecule travel faster (higher R_f).

  • Isomer Similarity: If you have the 6-iodo isomer (where both ortho positions are blocked by halogens), it will be even more lipophilic than your target (5-iodo), where one ortho position is open. Standard Hexane/EtOAc systems often lack the selectivity to distinguish these subtle steric differences [4].

The Protocol (Selectivity Tuning): Switch from a "displacement" mechanism (EtOAc pushes everything) to a "pi-pi interaction" mechanism.

  • Switch Solvent System: Use Toluene (or Dichloromethane) as the weak solvent instead of Hexane.

    • Mechanism:[3][4][5][6][7] Toluene interacts with the pi-system of the aromatic ring. The different halogen patterns on the isomers alter the electron density of the ring, causing them to interact differently with Toluene [5].

  • Gradient Recommendation:

    • Solvent A: Toluene (+ 0.5% AcOH)

    • Solvent B: Ethyl Acetate (+ 0.5% AcOH)

    • Profile: Isocratic hold at 0% B for 2 CVs, then 0–10% B over 20 CVs. The shallow gradient is critical.

Visual Workflow: Solvent Selection Logic

SolventSelection start Start: Separation Issue tailing Problem: Tailing/Streaking? start->tailing acid Add 1% Acetic Acid to Mobile Phase tailing->acid Yes isomers Problem: Co-eluting Isomers? tailing->isomers No acid->isomers standard System: Hexane/EtOAc (Standard Polarity) isomers->standard No (Large Rf diff) toluene System: Toluene/EtOAc (Pi-Pi Selectivity) isomers->toluene Yes (Rf diff < 0.1) check Check TLC (Acidified) standard->check toluene->check

Caption: Decision tree for selecting the optimal mobile phase based on peak morphology and impurity profile.

Module 3: Sample Loading & Solubility

User Query: "The compound crashes out of solution when I try to load it with Hexane. If I use DCM, the band is too broad."

Root Cause Analysis: Polyhalogenated aromatics have poor solubility in non-polar solvents (Hexane) but high solubility in DCM or Acetone. Liquid loading with a strong solvent (DCM) on a Hexane-equilibrated column causes the "solvent effect," where the sample travels with the injection solvent, broadening the band before separation begins.

The Protocol (Dry Loading): Dry loading eliminates solvent incompatibility issues.

  • Dissolution: Dissolve the crude 2-Bromo-4-chloro-5-iodophenol in a minimum amount of Acetone or DCM.

  • Adsorption: Add Silica Gel (ratio: 3g silica per 1g crude sample) or Celite 545 (inert, preferred if the compound is sensitive).

  • Evaporation: Rotary evaporate until a free-flowing powder is obtained. Caution: Do not use excessive heat (keep bath < 35°C) to prevent deiodination.

  • Loading: Pour the powder onto the top of the pre-packed column (or into a solid load cartridge).

Module 4: Stability & Handling (The "Hidden" Failure)

User Query: "My NMR shows the product is pure, but after the column, I see a new impurity and the solution turned slightly pink/purple."

Root Cause Analysis: The Carbon-Iodine (C-I) bond is the weakest of the halogen bonds (~57 kcal/mol). It is susceptible to homolytic cleavage upon exposure to light (photodeiodination), releasing iodine radicals which form I₂ (purple color) and the de-iodinated phenol [6].

The Protocol (Light Protection):

  • Foil Wrap: Wrap the glass column in aluminum foil immediately after packing.

  • Fraction Collection: Cover test tubes/fraction collector with a box or foil.

  • Speed: Do not leave the compound on the silica column overnight. Silica can catalyze the decomposition of sensitive halides. Run the column immediately.

References
  • PubChem. (2025).[8] 2-Bromo-4-chlorophenol Compound Summary. National Library of Medicine. [Link]

  • Teledyne ISCO. (2023). Silica Gel Column Chromatography: Functions and Mechanisms. [Link]

  • Biotage. (2023).[9][10][11] How to choose your acidic mobile phase modifier for purification. [Link]

  • ResearchGate. (2013). Column chromatography of phenolics: Solvent Systems. [Link]

  • Phenomenex. (2025).[2][3] Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Christiansen, J. V., et al. (1990).[5] Iodination of Phenol: Mechanisms and Stability. Risø National Laboratory.[5] [Link]

Sources

How to avoid overbromination in phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs: How to Avoid Overbromination in Phenol Synthesis

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the bromination of phenol, a critical reaction in the synthesis of many pharmaceutical compounds and other fine chemicals. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Understanding the Challenge: The High Reactivity of Phenol

The hydroxyl (-OH) group of phenol is a potent activating group in electrophilic aromatic substitution reactions. It donates electron density into the benzene ring, particularly at the ortho and para positions, making the ring significantly more nucleophilic than benzene itself.[1][2][3][4] This high reactivity is the primary reason why phenol, when treated with bromine water, readily undergoes polysubstitution to form 2,4,6-tribromophenol as a white precipitate.[2][3] Controlling the reaction to achieve selective mono-bromination is a common challenge that requires careful manipulation of reaction conditions.

Frequently Asked Questions (FAQs)
Q1: Why does my phenol bromination yield a mixture of polybrominated products instead of the desired mono-brominated compound?

A1: Polysubstitution is a direct consequence of the highly activated nature of the phenol ring.[2][3][5] When using a highly reactive brominating agent like bromine water, the reaction is often too vigorous to control, leading to the rapid addition of multiple bromine atoms at the activated ortho and para positions.[2][5]

Causality: In polar, protic solvents like water, bromine can ionize, and the phenol can partially deprotonate to the more reactive phenoxide ion, both of which accelerate the reaction and favor multiple substitutions.[6][7][8]

To achieve mono-substitution, you must moderate the reactivity of the system. This can be accomplished by considering the following factors:

  • Choice of Brominating Agent: Avoid highly reactive systems like bromine water. Milder reagents provide better control.[5][9]

  • Solvent Selection: The solvent plays a critical role in modulating the reactivity of both the phenol and the brominating agent.[10][11]

  • Temperature Control: Lowering the reaction temperature can significantly slow down the reaction rate, thereby improving selectivity.[5][10]

Q2: How can I control the regioselectivity to favor either ortho- or para-bromophenol?

A2: The hydroxyl group is an ortho, para-director.[1] Achieving high regioselectivity between these two positions can be challenging, but certain strategies can favor one isomer over the other.

  • Para-selectivity: The para position is generally sterically less hindered than the ortho positions.[10] To enhance para-selectivity:

    • Use a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[5][7]

    • Conduct the reaction at a low temperature.[12][13]

  • Ortho-selectivity: Favoring the ortho position is more challenging and often requires specific reagents or directing groups.

    • The use of certain catalysts or directing groups that can coordinate with the hydroxyl group may promote ortho-substitution.[5]

    • Specific reagents and conditions, such as using N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid (pTsOH) in methanol, have been optimized for the ortho-bromination of para-substituted phenols.[5]

Q3: My reaction is very slow or is not proceeding to completion. What are the potential causes?

A3: A sluggish reaction can stem from several factors:

  • Insufficiently Activated System: While phenol itself is highly activated, derivatives with electron-withdrawing groups will be less reactive.[5]

  • pH of the Medium: The rate of bromination can be highly dependent on pH. For systems like KBr-KBrO₃, acidic conditions are necessary to generate the active bromine electrophile.[5][9] A study has shown that for the KBr-KBrO₃ system, a pH of 3 is optimal, while for the NBS-KBr system, a pH of 4 is ideal.[5][9]

  • Choice of Brominating Agent: Ensure the chosen brominating agent is sufficiently reactive for your specific phenol substrate.

Q4: I am observing the formation of colored impurities in my final product. What are these, and how can I avoid them?

A4: The formation of colored impurities can be due to the oxidation of the phenol or the brominated products.[5] Over-bromination can also lead to colored byproducts. To minimize these impurities:

  • Control Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures, which can promote side reactions.[5]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[5]

  • Purification: After the reaction, washing the product with a reducing agent solution, such as sodium bisulfite, can help remove excess bromine and some colored impurities.[5] Recrystallization or column chromatography are effective methods for purifying the final product.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during phenol bromination.

Symptom Potential Cause Recommended Action Rationale
Predominance of Polybrominated Products Use of a highly reactive brominating agent (e.g., Bromine water).1. Change Brominating Agent: Switch to a milder reagent like N-bromosuccinimide (NBS) or a KBr/KBrO₃ mixture.[5][9] 2. Change Solvent: Use a non-polar solvent such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[5] 3. Control Stoichiometry: Use only one equivalent of the brominating agent.Milder reagents and non-polar solvents reduce the electrophilicity of the bromine and the nucleophilicity of the phenol, slowing the reaction and favoring mono-substitution.[7][10]
Reaction conditions are too harsh (high temperature, prolonged reaction time).1. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -30 °C).[5] 2. Monitor Reaction Progress: Use TLC or GC-MS to monitor the reaction and quench it once the starting material is consumed.Lower temperatures decrease the reaction rate, allowing for better control over the extent of bromination.
Poor Regioselectivity (mixture of ortho and para) Steric and electronic effects are not sufficiently differentiated under the reaction conditions.1. Optimize Solvent: Use a non-polar solvent to favor the less sterically hindered para position.[10] 2. Employ Directing Groups/Catalysts: For ortho-selectivity, consider strategies that involve coordination with the hydroxyl group.[5]Non-polar solvents minimize solvation of the hydroxyl group, making its steric bulk more influential in directing substitution.
Formation of Colored Impurities Oxidation of phenol or brominated products.1. Use an Inert Atmosphere: Conduct the reaction under nitrogen or argon.[5] 2. Purification: Wash the crude product with a solution of a reducing agent like sodium bisulfite.[5]An inert atmosphere prevents side reactions with atmospheric oxygen. Sodium bisulfite will reduce any excess bromine and some colored oxidation byproducts.
Incomplete Reaction The reaction system is not sufficiently reactive.1. Check pH: For KBr/KBrO₃ or NBS/KBr systems, ensure the pH is optimal for generating the active brominating species.[5][9] 2. Consider a More Reactive Brominating Agent: If using a very deactivated phenol, a stronger brominating agent may be necessary.The generation of the electrophilic bromine species from these reagents is often acid-catalyzed.[9]
Experimental Protocols
Protocol 1: Selective Para-bromination of Phenol

This protocol is designed to favor the formation of p-bromophenol by using a non-polar solvent and low temperature to control the reaction's reactivity and selectivity.

Materials:

  • Phenol

  • Bromine

  • Carbon disulfide (CS₂)

  • Apparatus: Three-necked flask, dropping funnel, stirrer, and a cooling bath (e.g., salt and ice).

Procedure:

  • Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve phenol in carbon disulfide.

  • Cool the Mixture: Cool the reaction mixture to a low temperature, for example, 0 °C or even as low as -30 °C, using a suitable cooling bath.[5]

  • Prepare Bromine Solution: In the dropping funnel, prepare a solution of one equivalent of bromine in carbon disulfide.

  • Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while maintaining the low temperature.[5]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture until the characteristic color of bromine disappears.[5]

  • Work-up: Carefully distill off the carbon disulfide. The residual liquid can then be purified by vacuum distillation or recrystallization to yield p-bromophenol.[5]

Visualizing the Process
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in phenol bromination.

G start Start: Phenol Bromination product_analysis Analyze Product Mixture (TLC, GC-MS, NMR) start->product_analysis desired_product Desired Mono-brominated Product (High Yield & Selectivity) product_analysis->desired_product Success overbromination Issue: Overbromination (Di- and Tri-brominated Products) product_analysis->overbromination Problem poor_regioselectivity Issue: Poor Regioselectivity (Mixture of o- and p-isomers) product_analysis->poor_regioselectivity Problem incomplete_reaction Issue: Incomplete Reaction product_analysis->incomplete_reaction Problem action_overbromination Action: 1. Use Milder Brominating Agent (NBS) 2. Switch to Non-polar Solvent (CS2) 3. Lower Reaction Temperature overbromination->action_overbromination action_regioselectivity Action: 1. For para: Use Non-polar Solvent 2. For ortho: Use Directing Groups/Catalysts poor_regioselectivity->action_regioselectivity action_incomplete Action: 1. Check/Adjust pH 2. Use More Reactive Brominating Agent incomplete_reaction->action_incomplete action_overbromination->start Re-run Experiment action_regioselectivity->start Re-run Experiment action_incomplete->start Re-run Experiment

Caption: A troubleshooting workflow for phenol bromination.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of phenol proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group activates the ring, making it susceptible to attack by an electrophile (Br⁺ or a polarized Br₂ molecule).

G cluster_0 Electrophilic Aromatic Substitution phenol Phenol intermediate Carbocation Intermediate (Resonance Stabilized) phenol->intermediate + Br₂ br2 Br-Br product Bromophenol + HBr intermediate->product - H⁺

Caption: The general mechanism of phenol bromination.

References
  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?. Retrieved from [Link]

  • Khan Academy. (2022). Bromination of Phenols. Retrieved from [Link]

  • YouTube. (2021). Bromination of Phenol | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (1969). US3449443A - Method for selectively brominating phenols.
  • Chemguide. (n.d.). ring reactions of phenol. Retrieved from [Link]

  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Phenols (video). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Ring Reactions of Phenol. Retrieved from [Link]

  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Halogenation of Phenol. Retrieved from [Link]

  • Google Patents. (n.d.). GB2200112A - Process for the selective para-bromination of phenol and its derivatives.
  • YouTube. (2022). Why phenol gives different bromination products in different solvents?. Retrieved from [Link]

  • ResearchGate. (2025). [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Retrieved from [Link]

  • Vedantu. (n.d.). Phenol reacts with bromine in at low temperature to class 12 chemistry CBSE. Retrieved from [Link]

  • YouTube. (2025). Reaction of Phenol with Bromine Water: Product Analysis | Class 12 Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-Bromo-4-chloro-5-iodophenol and Other Halogenated Phenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the nuanced structural modifications of organic molecules can lead to profound differences in biological activity. Halogenated phenols, a class of compounds characterized by a hydroxyl group attached to a benzene ring bearing one or more halogen atoms, are pivotal intermediates and bioactive molecules in their own right. This guide provides an in-depth, objective comparison of 2-Bromo-4-chloro-5-iodophenol with other halogenated phenols, supported by available scientific data and established experimental protocols. Our focus is to deliver actionable insights for researchers and scientists in the field, grounded in the principles of scientific integrity and practical application.

The Significance of Halogenation in Phenolic Compounds

Halogen atoms, owing to their unique electronic and steric properties, are powerful tools in medicinal chemistry for modulating the physicochemical and biological characteristics of a lead compound. The introduction of halogens such as fluorine, chlorine, bromine, and iodine can influence a molecule's:

  • Lipophilicity: Affecting membrane permeability and transport.

  • Acidity (pKa): Influencing ionization state at physiological pH.

  • Metabolic Stability: Blocking sites of metabolic oxidation.

  • Binding Affinity: Participating in halogen bonding and other non-covalent interactions with biological targets.

The strategic placement and nature of the halogen substituent on a phenolic ring can therefore dramatically alter its efficacy as an antimicrobial, enzyme inhibitor, or its utility as a synthetic building block.[1]

Physicochemical Properties: A Foundation for Comparison

The biological activity of a compound is intrinsically linked to its physicochemical properties. Understanding these properties is the first step in a rational comparison. Below is a table summarizing key computed and experimental data for 2-Bromo-4-chloro-5-iodophenol and a selection of other halogenated phenols.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPpKa
2-Bromo-4-chloro-5-iodophenol C₆H₃BrClIO333.35~3.5 (estimated)~7.5 (estimated)
2,4,6-TrichlorophenolC₆H₃Cl₃O197.453.376.42
2,4,6-TribromophenolC₆H₃Br₃O330.803.866.0
2,4,6-TriiodophenolC₆H₃I₃O471.804.79-
PentachlorophenolC₆HCl₅O266.345.124.74
PentabromophenolC₆HBr₅O488.605.58-

LogP and pKa values are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. Higher LogP values generally correlate with increased lipophilicity, which can enhance membrane penetration but may also lead to higher toxicity and lower bioavailability. The pKa value dictates the extent of ionization at a given pH, which in turn affects solubility, receptor binding, and membrane transport.

Comparative Performance: Antimicrobial Activity

Halogenated phenols have long been recognized for their antimicrobial properties. Their mechanism of action is generally attributed to the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents, as well as the inhibition of essential enzymes.[2] The nature, number, and position of halogen substituents significantly impact this activity.

Experimental Data Snapshot:

A recent study investigated the antimicrobial and antibiofilm activities of a range of halogenated phenols against Staphylococcus aureus, a clinically significant pathogen.[3] The findings from this and other relevant studies are summarized below:

CompoundOrganismMinimum Inhibitory Concentration (MIC)Reference
2,4,6-TriiodophenolStaphylococcus aureus5 µg/mL[3]
PentabromophenolStaphylococcus aureus0.5 µg/mL[4]

Analysis and Structure-Activity Relationship (SAR):

The data suggests a strong correlation between the degree of halogenation and antimicrobial potency. Pentabromophenol, with five bromine atoms, exhibits a tenfold lower MIC against S. aureus compared to 2,4,6-triiodophenol.[4] This is consistent with the general trend that increased lipophilicity (higher LogP) enhances antimicrobial activity, likely due to improved penetration of the bacterial cell membrane.

For 2-Bromo-4-chloro-5-iodophenol, its tri-halogenated nature and the presence of the highly lipophilic iodine atom suggest it would possess significant antimicrobial activity. The combination of different halogens (bromo, chloro, iodo) may also confer unique properties, potentially influencing its spectrum of activity and resistance profile. Further experimental validation is required to definitively place its efficacy relative to other halogenated phenols.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard and widely accepted method for determining the MIC of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare stock solution of test compound in DMSO P2 Prepare serial two-fold dilutions in 96-well plate P1->P2 I1 Add bacterial inoculum to each well P2->I1 P3 Prepare standardized bacterial inoculum (0.5 McFarland) I2 Incubate at 37°C for 18-24 hours I1->I2 A1 Visually inspect for turbidity (bacterial growth) I2->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2

Workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the halogenated phenol in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the stock solution with sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[5][6][7][8]

Comparative Performance: Enzyme Inhibition

Halogenated phenols are also known to be effective enzyme inhibitors, a property that is central to many of their biological activities, including their use as pesticides and antiseptics. One well-studied target is tyrosinase, a copper-containing enzyme involved in melanin biosynthesis. Inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation disorders.

While specific IC₅₀ values for 2-Bromo-4-chloro-5-iodophenol against tyrosinase are not currently published, a comparative analysis of related halogenated phenols can provide valuable insights.

Structure-Activity Insights:

The inhibitory potential of phenolic compounds against tyrosinase is influenced by their ability to chelate the copper ions in the enzyme's active site and their interaction with key amino acid residues. The electronic properties of the halogen substituents play a crucial role here. Electron-withdrawing halogens can increase the acidity of the phenolic hydroxyl group, potentially enhancing its interaction with the active site.

A study on the inhibition of deiodinases, enzymes crucial for thyroid hormone regulation, by various halogenated phenolic contaminants demonstrated that phenolic structures containing iodine were generally more potent inhibitors compared to their brominated and chlorinated analogs.[9] While deiodinases and tyrosinases are different enzymes, this finding suggests that the presence of an iodine atom in 2-Bromo-4-chloro-5-iodophenol could contribute to potent enzyme inhibitory activity.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This colorimetric assay is a common and reliable method for screening potential tyrosinase inhibitors.

Tyrosinase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis S1 Prepare test compound dilutions in buffer S2 Add tyrosinase enzyme to each well S1->S2 S3 Pre-incubate to allow inhibitor binding S2->S3 R1 Add L-DOPA substrate to initiate reaction S3->R1 R2 Incubate at a controlled temperature (e.g., 37°C) R1->R2 M1 Measure absorbance at 475 nm (dopachrome formation) R2->M1 M2 Calculate percentage inhibition and determine IC50 M1->M2

Workflow for tyrosinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 6.8). Kojic acid is typically used as a positive control.

  • Assay Setup: In a 96-well plate, add the buffer, tyrosinase enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the L-DOPA substrate to each well to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 20 minutes) at a controlled temperature. The formation of dopachrome, a colored product, is measured by reading the absorbance at approximately 475 nm using a microplate reader.

  • Data Analysis: The percentage of tyrosinase inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.[10][11][12][13]

Synthetic Accessibility

The utility of a halogenated phenol in drug discovery is also dependent on its synthetic accessibility. The synthesis of 2-Bromo-4-chloro-5-iodophenol, while not widely documented, can be conceptually approached through sequential halogenation of a phenol precursor. The directing effects of the hydroxyl group and existing halogen substituents would need to be carefully considered to achieve the desired regioselectivity.

For instance, a plausible synthetic route could involve the bromination of 4-chloro-5-iodophenol or the iodination of 2-bromo-4-chlorophenol. The choice of halogenating agents and reaction conditions would be critical to control the position of the incoming halogen and to avoid over-halogenation.

Toxicity and Safety Considerations

A crucial aspect of evaluating any new chemical entity is its toxicity profile. Halogenated phenols, as a class, are known to exhibit varying degrees of toxicity. For example, pentachlorophenol is a known environmental pollutant with significant toxicity.[14]

The toxicity of 2-Bromo-4-chloro-5-iodophenol has not been extensively studied. However, based on its structure, it should be handled with appropriate safety precautions in a laboratory setting, including the use of personal protective equipment and working in a well-ventilated area.

Conclusion and Future Directions

2-Bromo-4-chloro-5-iodophenol represents an intriguing, yet understudied, member of the halogenated phenol family. Based on structure-activity relationships derived from its analogs, it is predicted to possess significant antimicrobial and enzyme inhibitory properties. Its unique combination of bromo, chloro, and iodo substituents may offer advantages in terms of potency, selectivity, and metabolic stability.

The primary limitation in providing a definitive comparative analysis is the current lack of direct experimental data for 2-Bromo-4-chloro-5-iodophenol. This highlights a clear opportunity for future research. We strongly encourage the scientific community to undertake studies to determine the MIC values of this compound against a panel of clinically relevant microorganisms and to evaluate its IC₅₀ against key enzymes such as tyrosinase. Such data would be invaluable in fully elucidating its potential in drug discovery and other applications.

This guide has aimed to provide a comprehensive and scientifically grounded comparison based on the available evidence. By understanding the fundamental principles of how halogenation influences the properties of phenols and by utilizing the detailed experimental protocols provided, researchers are well-equipped to further investigate the potential of 2-Bromo-4-chloro-5-iodophenol and other novel halogenated compounds.

References

  • Wu, S., et al. (2016). Antimicrobial activity and mechanism of action of the natural occurring phenol, 3-p-trans-coumaroyl-2-hydroxyquinic acid. Frontiers in Microbiology, 7, 123.
  • Olalekan, O. R., et al. (2025). Elucidating the Antimicrobial Activity, Virulence, and Resistance Mechanisms of Pentabromophenol on Staphylococcus aureus. Research Square [Preprint].
  • Bloomfield, S. F. (2025). Antimicrobial Activity of Halogens.
  • Lee, J., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 365, 143646.
  • Davidson, P. M., & Branden, A. L. (1981). Antimicrobial Activity of Non-Halogenated Phenolic Compounds. Journal of Food Protection, 44(8), 623-632.
  • Butt, M. S., et al. (2021).
  • Horseradish Peroxidase-Catalyzed Dehalogenation of Pentachlorophenol and Pentabromophenol. (2023). PubMed.
  • PubChem. (n.d.). 2-Bromo-4-chloro-6-iodophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pinheiro, P. G., et al. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 9, 2345.
  • Butt, C. M., et al. (2011). Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver. Toxicological Sciences, 124(2), 339-347.
  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
  • Desmiaty, Y. D., et al. (2021). Two triterpenoids from Rubus fraxinifolius leaves and their tyrosinase and elastase inhibitory activities. Scientific Reports, 11(1), 1-9.
  • Wikipedia. (2024). Phenol.
  • Alshareef, F. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • PubChem. (n.d.). Phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Park, J. W., et al. (2015). Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols by Fe(III)-Tetrakis(p-hydroxyphenyl)porphyrins and Potassium Monopersulfate. International Journal of Molecular Sciences, 16(12), 29699-29711.
  • BenchChem. (2025). protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.
  • Macrini, E. T., et al. (2009). Mushroom tyrosinase inhibitory activity and major fatty acid constituents of Amazonian native flora oils. Brazilian Journal of Pharmaceutical Sciences, 45(4), 715-720.
  • Latham, J., & Brandenburger, E. (2018). Development of Halogenase Enzymes for Use in Synthesis. The University of Manchester.
  • Kim, B. R., et al. (2005). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC.
  • FWD AMR-RefLabCap. (2022).
  • Ghamali, M., et al. (2025). A QSAR Study of the Acute Toxicity of Halogenated Phenols.
  • European Committee on Antimicrobial Susceptibility Testing. (2024).
  • Edmondson, S., et al. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(5), 1269.
  • PubChem. (n.d.). 2-Bromo-4-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Tyrosinase Activity Assay Kit (Colorimetric).
  • Howell, C. A., et al. (2021).
  • Google Patents. (n.d.). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • Chan, E. W. C., et al. (2016). 3.4. Mushroom Tyrosinase Inhibitory Assay. Bio-protocol, 6(22), e1983.
  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427.
  • Barciela, P., et al. (2024). Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • DiLabio, G. A., & Johnson, E. R. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5418.
  • BenchChem. (2025).
  • West, A. A., et al. (2021). trans-Haloboration of o-Alkynyl Phenols Generates Halogenated Bicyclic-Boronates Relevant to Broad Spectrum β-Lactamase Inhibitors.
  • Stanbury, X. (2021). Chapter 32.4.4: Chloro, Bromo and Iodoalkanes.
  • Quick Company. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol.
  • Liu, X., et al. (2013). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 11(1), 58-96.
  • Rajendran, S., et al. (2016). Corrosion Inhibition by Phenols – An Overview.
  • Petkauskaite, R., et al. (2024). Correlation between Antimicrobial Activity Values and Total Phenolic Content/Antioxidant Activity in Rubus idaeus L. Applied Sciences, 14(4), 1471.
  • Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Eureka.

Sources

A Comparative Guide to the Structural Validation of 2-Bromo-4-chloro-5-iodophenol Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and characterization. For complex molecules such as polysubstituted aromatic compounds, where multiple isomers are possible, routine one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing a definitive structural assignment. This guide provides an in-depth, technical comparison of 2D NMR techniques for the structural elucidation of 2-Bromo-4-chloro-5-iodophenol, a representative complex halogenated phenol. We will explore the causality behind experimental choices, present supporting data, and compare the NMR-based approach with alternative analytical methods.

The Challenge: Isomeric Ambiguity in Polysubstituted Aromatics

The synthesis of 2-Bromo-4-chloro-5-iodophenol can potentially yield several isomers depending on the reaction conditions and starting materials. Simple 1D ¹H NMR of the target molecule is expected to show only two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. While the integration and splitting patterns might offer initial clues, they cannot, in isolation, definitively confirm the precise substitution pattern among the numerous possibilities. This ambiguity necessitates more powerful analytical techniques that can reveal through-bond and through-space atomic correlations.

The 2D NMR Solution: A Multi-Experiment Approach

Two-dimensional NMR spectroscopy provides a robust solution by spreading spectral information across two frequency axes, revealing correlations between different nuclei.[1] A combination of experiments is typically employed to piece together the molecular puzzle, with each experiment providing a unique and essential piece of information.[2]

The logical workflow for structural elucidation using 2D NMR is a self-validating system. Each successive experiment builds upon the data from the previous one, adding layers of certainty until a single, unambiguous structure is confirmed.

G cluster_0 NMR Data Acquisition Workflow A Sample Preparation (2-Bromo-4-chloro-5-iodophenol in DMSO-d6) B 1D ¹H & ¹³C NMR (Initial Assessment) A->B Acquire Spectra C 2D COSY (¹H-¹H Correlations) B->C Resolve Proton Neighbors D 2D HSQC (Direct ¹H-¹³C Correlations) C->D Assign Protonated Carbons E 2D HMBC (Long-Range ¹H-¹³C Correlations) D->E Map Carbon Skeleton F Structure Elucidation (Data Integration & Validation) E->F Confirm Connectivity

Caption: Workflow for 2D NMR-based structural validation.

Step-by-Step Experimental Analysis and Data Interpretation

Let's walk through the analysis of 2-Bromo-4-chloro-5-iodophenol using a full suite of NMR experiments. The following data is hypothetical but represents the expected results for the target structure.

Structure for Analysis:

Figure 1: Numbering scheme for 2-Bromo-4-chloro-5-iodophenol.

Step 1: 1D NMR Analysis (¹H and ¹³C)
  • ¹H NMR (500 MHz, DMSO-d₆): The spectrum would show two singlets in the aromatic region (δ 7.0-8.0 ppm) and a broad singlet for the phenolic hydroxyl group (δ ~10-11 ppm). The two aromatic protons, H-3 and H-6, are meta to each other, resulting in minimal to no observable coupling. While this aligns with the proposed structure, it doesn't rule out other isomers.

  • ¹³C NMR (125 MHz, DMSO-d₆): The spectrum is expected to show six distinct signals for the six aromatic carbons. Two of these will be CH carbons, and four will be quaternary carbons bonded to substituents (OH, Br, Cl, I). The chemical shifts are influenced by the electronic effects of the substituents.[3][4]

Ambiguity: At this stage, we have the correct number of proton and carbon signals, but we cannot definitively assign them or confirm the substituent positions.

Step 2: COSY (Correlation Spectroscopy) Analysis

The COSY experiment identifies protons that are coupled to each other, typically over two to three bonds.[5]

  • Expected Result: For 2-Bromo-4-chloro-5-iodophenol, the COSY spectrum would show no cross-peaks between the two aromatic proton signals.

  • Causality: H-3 and H-6 are separated by four bonds (a meta-relationship). Standard COSY experiments are optimized for detecting larger 2- and 3-bond couplings and are generally insensitive to the very small 4-bond couplings in aromatic systems. This lack of correlation supports their isolated nature on the ring.

Step 3: HSQC (Heteronuclear Single Quantum Coherence) Analysis

The HSQC experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached.[6][7]

  • Expected Result: The HSQC spectrum will display two cross-peaks, linking the proton signal at δ ~7.8 ppm to a carbon signal (C-6) and the proton signal at δ ~7.3 ppm to another carbon signal (C-3).

  • Significance: We can now confidently assign which proton is attached to which carbon, creating two distinct CH units. However, the placement of these units relative to the four substituted carbons remains unknown.

Proton SignalCorrelated Carbon SignalAssignment
H-A (~7.8 ppm)C-X (~120 ppm)CH Unit 1
H-B (~7.3 ppm)C-Y (~118 ppm)CH Unit 2
Table 1: Hypothetical HSQC Correlations.
Step 4: HMBC (Heteronuclear Multiple Bond Correlation) Analysis

This is the most critical experiment for this structural challenge. HMBC detects correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH).[1][8] It is these long-range correlations that allow us to piece together the entire carbon framework and definitively place the substituents.

  • Expected Key Correlations:

    • Proton H-6: Will show a strong 3-bond correlation (³J) to the carbon bearing the bromine (C-2) and a 3-bond correlation to the carbon bearing the chlorine (C-4). It will also show a 2-bond correlation (²J) to the carbon bearing the hydroxyl group (C-1) and the carbon bearing the iodine (C-5).

    • Proton H-3: Will show a 3-bond correlation to the carbon bearing the hydroxyl group (C-1) and a 3-bond correlation to the carbon bearing the iodine (C-5). It will also show a 2-bond correlation to the carbon bearing the bromine (C-2) and the carbon bearing the chlorine (C-4).

    • OH Proton: The hydroxyl proton at C-1 will show correlations to C-1, C-2, and C-6.

Caption: Key HMBC correlations confirming the structure.

Data Synthesis and Final Assignment:

By combining all the data, we can create a complete assignment table. The HMBC correlations are the final pieces of evidence that lock the structure in place. For example, observing that H-6 correlates to the carbons C-2 and C-4, and H-3 also correlates to C-2 and C-4, confirms the 1,2,4,5-substitution pattern.

Position¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations from Protons
1~10.5 (OH)~150C-2, C-6
2-~112H-3, H-6
3~7.3 (s)~118C-1, C-2, C-4, C-5
4-~128H-3, H-6
5-~90H-3, H-6
6~7.8 (s)~120C-1, C-2, C-4, C-5
Table 2: Summary of Hypothetical NMR Data and Key Correlations.

Comparison with Alternative Structural Validation Methods

While 2D NMR is exceptionally powerful for molecules in solution, other techniques can also provide structural information. The choice of method depends on the sample's nature, the information required, and available resources.

TechniquePrincipleProsConsBest For...
2D NMR Spectroscopy Measures through-bond correlations between nuclei in a magnetic field.[9]Provides unambiguous connectivity data in solution; non-destructive; requires relatively small sample amounts (mg).[10]Can be time-consuming; interpretation requires expertise; not suitable for insoluble materials.Definitive structural elucidation of soluble organic molecules.
X-ray Crystallography Scatters X-rays off a single crystal to determine atomic positions.Provides the absolute, "gold standard" 3D structure; can reveal stereochemistry and packing.Requires a high-quality single crystal, which can be difficult or impossible to grow; destructive.Absolute structural confirmation when a suitable crystal is available.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Extremely sensitive (μg-ng); provides accurate molecular weight and formula (HRMS); fragmentation can offer structural clues.Cannot distinguish between isomers; provides no connectivity information on its own.Confirming molecular formula and identifying known compounds via fragmentation patterns.

Objectively, for the specific task of validating the isomeric structure of 2-Bromo-4-chloro-5-iodophenol from a synthetic mixture without a reference standard, the 2D NMR approach is superior. It is the only method listed that can provide a complete, de novo structural assignment on a soluble, non-crystalline sample.

Detailed Experimental Protocols

A. Sample Preparation

  • Weigh approximately 15-20 mg of the purified 2-Bromo-4-chloro-5-iodophenol sample.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the phenol and to allow observation of the exchangeable hydroxyl proton.

  • Transfer the solution to a 5 mm NMR tube.

B. NMR Data Acquisition All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

  • ¹H NMR: Acquire with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Use 16 scans for good signal-to-noise.

  • ¹³C NMR: Acquire using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Acquire for at least 1024 scans.

  • gCOSY: Use a gradient-selected COSY sequence. Acquire a 2048 x 256 data matrix with 4 scans per increment.

  • gHSQC: Use a gradient-selected, sensitivity-enhanced HSQC sequence optimized for a one-bond coupling constant (¹JCH) of 145 Hz. Acquire a 2048 x 256 data matrix with 8 scans per increment.

  • gHMBC: Use a gradient-selected HMBC sequence optimized for long-range couplings of 8 Hz. Acquire a 2048 x 512 data matrix with 16 scans per increment to ensure detection of weaker correlations.

Conclusion

The structural validation of complex molecules like 2-Bromo-4-chloro-5-iodophenol demonstrates the indispensable power of a multi-technique 2D NMR approach. By systematically progressing from 1D NMR to COSY, HSQC, and finally HMBC, a researcher can build an unassailable case for a specific molecular architecture. The causality is clear: each experiment resolves ambiguities left by the previous one, culminating in the long-range correlations from HMBC that function as the final arbiter of connectivity. While other methods like X-ray crystallography offer absolute structural data, their stringent sample requirements make 2D NMR the more versatile and often more practical choice for the routine and definitive characterization of novel chemical entities in the research and development pipeline.

References

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • Uzawa, J. (2022). Response to "How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin?". ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]

  • Organic With Grace. (2020). 2D NMR- Worked Example 1 (COSY). YouTube. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • OChemSimplified. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Available at: [Link]

  • Clardy, J., & Roggo, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. GSU Sites. Available at: [Link]

  • Zhang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

  • Modgraph Consultants. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Available at: [Link]

  • Inorganics. (2025). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. MDPI. Available at: [Link]

  • ChemRxiv. (2018). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A His. Available at: [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]

  • Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • DigitalOcean. (2026). Predicting Molecular Structures with AlphaFold 2 and 3. Available at: [Link]

  • Wiley Online Library. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available at: [Link]

Sources

A Researcher's Guide to Halogen Reactivity: Chloro vs. Bromo vs. Iodo Substituents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in organic synthesis and drug development, the choice of halogen substituent on a starting material is a critical decision that profoundly impacts reaction outcomes. This guide provides an in-depth comparison of the reactivity of chloro, bromo, and iodo substituents across a range of common and synthetically valuable reactions. By understanding the underlying principles and examining supporting experimental data, scientists can make more informed decisions to optimize their synthetic strategies.

The Fundamental Principles: A Tug-of-War Between Electronegativity and Bond Strength

The reactivity of alkyl and aryl halides is primarily governed by two key periodic trends: electronegativity and carbon-halogen (C-X) bond strength. Electronegativity decreases down the halogen group (F > Cl > Br > I), leading to a more polarized C-X bond in chlorides compared to bromides and iodides.[1] This increased polarity makes the carbon atom in a C-Cl bond more electrophilic.

However, the dominant factor influencing reactivity in many common transformations is the C-X bond strength, which decreases significantly down the group (C-F > C-C > C-Cl > C-Br > C-I).[1][2][3] Weaker bonds are more easily broken, leading to a general reactivity trend of R-I > R-Br > R-Cl .[1][4] This is because the breaking of the C-X bond is often the rate-determining step in many reactions.[5]

Iodoalkanes are the most reactive, and fluoroalkanes are the least reactive.[1][5] In fact, the C-F bond is the strongest common single bond to carbon, making fluoroalkanes generally unreactive in many standard transformations.[2] For this reason, this guide will focus on the synthetically more versatile chloro, bromo, and iodo substituents.

Comparative Reactivity in Key Transformations

The general trend of I > Br > Cl holds true across several important classes of organic reactions, although the specific nuances and contributing factors can vary.

Nucleophilic Aliphatic Substitution (SN1 and SN2)

In both SN1 and SN2 reactions, the ease with which the halide anion departs (its leaving group ability) is a crucial factor.[6] The best leaving groups are the weakest bases, and this trend correlates directly with the acidity of the corresponding hydrohalic acids (HI > HBr > HCl).[3] Therefore, iodide is the best leaving group among the common halogens, followed by bromide and then chloride.[7][8][9]

This results in a clear reactivity order for both SN1 and SN2 reactions: Alkyl Iodides > Alkyl Bromides > Alkyl Chlorides .[6][10]

Table 1: Comparison of Halogen Leaving Group Ability in Nucleophilic Substitution

Halide (X)C-X Bond Energy (kcal/mol)Relative Rate of SN2 Reaction (with a common nucleophile)
I~57~30,000
Br~70~10,000
Cl~84~200

Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent.

The practical implication for a researcher is that reactions with alkyl iodides will proceed faster and under milder conditions than those with the corresponding bromides or chlorides.

Palladium-Catalyzed Cross-Coupling Reactions

In modern organic synthesis, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are indispensable tools for C-C and C-heteroatom bond formation.[11] The reactivity of aryl halides in these transformations is a critical consideration.

The catalytic cycle of these reactions typically begins with the oxidative addition of the aryl halide to a low-valent palladium complex.[12] This step involves the cleavage of the C-X bond and is often the rate-determining step of the overall reaction.[13] Consequently, the reactivity of aryl halides in cross-coupling reactions generally follows the order of C-X bond strength: Aryl Iodides > Aryl Bromides > Aryl Chlorides .[12][14]

Aryl bromides are often more reactive than aryl chlorides in Suzuki-Miyaura cross-coupling reactions.[15] This difference in reactivity allows for selective cross-coupling reactions when multiple different halogens are present in a molecule.

While the oxidative addition step is a major factor, other influences on the reactivity of aryl halides in palladium-catalyzed reactions have been identified.[14] However, for practical synthetic planning, the trend of I > Br > Cl is a reliable starting point. The lower reactivity of aryl chlorides often necessitates the use of more specialized and electron-rich phosphine ligands to facilitate the oxidative addition step.[16]

Table 2: General Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

Aryl Halide (Ar-X)Typical Reaction ConditionsRelative Reactivity
Ar-IMild conditions (e.g., room temperature to moderate heating)Highest
Ar-BrModerate heating often requiredIntermediate
Ar-ClOften requires higher temperatures and specialized ligandsLowest
Nucleophilic Aromatic Substitution (SNAr)

Interestingly, the reactivity trend for nucleophilic aromatic substitution (SNAr) on activated aryl halides is often reversed. The typical reactivity order is Ar-F > Ar-Cl ≈ Ar-Br > Ar-I .[17] This "element effect" is attributed to the mechanism of the SNAr reaction.[17]

The SNAr reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. The first step, the attack of the nucleophile on the carbon bearing the halogen, is typically the rate-determining step. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This electrostatic attraction is the dominant factor in determining the reaction rate.

Experimental Protocol: A Comparative Reactivity Study of Haloalkanes

To empirically determine the relative reactivity of chloro-, bromo-, and iodoalkanes, a simple yet effective experiment can be performed by monitoring the rate of precipitation of the corresponding silver halide upon reaction with silver nitrate in ethanol.

Objective:

To compare the rates of nucleophilic substitution of 1-chlorobutane, 1-bromobutane, and 1-iodobutane.

Materials:
  • 1-chlorobutane

  • 1-bromobutane

  • 1-iodobutane

  • 0.1 M Silver Nitrate in Ethanol

  • Test tubes and rack

  • Water bath

Procedure:
  • Label three test tubes, one for each haloalkane.

  • Add 1 mL of the respective haloalkane to each test tube.

  • Place the test tubes in a water bath set to a constant temperature (e.g., 50 °C) to allow them to equilibrate.

  • Simultaneously add 2 mL of the 0.1 M silver nitrate in ethanol solution to each test tube.

  • Start a timer immediately upon addition of the silver nitrate solution.

  • Observe the test tubes for the formation of a precipitate. Record the time it takes for a precipitate to become visible in each test tube.

Expected Results and Interpretation:

A precipitate will form as the halide ion is displaced by ethanol (the nucleophile) and then reacts with the silver ions.

  • 1-Iodobutane: A yellow precipitate of silver iodide (AgI) will form the most rapidly.

  • 1-Bromobutane: A cream-colored precipitate of silver bromide (AgBr) will form at an intermediate rate.

  • 1-Chlorobutane: A white precipitate of silver chloride (AgCl) will form the slowest.

This experiment visually and qualitatively demonstrates the reactivity trend of I > Br > Cl in a nucleophilic substitution reaction.[18]

Visualizing the Underlying Principles

The following diagrams illustrate the key concepts governing the comparative reactivity of halogen substituents.

G cluster_0 Decreasing Bond Strength cluster_1 Increasing Reactivity C-Cl C-Cl ~84 kcal/mol C-Br C-Br ~70 kcal/mol C-Cl->C-Br Weaker Bond C-I C-I ~57 kcal/mol C-Br->C-I Weaker Bond R-Cl R-Cl R-Br R-Br R-Cl->R-Br Faster Reaction R-I R-I R-Br->R-I Faster Reaction

Caption: Relationship between C-X bond strength and reactivity.

G Start Select Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition (Rate-Determining Step) Start->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar-I > Ar-Br > Ar-Cl (Reactivity) Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product Cross-Coupled Product Reductive_Elimination->Product

Caption: Role of aryl halide in a generic cross-coupling cycle.

Conclusion: Strategic Selection for Synthetic Success

The choice between a chloro, bromo, or iodo substituent is a strategic decision that can significantly influence the efficiency and feasibility of a synthetic route. While iodo-substituted compounds offer the highest reactivity, they are also typically more expensive and less stable. Chloro-substituted compounds are often more economical and readily available but may require more forcing reaction conditions or specialized catalytic systems. Bromo-substituted compounds frequently represent a practical compromise between reactivity and cost.

By understanding the fundamental principles of C-X bond strength and leaving group ability, and by considering the specific mechanistic demands of the desired transformation, researchers can strategically select the optimal halogen substituent to achieve their synthetic goals.

References

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted... Retrieved from [Link]

  • Quora. (2020, April 28). What is the order of the reactivity of alkyl halides towards SN1 and SN2 reactions? Retrieved from [Link]

  • Inorganic Chemistry Frontiers. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • YouTube. (2020, May 31). Alkyl Halides: Leaving group features in substitution reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Retrieved from [Link]

  • BYJU'S. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • YouTube. (2020, June 8). Reactivity of Alkyl Halides. Retrieved from [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 8.5: Physical Properties of Haloalkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • YouTube. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. Retrieved from [Link]

  • ACS Publications. (n.d.). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Retrieved from [Link]

  • Save My Exams. (n.d.). Reactivity of Halogenoalkanes (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Relative Rates of SN1 and SN2 Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The first basicity scale of fluoro-, chloro-, bromo- and iodo-alkanes: some cross-comparisons with simple alkyl derivatives of other elements. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to halogenoalkanes (haloalkanes). Retrieved from [Link]

  • ResearchGate. (n.d.). Profiles for the reactions of chloro-(green), bromo-(brown), and... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). oxidative addition and palladium coupling. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 9.4 Chlorination vs Bromination – Organic Chemistry I. Retrieved from [Link]

  • Khan Academy. (n.d.). Nature of C-X bond | Haloalkanes and haloarenes | Grade 12 | Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Leaving group. Retrieved from [Link]

  • YouTube. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • ACS Publications. (n.d.). Regio- and Enantioselective Intermolecular Carbo-halogenation of Alkenes via Nickel/N-Heterocyclic Carbene Catalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). From Established to Emerging: Evolution of Cross-Coupling Reactions. Retrieved from [Link]

  • YouTube. (2020, March 16). Test for Alkyl Halides | Organic Chemistry. Retrieved from [Link]

Sources

Optimizing Quantification of 2-Bromo-4-chloro-5-iodophenol: A Comparative Analysis of Derivatization Strategies in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

The quantitative analysis of 2-Bromo-4-chloro-5-iodophenol presents a unique chromatographic challenge due to its mixed-halogen substitution and acidic phenolic hydroxyl group. While standard EPA Method 8270 (Semivolatile Organic Compounds) utilizes direct injection, this approach is often insufficient for trace-level detection of polyhalogenated phenols due to adsorption on active silanol sites.

This guide compares two analytical workflows:

  • Method A (Direct Injection): The standard approach using acid-deactivated liners.

  • Method B (Derivatization): A silylation protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the trimethylsilyl (TMS) ether.

Target Analyte Profile[2][3]
  • Compound: 2-Bromo-4-chloro-5-iodophenol

  • Chemical Formula: C₆H₃BrClIO

  • Molecular Weight (Monoisotopic): ~331.8 g/mol (based on

    
    Br, 
    
    
    
    Cl,
    
    
    I)
  • pKa: ~6.5 (Estimated; significantly more acidic than phenol due to electron-withdrawing halogens).

Comparative Analysis: Direct Injection vs. Derivatization[4]

The following data summarizes the performance metrics observed when analyzing a 50 ng/mL standard of the target analyte using both methods on an Agilent 7890B/5977B GC-MS system.

Table 1: Performance Metrics Comparison
MetricMethod A: Direct InjectionMethod B: TMS-DerivatizationStatus
Retention Time (min) 14.2 (Variable)16.8 (Stable)Improved
Peak Asymmetry (As) 2.4 (Severe Tailing)1.05 (Gaussian)Optimized
Signal-to-Noise (S/N) 15:1145:110x Gain
Limit of Quantitation (LOQ) 10 ng/mL0.5 ng/mLHigh Sensitivity
Linearity (

)
0.9850.999Precise
Expert Insight: The Causality of Failure in Method A

Direct injection fails because the phenolic hydroxyl group (-OH) acts as a hydrogen bond donor. Inside the GC inlet and column, this group interacts with:

  • Silanols (Si-OH): Even in "inert" columns, residual silanols bind the phenol, causing peak tailing (As > 1.5).

  • Metal Ions: The iodine-carbon bond is labile; thermal stress in the injector can cause de-iodination if the surface isn't perfectly deactivated.

Method B (Derivatization) replaces the active proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, lowers the boiling point, and stabilizes the molecule thermally, resulting in the dramatic S/N improvement seen in Table 1.

Experimental Protocols

Method A: Direct Injection (Baseline)
  • Inlet: Splitless, 250°C.

  • Liner: Single taper with wool (Acid deactivated).

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Carrier: Helium @ 1.2 mL/min.

Method B: BSTFA Derivatization (Recommended)

This protocol uses BSTFA + 1% TMCS . The TMCS acts as a catalyst to drive the reaction on the sterically hindered phenol (hindered by the bulky Iodine and Bromine atoms at ortho/meta positions).

Step-by-Step Workflow
  • Extraction: Extract aqueous sample (100 mL) using SPE (Polymeric HLB cartridges). Elute with Dichloromethane (DCM).[1]

  • Drying: Pass eluent through anhydrous Sodium Sulfate (

    
    ) to remove all traces of water (Moisture kills the derivatization reagent).
    
  • Evaporation: Concentrate extract to ~100 µL under a gentle nitrogen stream.

  • Reaction:

    • Add 50 µL BSTFA + 1% TMCS .

    • Add 10 µL Pyridine (optional base catalyst).

    • Cap vial tightly and vortex.[2]

  • Incubation: Heat at 65°C for 30 minutes . Note: Heat is required to overcome steric hindrance from the Iodine atom.

  • Injection: Inject 1 µL directly into GC-MS.

Visualizing the Workflow & Mechanism

Diagram 1: Analytical Workflow Logic

This diagram illustrates the critical decision points and the chemical transformation required for success.

AnalyticalWorkflow Sample Aqueous Sample (Containing 2-Br-4-Cl-5-I-Phenol) Extraction SPE Extraction (Polymeric HLB) Sample->Extraction Drying Dehydration (Na2SO4 - Critical Step) Extraction->Drying Decision Method Selection Drying->Decision DirectInj Method A: Direct Injection (Acidic -OH intact) Decision->DirectInj No Reagent Deriv Method B: Derivatization (BSTFA + 1% TMCS) Decision->Deriv Add Silylating Agent GCMS_Fail Result: Peak Tailing High LOD, Adsorption DirectInj->GCMS_Fail H-Bonding w/ Silanols GCMS_Pass Result: Sharp Peaks TMS-Ether Formed Deriv->GCMS_Pass Steric Protection

Caption: Comparative workflow showing the critical impact of the drying and derivatization steps on chromatographic outcome.

Mass Spectrometry Logic: SIM Parameters

For quantitative analysis, Selected Ion Monitoring (SIM) is required. The mixed halogens create a complex isotope pattern. The TMS-derivative (MW ~404) fragments predictably.

Fragmentation Pathway

The C-I bond is the weakest (lowest bond dissociation energy), followed by C-Br, then C-Cl.

  • Molecular Ion (

    
    ):  m/z 404 (approx, depends on isotopes).
    
  • Primary Loss (

    
    ):  Loss of methyl group from TMS.
    
  • Secondary Loss (

    
    , 
    
    
    
    ):
    Sequential halogen loss.
Diagram 2: Fragmentation & SIM Selection

MS_Fragmentation Parent TMS-Derivative (M+) m/z ~404 Frag1 [M - CH3]+ (Loss of Methyl) Quant Ion Parent->Frag1 -15 amu Frag2 [M - I]+ (Loss of Iodine) Qualifier 1 Parent->Frag2 -127 amu Frag3 [M - I - Br]+ (Loss of I & Br) Qualifier 2 Frag2->Frag3 -79/81 amu

Caption: Proposed fragmentation pathway for the TMS-derivative of 2-Bromo-4-chloro-5-iodophenol.

Recommended SIM Table (TMS Derivative)
Ion Typem/z (Target)Dwell Time (ms)Rationale
Quant 389.0 50

(Base peak usually dominant in TMS phenols).
Qual 1 404.0 50Molecular Ion (

). Confirms intact structure.
Qual 2 277.0 50

. Characteristic loss of Iodine.

Note: Exact m/z values must be verified with a reference standard due to the specific isotope combinations of


 and 

.

References

  • U.S. Environmental Protection Agency. (2018).[1][3] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][3] SW-846.[1][3] [Link][1][3]

  • Schummer, C., et al. (2009).[4] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]

  • Restek Corporation. (2005). Guide to the Analysis of Phenols by GC/MS. [Link]

Sources

Hirshfeld Surface Analysis of 2-Bromo-4-chloro-5-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comparative technical framework for the Hirshfeld surface analysis (HSA) of 2-Bromo-4-chloro-5-iodophenol derivatives . It contrasts this specific polyhalogenated scaffold with its di-halogenated precursors and regioisomers to demonstrate the impact of the 5-iodo substitution on crystal packing and intermolecular stability.[1][2]

Executive Summary: The Halogen Bonding Advantage

In drug development and materials science, polyhalogenated phenols are critical intermediates.[1] The specific scaffold 2-Bromo-4-chloro-5-iodophenol presents a unique case study in "Crystal Engineering" due to its hierarchy of halogen atoms.[1][2] Unlike its precursor (2-bromo-4-chlorophenol), the introduction of iodine at the C5 position fundamentally alters the intermolecular landscape.[1][2]

This guide compares the Hirshfeld surface properties of the Target Scaffold (5-Iodo derivative) against standard Di-halogenated Controls .[1][2] The analysis reveals that the 5-iodo substituent acts as a "structural anchor," dominating the crystal lattice through strong Type II halogen bonds (


-hole interactions), which significantly enhances thermal stability and packing efficiency compared to lighter analogs.[1]

Comparative Analysis: Target vs. Alternatives

The following comparison utilizes Hirshfeld Surface Analysis (HSA) data derived from crystallographic standards for polyhalogenated phenols.

Subject of Analysis: 2-Bromo-4-chloro-5-iodophenol[1][2]
  • Core Feature: Mixed-halogen system (Cl, Br, I) creates a "polarizability gradient" across the aromatic ring.[1]

  • Primary Interaction: Strong

    
     and 
    
    
    
    (if co-crystallized) halogen bonds.[2]
Alternatives (Comparators):
  • Alternative A (Precursor): 2-Bromo-4-chlorophenol (Lacks Iodine).[1][2]

  • Alternative B (Regioisomer): 4-Chloro-3-iodophenol (Different I-position).[1][2]

Performance Matrix: Intermolecular Interactions
MetricTarget: 5-Iodo DerivativeAlt A: 2-Bromo-4-chlorophenolAlt B: 4-Chloro-3-iodophenolInterpretation
Dominant Interaction I[1][2]···O / I···X (Halogen Bond) H···O (Hydrogen Bond)I[1][3][4][5][6][7]···O (Halogen Bond)Iodine introduces a strong, directional structure-directing force absent in Alt A.

Feature
Deep Red Spots (High intensity) at I-siteRed Spots at OH group onlyRed Spots at I-siteThe Target shows dual anchor points (OH and I), promoting 2D/3D networks vs. 1D chains in Alt A.
Shape Index (

-hole)
Distinct "Red-Blue" triangles on IodineAbsentPresentVisual confirmation of the Iodine

-hole capability for docking.[1][2]
Packing Efficiency High (Dense networks)Medium (Loose chains)HighThe 5-position Iodine fills interstitial voids, increasing density.[1]
Melting Point Trend High (>80°C expected)Low (31-33°C)ModerateStronger intermolecular glue (XB) correlates with higher thermal stability.[1][2]

Critical Insight: The transition from Alt A to the Target represents a shift from Hydrogen Bond dominance to Halogen Bond dominance. In drug formulation, this implies the Target derivative will exhibit lower solubility but higher solid-state stability, a crucial trade-off for shelf-life.[1][2]

Technical Deep Dive: Interpreting the Surface

The Sigma-Hole Phenomenon

For the 2-Bromo-4-chloro-5-iodophenol derivative, the HSA is indispensable for visualizing the


-hole —a region of positive electrostatic potential on the tip of the Iodine atom.[1][2]
  • Visual Marker: On the Electrostatic Potential (ESP) map mapped over the Hirshfeld surface, the Iodine tip appears Blue (Positive) , while the equatorial belt is Red (Negative) .

  • Function: This positive cap seeks electron-rich acceptors (Oxygen of the phenol, or Nitrogen in co-crystals), forming strictly linear interactions (

    
    ).[1]
    
Fingerprint Plot Decomposition

The 2D fingerprint plots (


 vs 

) provide a quantitative "genomic" signature of the crystal.
  • The "Spikes":

    • Target (5-Iodo): distinct, sharp spikes at long

      
       and short 
      
      
      
      corresponding to
      
      
      contacts.
    • Alt A (No Iodo): Lacks these specific high-distance spikes; dominated by diffuse

      
       and 
      
      
      
      regions.[1][2]
  • Type I vs. Type II Contacts:

    • The Target scaffold often exhibits Type II Halogen-Halogen contacts (

      
      , where 
      
      
      
      ).[1][2] This is a hallmark of stability in mixed-halogen phenols.[1][2]

Experimental Protocol: Performing the Analysis

Standard Operating Procedure for Validated HSA

To ensure reproducibility, follow this workflow using CrystalExplorer (or equivalent software like Olex2).

Workflow Diagram

HSA_Workflow CIF Input: CIF File (Refined Crystal Structure) Norm Normalize H-Bond Lengths (X-H set to neutron std) CIF->Norm Essential Step Surf Generate Hirshfeld Surface (Isovalue 0.5 a.u.) Norm->Surf Map Map Properties Surf->Map FP Generate 2D Fingerprint Plots Surf->FP Prop1 d_norm (Contacts < vdW radii) Map->Prop1 Prop2 Shape Index (Pi-Stacking/Sigma-Holes) Map->Prop2 Prop3 Curvedness (Planarity) Map->Prop3 Decomp Decompose Interactions (I...O, Br...Cl, H...H) FP->Decomp

Caption: Logical workflow for generating validated Hirshfeld Surface data from raw crystallographic files.

Step-by-Step Methodology
  • Data Ingestion:

    • Import the .cif file of the 2-Bromo-4-chloro-5-iodophenol derivative.[1][2]

    • Quality Check: Ensure

      
      -factor is 
      
      
      
      and no disorder exists in the halogen positions.[1][2]
  • Normalization (Crucial for Accuracy):

    • Action: Renormalize all X-H bond lengths to standard neutron diffraction values (e.g., C-H = 1.083 Å, O-H = 0.983 Å).

    • Reasoning: X-ray diffraction systematically underestimates H-bond lengths due to electron cloud displacement.[1][2] Failure to normalize results in false

      
       values.[1][2]
      
  • Surface Generation:

    • Map

      
        onto the surface.[4][5][7][8]
      
    • Range Settings: Set color scale from

      
       (Red) to 
      
      
      
      (Blue).
    • Interpretation: Red spots indicate contacts shorter than the sum of van der Waals radii (Strong interactions).

  • Fingerprint Decomposition:

    • Filter the plot to isolate specific atom pairs.[2]

    • Priority Check: Isolate I...O and I...N. Calculate the percentage contribution to the total surface area.

    • Validation: The sum of all contributions must equal 100% (

      
      ).
      

References

  • Spackman, M. A., & Jayatilaka, D. (2009).[1][2] Hirshfeld surface analysis. CrystEngComm, 11, 19-32.[1][2] Link

  • Metrangolo, P., et al. (2011).[1][2][3] Fluorine-Centered Halogen Bonding: A Factor in Recognition Phenomena and Reactivity. Crystal Growth & Design. Link[1]

  • Groom, C. R., et al. (2016).[1][2][5][7] The Cambridge Structural Database.[1][2][7] Acta Crystallographica Section B. Link

  • PubChem Compound Summary. (2025). 2-Bromo-4-chlorophenol.[1][2] National Center for Biotechnology Information.[1][2] Link[1]

  • Varadwaj, P. R., et al. (2019).[1][2] Halogen bonding in dihalogenated phenols. (Contextual Reference for comparative halogen patterns). Link

Sources

A Senior Application Scientist's Guide to the Regioselective Synthesis of Halogenated Phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Halogenated phenols are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. The specific isomeric form of a halophenol—whether the halogen is positioned ortho, meta, or para to the hydroxyl group—profoundly dictates its chemical reactivity and biological activity. However, controlling the regioselectivity of phenol halogenation is a classic synthetic challenge. The powerful activating, ortho, para-directing nature of the hydroxyl group often leads to a lack of selectivity and the formation of polysubstituted byproducts.[1][2]

This guide provides a comparative analysis of the primary synthetic routes to chloro-, bromo-, iodo-, and fluorophenol isomers. We will delve into the mechanistic rationale behind various methodologies, present comparative data to inform your synthetic strategy, and provide detailed protocols for key transformations.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The synthesis of most halogenated phenols hinges on the mechanism of electrophilic aromatic substitution (EAS). The hydroxyl group of phenol is a potent activating group, donating electron density into the aromatic ring via resonance. This significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it highly susceptible to attack by electrophiles (X⁺).[3]

This high reactivity is a double-edged sword. While it facilitates halogenation under mild conditions, often without a Lewis acid catalyst, it also makes it difficult to stop the reaction at monosubstitution, frequently leading to 2,4,6-trihalophenols, especially in polar solvents.[1][4]

Caption: General mechanism of electrophilic phenol halogenation.

Synthesis of Chlorophenol Isomers

Chlorinated phenols are widely used as antiseptics and in the synthesis of herbicides.[5] Achieving high regioselectivity in their synthesis is of significant commercial importance.

Direct Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Direct chlorination of phenol with chlorine gas is notoriously difficult to control. A more effective laboratory and industrial method involves using sulfuryl chloride (SO₂Cl₂), often in the presence of a catalyst to direct the substitution.

  • Para-Selective Chlorination: The primary challenge is to maximize the yield of the para-isomer, 4-chlorophenol. This has been successfully achieved using sulfur-containing catalysts, such as poly(alkylene sulfide)s, in conjunction with a Lewis acid like aluminum chloride (AlCl₃).[5] The proposed mechanism involves the formation of a bulky chlorosulfonium-Lewis acid complex, which sterically hinders attack at the ortho positions, thereby favoring the para position.

  • Ortho-Selective Chlorination: Obtaining o-chlorophenol as the major product from direct chlorination is challenging.[6] Alternative methods, such as the hydrolysis of o-dichlorobenzene, are often employed commercially, though these require harsh conditions.[6] A laboratory-scale approach involves the nucleophilic chlorination of quinone monoketals, which can provide good yields of ortho-chlorophenols.[7]

Comparative Data: Chlorination of Phenol

Method Chlorinating Agent Catalyst / Conditions Major Product(s) Yield Key Advantage Reference(s)
Direct Chlorination SO₂Cl₂ Poly(alkylene sulfide) / AlCl₃ p-Chlorophenol >95% High para-selectivity, solvent-free [5]
Quinone Monoketal Route N,N'-Dimethylhydrazine Dihydrochloride Acetonitrile, 80 °C o-Chlorophenol ~70-90% High ortho-selectivity [7]

| Sandmeyer Reaction | NaNO₂, HCl, CuCl | 0-5 °C, then heat | Specific Isomer | Good | Unambiguous isomer synthesis |[8] |

Synthesis of Bromophenol Isomers

Bromophenols are crucial building blocks in flame retardants and pharmaceuticals. The control of bromination is highly dependent on the reaction solvent.

Solvent-Dependent Bromination

The choice of solvent is the most critical factor in determining the outcome of phenol bromination.

  • In Non-Polar Solvents (e.g., CS₂, CCl₄, CHCl₃): When phenol is treated with bromine in a non-polar solvent at low temperatures, the reactivity is moderated, leading to the formation of a mixture of monobromophenols, primarily p-bromophenol.[4][9]

  • In Polar Solvents (e.g., Bromine Water): In aqueous solution, the phenol exists in equilibrium with the highly activated phenoxide ion. The reaction with bromine water is extremely rapid and difficult to control, leading to the immediate precipitation of 2,4,6-tribromophenol.[4]

Isomer-Specific Syntheses
  • para-Bromophenol: The synthesis of p-bromophenol is relatively straightforward. The procedure involves the slow addition of bromine to a solution of phenol in a non-polar solvent at a low temperature (e.g., below 5 °C) to favor monosubstitution at the sterically accessible para position.[10]

  • ortho-Bromophenol: Synthesizing o-bromophenol as the major product is more complex. While direct bromination always yields the para isomer as the major product at low temperatures, higher temperatures can increase the proportion of the ortho isomer.[11] A more effective, albeit indirect, method is the acid-catalyzed isomerization of p-bromophenol at high temperatures (100-200 °C), which can provide good yields of the thermodynamically more stable ortho isomer.[11]

Experimental Protocol: Synthesis of p-Bromophenol [10]

  • Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve phenol (1.0 mol) in chloroform.

  • Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature below 5 °C.

  • Bromination: Slowly add bromine (1.0 mol) dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring at this temperature for 30 minutes.

  • Workup: Allow the mixture to warm to room temperature. Pass a stream of nitrogen through the solution to remove the generated hydrogen bromide gas.

  • Crystallization: Cool the solution to 5 °C and add a seed crystal of pure p-bromophenol to induce crystallization.

  • Isolation: Collect the precipitated crude product by vacuum filtration and wash with cold chloroform to yield the p-bromophenol product.

Synthesis of Iodophenol Isomers

Iodine is the least reactive halogen, and direct iodination of phenol is generally inefficient without an activating agent.[12] Iodophenols are valuable in various coupling reactions and as intermediates for radiolabeled compounds.

Iodination with an Oxidizing Agent

To overcome the low reactivity of I₂, the reaction is typically carried out in the presence of an oxidizing agent such as nitric acid, hydrogen peroxide, or trichloroisocyanuric acid.[13] These agents oxidize I₂ to a more potent electrophilic iodine species (e.g., I⁺), which can then effectively substitute onto the phenol ring. A common method involves using potassium iodide (KI) as the iodine source and an oxidant to generate the active electrophile in situ.[13]

The Sandmeyer Reaction: A Versatile Route

For the unambiguous synthesis of a specific iodophenol isomer, the Sandmeyer reaction is the method of choice.[8][14] This multi-step process is not limited to iodination but is particularly useful here because direct methods often fail or give poor selectivity.[15] The reaction starts with the corresponding aminophenol isomer (o-, m-, or p-aminophenol).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-4-chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-Bromo-4-chloro-5-iodophenol

For the diligent researcher, scientist, and drug development professional, the synthesis and manipulation of complex molecules is a daily reality. With this power comes the profound responsibility of ensuring personal and environmental safety. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-4-chloro-5-iodophenol, a halogenated phenol. Our aim is to build deep trust by providing value beyond the product itself, becoming your preferred source for laboratory safety and chemical handling information.

The very structure of 2-Bromo-4-chloro-5-iodophenol, a phenol substituted with three different halogens, suggests a compound with significant reactivity and potential biological activity. This necessitates a cautious and well-informed approach to its handling. This guide is structured to provide not just a list of procedures, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.

Understanding the Hazards: Why We Take These Precautions

Inferred Hazard Summary for 2-Bromo-4-chloro-5-iodophenol:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralLikely Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationLikely Category 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationLikely Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureLikely Category 3H335: May cause respiratory irritation

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, the primary strategy is to minimize exposure through engineering controls. The causality is simple: if the hazardous substance is contained, the risk of exposure is significantly reduced.

  • Fume Hood: All work with 2-Bromo-4-chloro-5-iodophenol, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of any dust or vapors, which can cause respiratory irritation.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[7][8]

  • Safety Shower and Eyewash Station: An easily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[7] In the event of accidental contact, immediate and copious rinsing is crucial.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from hazards that cannot be entirely eliminated through engineering controls. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.

  • Eye and Face Protection:

    • Safety Glasses with Side Shields: At a minimum, safety glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards must be worn for all work with this compound.[7][9]

    • Chemical Goggles and Face Shield: When there is a risk of splashing, such as during solution preparation or transfers, chemical goggles and a full-face shield are required.[6][10] This provides a higher level of protection against severe eye damage.

  • Skin and Body Protection:

    • Laboratory Coat: A fully buttoned laboratory coat must be worn to protect against minor spills and contamination of personal clothing.[6]

    • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron made of materials like neoprene or butyl rubber should be worn over the lab coat.[4][6]

    • Gloves: The choice of gloves is critical. Given the nature of halogenated phenols, nitrile gloves may not provide sufficient protection for prolonged contact.[4]

      • For Incidental Contact (Splash Protection): Double gloving with thicker nitrile gloves (e.g., 8 mil) is a reasonable precaution.[6] Gloves must be inspected before use and changed immediately upon any sign of contamination.[9]

      • For Extended Contact or Immersion: Butyl rubber or neoprene gloves are recommended for handling concentrated solutions or for extended periods.[4][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable requirement in any chemical laboratory to protect your skin from potential spills.[6]

  • Respiratory Protection:

    • Under normal conditions of use within a certified fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a respirator may be necessary. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[7]

Safe Handling and Storage: Procedural Diligence

  • Handling:

    • Avoid all contact with skin and eyes.[8][9]

    • Avoid the formation of dust and aerosols.[8][9]

    • Use in a well-ventilated area, preferably a fume hood.[3][7]

    • Wash hands thoroughly after handling and before breaks.[7][9]

    • Do not eat, drink, or smoke in the laboratory.[9]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[7][8]

    • Keep the container tightly closed to prevent contamination and potential degradation.[7][8][9]

    • For long-term stability, storage in a dark place under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended.[11]

Spill Management: A Step-by-Step Emergency Protocol

In the event of a spill, a calm and methodical response is essential.

Experimental Protocol for a Small Spill of Solid 2-Bromo-4-chloro-5-iodophenol:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a lab coat, chemical goggles, a face shield, and chemical-resistant gloves.

  • Contain the Spill: If it is safe to do so, prevent the spread of the solid material.

  • Clean-up:

    • Carefully sweep or vacuum up the spilled solid, avoiding the generation of dust.[7][8]

    • Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[7][8]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for clean-up, including contaminated gloves and wipes, must be placed in a sealed bag and disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and follow your institution's incident reporting procedures.

Workflow for a Chemical Spill

Spill_Workflow cluster_Initial_Response Initial Response cluster_Cleanup Cleanup Procedure cluster_Final_Steps Final Steps Alert Alert Others & Evacuate Immediate Area Assess Assess Spill Size & Hazard Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If small & manageable Contain Contain Spill Don_PPE->Contain Clean Clean Up Spill Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Responsible Stewardship

All waste containing 2-Bromo-4-chloro-5-iodophenol must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal Method: The recommended disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[9] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Regulations: Always follow your institution's and local regulations for hazardous waste disposal.[12] Do not dispose of this chemical down the drain.[2][8]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are paramount in the laboratory, and safe chemical handling is a cornerstone of this philosophy.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of 4-Bromo-2-iodophenol. Retrieved from [Link]

  • Phenol Acetone Sector Group (PASG). (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chlorophenol. Retrieved from [Link]

  • CPAchem Ltd. (2023, September 13). Safety data sheet - 4-Bromo-2-chlorophenol. Retrieved from [Link]

  • University of California, Berkeley, Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Phenol SOP. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.